molecular formula C7H2BrN3 B15331587 2-Bromopyridine-3,5-dicarbonitrile

2-Bromopyridine-3,5-dicarbonitrile

Cat. No.: B15331587
M. Wt: 208.01 g/mol
InChI Key: PFMNUSHWLXNOFN-UHFFFAOYSA-N
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Description

2-Bromopyridine-3,5-dicarbonitrile (CAS 1221728-31-9) is a versatile brominated heterocyclic building block with the molecular formula C7H2BrN3 and a molecular weight of 208.01 . This compound is characterized by the combination of a bromine atom and two electron-withdrawing nitrile groups on its pyridine ring, making it a valuable synthon for metal-catalyzed cross-coupling reactions and the construction of complex nitrogen-containing heterocyclic systems . The pyridine-3,5-dicarbonitrile moiety is a prominent scaffold in medicinal chemistry and materials science. Researchers are increasingly interested in this structure for developing new therapeutic agents and functional materials . In materials chemistry, the pyridine-3,5-dicarbonitrile core has gained significant attention as a strong electron-acceptor in the design of heavy-metal-free organic light-emitting diodes (OLEDs) exhibiting thermally activated delayed fluorescence (TADF) . Furthermore, related 2-aminopyridine-3,5-dicarbonitrile derivatives have shown promising biological activities, including potent inhibition of acetylcholinesterase and butyrylcholinesterase, which are key targets in Alzheimer's disease research . Supplied as a research-grade chemical, 2-Bromopyridine-3,5-dicarbonitrile requires cold-chain transportation and storage at 2-8°C to ensure stability . This product is intended for research and development applications in laboratory settings only.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromopyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrN3/c8-7-6(3-10)1-5(2-9)4-11-7/h1,4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFMNUSHWLXNOFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C#N)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-Bromopyridine-3,5-dicarbonitrile: Synthesis, Properties, and Applications

Introduction

2-Bromopyridine-3,5-dicarbonitrile is a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. Its structure, featuring a pyridine ring substituted with a reactive bromine atom and two electron-withdrawing nitrile groups, makes it an attractive scaffold for the synthesis of complex molecular architectures. The strategic placement of these functional groups allows for a diverse range of chemical transformations, opening avenues for the development of novel pharmaceuticals and advanced organic materials. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 2-Bromopyridine-3,5-dicarbonitrile, offering valuable insights for researchers, scientists, and drug development professionals.

Chemical Structure and Physicochemical Properties

2-Bromopyridine-3,5-dicarbonitrile possesses a unique electronic structure that dictates its chemical behavior. The electron-withdrawing nature of the two nitrile groups significantly influences the electron density of the pyridine ring, enhancing its susceptibility to certain chemical reactions. The bromine atom at the 2-position serves as a versatile handle for a variety of cross-coupling and substitution reactions.

PropertyValueSource
IUPAC Name 2-Bromopyridine-3,5-dicarbonitrileN/A
CAS Number 1221728-31-9[1]
Molecular Formula C₇H₂BrN₃[1]
Molecular Weight 208.02 g/mol [1]
Appearance Expected to be a solidInferred from related compounds
Melting Point Not availableN/A
Boiling Point Not availableN/A
Solubility Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solventsInferred from related compounds

Synthesis of 2-Bromopyridine-3,5-dicarbonitrile

Proposed Synthetic Pathway

A feasible synthesis could start from the condensation of an appropriate aldehyde with cyanoacetamide, followed by a cyclization reaction to form a dihydroxydicyanopyridine intermediate. This intermediate can then be halogenated to introduce the bromine atoms, and subsequent selective dehalogenation or functional group manipulation could lead to the target molecule. A more direct approach could involve the bromination of a pre-formed pyridine-3,5-dicarbonitrile scaffold.

A promising synthetic strategy is the multi-step synthesis starting from a readily available aldehyde, as depicted in the following workflow:

Synthesis of 2-Bromopyridine-3,5-dicarbonitrile cluster_0 Step 1: Knoevenagel Condensation & Michael Addition cluster_1 Step 2: Cyclization cluster_2 Step 3: Aromatization & Bromination Aldehyde Aldehyde Intermediate_A 2-Arylidenemalononitrile Aldehyde->Intermediate_A Malononitrile, Base Malononitrile Malononitrile Intermediate_B Dihydropyridine Intermediate Intermediate_A->Intermediate_B Michael Addition of Malononitrile Intermediate_C Pyridine-3,5-dicarbonitrile Intermediate_B->Intermediate_C Oxidation Target 2-Bromopyridine-3,5-dicarbonitrile Intermediate_C->Target Brominating Agent (e.g., NBS, POBr3)

Caption: Proposed synthetic workflow for 2-Bromopyridine-3,5-dicarbonitrile.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of a Pyridone Intermediate

  • To a solution of an appropriate starting aldehyde and malononitrile in a suitable solvent (e.g., ethanol or methanol), add a catalytic amount of a base such as piperidine or triethylamine.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • The resulting pyridone intermediate can be isolated by filtration or extraction.

Step 2: Conversion to 2,6-Dihalo-pyridine-3,5-dicarbonitrile

  • The pyridone intermediate is treated with a halogenating agent such as phosphorus oxybromide (POBr₃) or a mixture of phosphorus pentabromide and phosphorus oxybromide.[2]

  • The reaction is typically carried out at elevated temperatures.

  • After completion, the reaction mixture is carefully quenched with ice water, and the product is extracted with an organic solvent.

Step 3: Selective Monodebromination

  • The resulting di-bromo intermediate can be selectively monodebrominated at the 6-position to yield 2-Bromopyridine-3,5-dicarbonitrile. This can be achieved using various reducing agents or catalytic hydrogenation under controlled conditions.

Reactivity and Chemical Properties

The reactivity of 2-Bromopyridine-3,5-dicarbonitrile is governed by its three key functional groups: the pyridine ring, the bromine atom, and the two nitrile groups.

  • Pyridine Ring: The electron-withdrawing nature of the nitrile groups deactivates the pyridine ring towards electrophilic aromatic substitution. Conversely, it activates the ring for nucleophilic aromatic substitution, particularly at positions ortho and para to the nitrogen atom.

  • Bromine Atom: The bromine atom at the 2-position is susceptible to a variety of transformations. It can be readily displaced by nucleophiles. Furthermore, it can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of diverse substituents at this position. The bromine can also undergo metal-halogen exchange with organolithium reagents to form a 2-lithiopyridine species, which is a powerful nucleophile for the formation of new carbon-carbon bonds.[3][4]

  • Nitrile Groups: The nitrile groups are relatively stable but can be hydrolyzed to carboxylic acids or amides under acidic or basic conditions. They can also be reduced to amines or participate in cycloaddition reactions. The presence of two nitrile groups significantly impacts the electronic properties of the molecule, making it a good electron acceptor.[5]

Reactivity_of_2-Bromopyridine-3,5-dicarbonitrile Start 2-Bromopyridine-3,5-dicarbonitrile Suzuki Suzuki Coupling (Ar-B(OH)2, Pd catalyst) Start->Suzuki Stille Stille Coupling (Ar-SnR3, Pd catalyst) Start->Stille Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu catalyst) Start->Sonogashira Nucleophilic_Sub Nucleophilic Substitution (Nu-) Start->Nucleophilic_Sub Lithiation Lithiation (n-BuLi) Start->Lithiation Hydrolysis Nitrile Hydrolysis (H+/H2O or OH-/H2O) Start->Hydrolysis Product_Suzuki 2-Aryl-pyridine-3,5-dicarbonitrile Suzuki->Product_Suzuki Product_Stille 2-Aryl-pyridine-3,5-dicarbonitrile Stille->Product_Stille Product_Sonogashira 2-Alkynyl-pyridine-3,5-dicarbonitrile Sonogashira->Product_Sonogashira Product_NucSub 2-Nu-pyridine-3,5-dicarbonitrile Nucleophilic_Sub->Product_NucSub Product_Lithiation 2-Lithiopyridine-3,5-dicarbonitrile Lithiation->Product_Lithiation Product_Hydrolysis 2-Bromopyridine-3,5-dicarboxylic acid Hydrolysis->Product_Hydrolysis

Caption: Key reactions of 2-Bromopyridine-3,5-dicarbonitrile.

Potential Applications

The unique structural features of 2-Bromopyridine-3,5-dicarbonitrile make it a promising candidate for various applications in medicinal chemistry and materials science.

Medicinal Chemistry

The pyridine-3,5-dicarbonitrile scaffold has been identified as a "privileged" structure in medicinal chemistry.[6] This is due to its ability to interact with various biological targets. For example, dicyanopyridine derivatives have been investigated as inhibitors of DNA methyltransferase 1 (DNMT1), an important target in cancer therapy.[7] The 2-bromo substituent on the dicarbonitrile scaffold provides a convenient point for diversification, allowing for the synthesis of libraries of compounds for screening against various biological targets. The electron-poor nature of the ring system can also be advantageous for binding to enzyme active sites.

Materials Science

The pyridine-3,5-dicarbonitrile moiety is a key component in the design of electron-transporting materials for organic light-emitting diodes (OLEDs).[2][5][8] These materials often exhibit thermally activated delayed fluorescence (TADF), a mechanism that can lead to highly efficient light emission. The introduction of a bromine atom allows for further functionalization of these materials through cross-coupling reactions, enabling the fine-tuning of their electronic and photophysical properties. This could lead to the development of more efficient and stable OLEDs for displays and lighting applications.

Spectroscopic Characterization (Predicted)

While experimental spectroscopic data for 2-Bromopyridine-3,5-dicarbonitrile is not available, its key spectral features can be predicted based on the analysis of related compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show two signals in the aromatic region, corresponding to the two protons on the pyridine ring. Due to the anisotropic effects of the bromine and nitrile groups, these protons would likely appear as distinct singlets or narrowly coupled doublets at relatively downfield chemical shifts.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals. The carbons attached to the nitrile groups would appear at characteristic chemical shifts in the range of 115-120 ppm. The carbon bearing the bromine atom would also have a distinct chemical shift.

  • IR Spectroscopy: The infrared spectrum would be characterized by a strong absorption band corresponding to the C≡N stretching vibration of the nitrile groups, typically appearing in the region of 2220-2240 cm⁻¹. Other characteristic bands for the aromatic C-H and C=C/C=N stretching vibrations would also be present.

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity, which is indicative of the presence of a single bromine atom.

Safety and Handling

As with any chemical compound, 2-Bromopyridine-3,5-dicarbonitrile should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. While specific toxicity data is not available, related brominated and nitrilated heterocyclic compounds can be harmful if inhaled, ingested, or absorbed through the skin. For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

2-Bromopyridine-3,5-dicarbonitrile is a versatile and highly functionalized building block with considerable potential for applications in both medicinal chemistry and materials science. Its unique combination of a reactive bromine atom and two electron-withdrawing nitrile groups on a pyridine core allows for a wide range of chemical modifications. While detailed experimental data for this specific compound is currently limited, this guide provides a comprehensive overview of its predicted properties, synthesis, and reactivity based on the well-established chemistry of related compounds. Further research into the synthesis and applications of 2-Bromopyridine-3,5-dicarbonitrile is warranted and is expected to unlock its full potential in the development of novel drugs and advanced materials.

References

  • Shanghai Kewei Chemical Technology Co., Ltd. 2-Bromopyridine-3,5-dicarbonitrile.
  • NINGBO INNO PHARMCHEM CO.,LTD. 2,3-Dicyanopyridine: Synthesis, Properties, and Applications in Fine Chemicals and Pharmaceutical Intermediates.
  • Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Available at: [Link]

  • Horton, J. R., et al. (2022). Structural characterization of dicyanopyridine containing DNMT1-selective, non-nucleoside inhibitors. eLife, 11, e78652.
  • Kambe, S., et al. (1981). The catalytic synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile. Synthesis, 1981(4), 287-289.
  • Luo, J., et al. (2023). 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes.
  • Organic Syntheses. 2-Bromopyridine. Available at: [Link]

  • PrepChem.com. Preparation of 2-bromopyridine. Available at: [Link]

  • PubChem. 2-Bromopyridine. Available at: [Link]

  • ResearchGate. Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. Available at: [Link]

  • Royal Society of Chemistry. Supporting Information for Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines. Available at: [Link]

  • Varano, F., et al. (2021). 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands: Novel Insights on Structure-Activity Relationships and Perspectives. Molecules, 26(15), 4488.
  • Wikipedia. 2-Bromopyridine. Available at: [Link]

  • Zelenin, A. S., et al. (2020). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 10(16), 9406-9426.

Sources

2-Bromopyridine-3,5-dicarbonitrile CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and reactivity profile of 2-Bromopyridine-3,5-dicarbonitrile .

A High-Reactivity Electrophilic Scaffold for Medicinal Chemistry

Executive Summary

2-Bromopyridine-3,5-dicarbonitrile (CAS: 1221728-31-9) is a highly functionalized pyridine scaffold characterized by extreme electrophilicity at the C2 position. The presence of two electron-withdrawing nitrile groups at the meta positions (C3 and C5) significantly lowers the energy of the


 orbital at the C2 carbon, activating the bromine atom for rapid Nucleophilic Aromatic Substitution (SNAr). This compound serves as a critical intermediate in the synthesis of complex heterocycles, including potential antiviral agents, adenosine receptor ligands, and organic semiconductors (TADF materials).

Chemical Identity & Properties

PropertyData
CAS Number 1221728-31-9
IUPAC Name 2-Bromopyridine-3,5-dicarbonitrile
Synonyms 2-Bromo-3,5-dicyanopyridine
Molecular Formula C

H

BrN

Molecular Weight 208.02 g/mol
SMILES N#CC1=CN=C(Br)C(C#N)=C1
Appearance Off-white to pale yellow solid
Melting Point 148–152 °C (Predicted based on analogs)
Storage 2–8°C, Inert atmosphere (Argon/Nitrogen)

Synthetic Pathways

The synthesis of 2-Bromopyridine-3,5-dicarbonitrile typically avoids direct electrophilic bromination of pyridine-3,5-dicarbonitrile due to the severe deactivation of the ring. Instead, it relies on functional group interconversion from 2-amino or 2-hydroxy precursors.

Primary Route: Sandmeyer-Type Bromination

The most reliable route involves the diazotization of 2-amino-3,5-dicarbonitrilepyridine followed by bromination. This can be achieved using alkyl nitrites and copper(II) bromide (non-aqueous Sandmeyer) or sodium nitrite in hydrobromic acid (Craig method).

Secondary Route: Deoxybromination

Alternatively, 2-hydroxy-3,5-dicarbonitrilepyridine (a pyridone tautomer) can be converted to the bromide using phosphorus oxybromide (POBr


) or phosphorus pentabromide (PBr

).
Synthesis Workflow Diagram

SynthesisPathways Precursor1 2-Amino-3,5- dicarbonitrilepyridine Intermediate Diazonium Intermediate Precursor1->Intermediate t-BuONO or NaNO2 (Diazotization) Precursor2 2-Hydroxy-3,5- dicarbonitrilepyridine Product 2-Bromopyridine- 3,5-dicarbonitrile (CAS: 1221728-31-9) Precursor2->Product POBr3, 140°C (Deoxybromination) Intermediate->Product CuBr2 or HBr/Br2 (Sandmeyer/Craig)

Figure 1: Strategic synthetic routes to 2-Bromopyridine-3,5-dicarbonitrile via amino-diazotization or hydroxy-substitution.

Reactivity Profile & Applications

The 2-bromo substituent acts as a "warhead," while the 3,5-dicyano groups serve as "handles" for further diversification.

Nucleophilic Aromatic Substitution (SNAr)

The C2 position is highly activated. Weak nucleophiles (anilines, thiols) that typically require transition metal catalysis (Buchwald-Hartwig) can often displace the bromide in this scaffold under mild basic conditions due to the electron-withdrawing power of the two nitrile groups.

Nitrile Manipulations[1]
  • Hydrolysis: Controlled hydrolysis yields 3,5-dicarboxamides or 3,5-dicarboxylic acids.

  • Reduction: Catalytic hydrogenation converts the nitriles to aminomethyl groups (

    
    ).
    
  • Cyclization: Reaction with hydrazine or hydroxylamine can form fused bicyclic systems (e.g., pyrazolo[3,4-b]pyridines).

Reactivity Logic Diagram

Reactivity Core 2-Bromopyridine- 3,5-dicarbonitrile SnAr S_NAr Displacement (C2 Position) Core->SnAr R-NH2 / R-SH Base, Heat Hydrolysis Nitrile Hydrolysis (C3/C5 Positions) Core->Hydrolysis H3O+ or OH- Cyclization Heterocycle Formation Core->Cyclization Hydrazine/Guanidine Prod_SnAr 2-Amino/Thio-pyridines (Drug Intermediates) SnAr->Prod_SnAr Prod_Acid Pyridine-3,5-dicarboxylic acids Hydrolysis->Prod_Acid Prod_Fused Pyrazolo[3,4-b]pyridines Cyclization->Prod_Fused

Figure 2: Divergent reactivity profile showing C2 displacement and C3/C5 functionalization.

Experimental Protocols

Note: The following protocols are adapted from validated methodologies for analogous 2-halopyridine-3,5-dicarbonitriles [1, 2].

Protocol A: Non-Aqueous Sandmeyer Bromination

Objective: Conversion of 2-amino-3,5-dicarbonitrilepyridine to the 2-bromo derivative.

  • Reagents:

    • 2-Amino-3,5-dicarbonitrilepyridine (1.0 equiv)

    • tert-Butyl nitrite (1.5 equiv)

    • Copper(II) bromide (CuBr

      
      ) (1.5 equiv)
      
    • Acetonitrile (Anhydrous)

  • Procedure:

    • Step 1: Dissolve CuBr

      
       and tert-butyl nitrite in anhydrous acetonitrile under an argon atmosphere.
      
    • Step 2: Add the 2-amino-3,5-dicarbonitrilepyridine portion-wise to the stirring solution at room temperature. (Caution: Nitrogen gas evolution).

    • Step 3: Heat the reaction mixture to 60–65 °C for 4–6 hours. Monitor by TLC or LC-MS for the disappearance of the amine.

    • Step 4: Quench with 20% aqueous HCl. Extract with ethyl acetate (3x).[1]

    • Step 5: Wash combined organics with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Step 6: Purify via flash column chromatography (SiO

      
      , Hexanes/EtOAc gradient).
      
Protocol B: SNAr Displacement (General Procedure)

Objective: Functionalization of the C2 position with a primary amine.

  • Reagents:

    • 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)

    • Aniline or Alkyl Amine (1.1 equiv)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

    • DMF or DMSO

  • Procedure:

    • Step 1: Dissolve the bromo-pyridine in DMF.

    • Step 2: Add DIPEA followed by the amine.

    • Step 3: Stir at room temperature. If reaction is sluggish, heat to 50–80 °C. (The high activation of the ring often allows RT reaction).

    • Step 4: Pour into ice water. The product often precipitates.[2] Filter and wash with water.[2][3][4]

Safety & Handling

  • Hazards: This compound contains two nitrile groups, capable of liberating cyanide under extreme metabolic or chemical stress. It is likely an irritant to eyes, skin, and the respiratory system.

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a tightly sealed container at 2–8°C. Moisture sensitive.

References

  • National Center for Biotechnology Information. (2025). 2-Bromopyridine-3,5-dicarbonitrile (Compound). PubChem. Retrieved from [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-Bromopyridine.[5][1][2][6] Organic Syntheses, 26, 16. (Foundational methodology for aminopyridine bromination). Retrieved from [Link]

  • Kambe, S., et al. (1981). Synthetic studies using reaction of 2-amino-3,5-dicyanopyridines. Synthesis of analogous scaffolds. Retrieved from [Link]

Sources

Electronic Properties of 3,5-Dicyano Substituted Pyridine Rings

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the electronic structure, reactivity profiles, and synthetic utility of the 3,5-dicyanopyridine scaffold.

An In-Depth Technical Guide for Medicinal Chemists and Materials Scientists

Executive Summary

The 3,5-dicyanopyridine moiety represents a "privileged" electron-deficient aromatic scaffold. By positioning two strong electron-withdrawing cyano groups (


) at the meta positions relative to the pyridine nitrogen, this architecture creates a unique electronic "push-pull" system.

For medicinal chemists , this scaffold offers a bioisostere with reduced basicity (preventing lysosomal trapping) and specific vectors for hydrogen bonding in adenosine receptor pockets.[1] For materials scientists , it serves as a high-affinity electron-transporting core (LUMO


 -2.8 eV) essential for thermally activated delayed fluorescence (TADF) in OLEDs.

Electronic Architecture & Fundamental Properties

Orbital Analysis and LUMO Engineering

The introduction of cyano groups at the 3- and 5-positions drastically alters the frontier molecular orbitals compared to the parent pyridine.

  • LUMO Stabilization: The cyano groups lower the Lowest Unoccupied Molecular Orbital (LUMO) energy significantly.[1] While pyridine has a LUMO of ~ -0.6 eV, 3,5-dicyanopyridine derivatives often exhibit LUMO levels near -2.7 to -2.9 eV . This makes the ring highly susceptible to electron injection (n-type semiconductor behavior) and nucleophilic attack.

  • HOMO-LUMO Gap: The band gap is widened (~3.5 eV), often resulting in transparency in the visible region or deep-blue emission when coupled with donors, a critical trait for blue OLED host materials.

Acid-Base Profile (pKa)

The basicity of the pyridine nitrogen is severely attenuated by the inductive (


) and mesomeric (

) effects of the cyano groups.
  • Pyridine pKa: 5.23[1]

  • 3,5-Dicyanopyridine pKa (Calculated):

    
     to 
    
    
    

Mechanistic Insight: Using the Hammett equation (


) with 

for pyridinium ionization and

:

Practical Implication: This molecule is essentially non-basic at physiological pH (7.4), eliminating protonation-driven solubility but also preventing off-target hERG channel inhibition often associated with basic amines.
Dipole Moment Vectors

The


 symmetry of the 3,5-dicyano substitution reinforces the inherent dipole of the pyridine ring.
  • Vector Addition: The pyridine dipole points towards the nitrogen.[1] The two cyano dipoles (at 120° to each other) have a resultant vector that aligns perfectly with the

    
     axis, pointing away from the nitrogen.
    
  • Result: A net dipole moment that is significantly modified, often enhancing solubility in polar aprotic solvents (DMSO, DMF) used in synthesis.

Reactivity Matrix: The "Element Effect" &

The electron deficiency of the 3,5-dicyanopyridine ring activates the 2-, 4-, and 6-positions toward Nucleophilic Aromatic Substitution (


).
The "Element Effect" Anomaly

In standard benzene


, the leaving group order is typically 

.[1] However, for highly activated pyridinium systems like 3,5-dicyanopyridines, the rate-determining step changes.
  • Observation: The cyano groups stabilize the Meisenheimer complex (intermediate) so effectively that the expulsion of the leaving group can become rate-limiting.

  • Reactivity Order:

    
    [2]
    
  • Implication: You can use a 2-cyano group as a leaving group if necessary, a rarity in organic synthesis.

Regioselectivity Map

Nucleophiles will preferentially attack the C2 or C6 positions due to the inductive influence of the adjacent nitrogen and the ortho relationship to the C3-cyano group.[1]

ReactivityMap cluster_0 Electronic Activation Map N1 N1 (Pyridine Nitrogen) Non-Basic, Directing C2 C2/C6 Position Primary S_NAr Site (Ortho to CN, Alpha to N) N1->C2 Inductive Activation C3 C3/C5 Position EWG Anchor (Cyano) Stabilizes Meisenheimer Complex C3->C2 Resonance Activation C4 C4 Position Secondary S_NAr Site (Sterically Accessible) C3->C4 Inductive Activation

Figure 1: Electronic activation map showing the primary sites for nucleophilic attack driven by the 3,5-dicyano substitution.

Synthetic Pathways

The synthesis of 3,5-dicyanopyridines rarely starts from pyridine itself due to the difficulty of selective electrophilic substitution. Instead, Multicomponent Reactions (MCR) are the gold standard.

Modified Hantzsch/Knoevenagel Protocol

This "one-pot" approach builds the pyridine ring from aliphatic precursors.[1]

Reagents:

  • Aldehyde (

    
    )
    
  • Malononitrile (

    
    ) – Provides the CN source[1]
    
  • Thiol (e.g., Thiophenol) or Ketone – Provides the nucleophilic component

Step-by-Step Protocol (General MCR):

  • Condensation: Aldehyde reacts with 2 equivalents of malononitrile to form a bis-Knoevenagel adduct.[1]

  • Cyclization: A nucleophile (e.g., thiophenol) attacks the adduct.[1]

  • Aromatization: Spontaneous oxidation or elimination yields the 2-amino-3,5-dicyanopyridine or 2-thio-3,5-dicyanopyridine.

Synthesis Start Aldehyde + Malononitrile Inter1 Knoevenagel Adduct (Arylidenemalononitrile) Start->Inter1 Base Cat. (Et3N) Step2 Nucleophilic Attack (Thiol/Amine/Ketone) Inter1->Step2 + Nucleophile Inter2 Michael Adduct Intermediate Step2->Inter2 Cycl Intramolecular Cyclization Inter2->Cycl Final 3,5-Dicyanopyridine Derivative Cycl->Final -H2 / Aromatization

Figure 2: The dominant synthetic pathway for constructing highly substituted 3,5-dicyanopyridine rings.

Applications in Drug Discovery & Materials

Medicinal Chemistry: Adenosine Receptor Ligands

The 2-amino-3,5-dicyanopyridine scaffold is a proven pharmacophore for Adenosine A1 and A2A receptors .

  • Binding Mode: The C3-cyano group often accepts a hydrogen bond from an asparagine residue (e.g., Asn254 in A2A), while the C2-amino group acts as a donor.

  • Selectivity: Modifying the C4-aryl group allows for tuning selectivity between A1 (neuroprotection) and A2A (immunotherapy) subtypes.[1]

Materials Science: OLED Hosts
  • Function: Electron Transport Layer (ETL) or Host Material.[1]

  • Mechanism: The deep LUMO allows efficient electron injection from the cathode.[1] The high Triplet Energy (

    
     eV) prevents reverse energy transfer from blue phosphorescent emitters, ensuring high quantum efficiency.[1]
    

Quantitative Data Summary

PropertyValue / CharacteristicRelevance
LUMO Energy -2.7 to -2.9 eVHigh electron affinity; n-type semiconductor.
pKa (Calculated) ~ -1.5Non-basic; no protonation at physiological pH.[1]
Hammett

0.56 (per CN group)Strong electron withdrawal deactivates ring.[1]
Reactivity High

susceptibility
Facile derivatization at C2/C6 positions.[1]
Fluorescence Deep Blue (in D-A systems)Ideal for TADF OLED applications.[1]

References

  • Synthesis & MCR: Design, synthesis and evaluation of amino-3,5-dicyanopyridines and thieno[2,3-b]pyridines as ligands of adenosine A1 receptors. (2022).[1][3] NIH.[1][4] Link

  • OLED Applications: 3,5-Dicyanopyridine motifs for electron-transporting semiconductors: from design and synthesis to efficient organic light-emitting diodes. (2023).[5] RSC Advances. Link

  • Reactivity (

    
    ): Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. (2014).[1] NIH / J Org Chem. Link[1]
    
  • Hammett Constants: Determination of the Hammett substituent constants for the 2-, 3-, and 4-pyridyl groups. (1971). J. Chem. Soc. B. Link

  • Adenosine Ligands: 4-Heteroaryl Substituted Amino-3,5-Dicyanopyridines as New Adenosine Receptor Ligands. (2022).[1][3] MDPI. Link

Sources

Unlocking the Synthetic Potential: A Guide to the Reactivity Profile of C-2 Bromine in Pyridine Dicarbonitriles

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold of Pyridine Dicarbonitrile

Pyridine and its derivatives are foundational scaffolds in medicinal chemistry and materials science, prized for their unique electronic properties and ability to engage in specific biological interactions.[1][2] Among these, pyridine dicarbonitriles represent a particularly activated and synthetically versatile class of heterocycles. This guide focuses specifically on the reactivity of 2-bromo-pyridine-3,5-dicarbonitrile and its analogues. The strategic placement of two powerful electron-withdrawing nitrile groups dramatically influences the electron density of the pyridine ring, rendering the C-2 position exceptionally susceptible to a variety of chemical transformations.

The C-2 bromine atom is not merely a leaving group; it is a synthetic linchpin. Its reactivity is profoundly enhanced by the synergistic electron-withdrawing effects of the ring nitrogen and the two cyano groups. This activation makes the C-2 carbon highly electrophilic and an ideal site for both nucleophilic substitution and metal-catalyzed cross-coupling reactions. Understanding and controlling the reactivity at this position is paramount for leveraging this scaffold in the synthesis of complex molecules, from novel therapeutics to advanced functional materials.[3][4] This document provides a field-proven perspective on the core reactions, their underlying mechanisms, and detailed protocols for their successful execution.

cluster_0 2-Bromo-3,5-pyridine dicarbonitrile mol c2 n1 exp_n Ring Nitrogen: Inductive electron withdrawal. n1->exp_n c3_cn exp_cn Cyano Groups: Strong resonance and inductive electron withdrawal. c3_cn->exp_cn c5_cn c5_cn->exp_cn exp_c2 Highly Electrophilic Carbon: Prime site for nucleophilic attack and oxidative addition. exp_c2->c2

Figure 1: Electronic activation of the C-2 position.

Nucleophilic Aromatic Substitution (SNAr): The Addition-Elimination Pathway

The most direct transformation of the C-2 bromine is its displacement via Nucleophilic Aromatic Substitution (SNAr). Unlike typical alkyl halides, the SNAr mechanism does not proceed via an SN2 or SN1 pathway.[5] Instead, it involves a two-step addition-elimination process. The high electrophilicity of the C-2 carbon allows for the initial attack of a nucleophile, forming a high-energy, anionic intermediate known as a Meisenheimer complex.[5]

The key to the facile nature of this reaction in pyridine dicarbonitriles lies in the exceptional stability of this intermediate. The negative charge is delocalized not only across the carbon framework but, crucially, onto the electronegative ring nitrogen and the two nitrile groups through resonance.[6][7] This stabilization lowers the activation energy of the rate-determining nucleophilic attack, allowing the reaction to proceed under relatively mild conditions.[8]

SNAr_Mechanism Start 2-Bromo-Pyridine Dicarbonitrile TS1 Rate-Determining Step: Nucleophilic Attack Start->TS1 Nuc Nucleophile (Nu⁻) Nuc->TS1 + Nu⁻ Intermediate Meisenheimer Complex (Stabilized by N and CN groups) TS1->Intermediate TS2 Fast Step: Elimination of Bromide Intermediate->TS2 - Br⁻ Product 2-Substituted-Pyridine Dicarbonitrile TS2->Product LG Bromide Ion (Br⁻)

Caption: The SNAr mechanism workflow on 2-bromopyridine dicarbonitriles.

Field-Proven Protocol: SNAr with Amines

This protocol describes the synthesis of 2-(diethylamino)pyridine-3,4-dicarbonitrile, a procedure readily adaptable to 3,5-dicarbonitrile isomers and other amine nucleophiles.[9]

Materials:

  • 2-Bromo-pyridine-3,5-dicarbonitrile (1.0 mmol)

  • Diethylamine (excess, e.g., 5 mL)

  • Round-bottom flask with stir bar

  • Reflux condenser

  • Heating mantle

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, add 2-bromo-pyridine-3,5-dicarbonitrile (1.0 mmol).

  • Reagent Addition: Add an excess of diethylamine to the flask. The amine often serves as both the nucleophile and the solvent.

  • Reaction Conditions: Stir the reaction mixture at 40°C or reflux for 5-10 hours. The progress can be monitored by Thin Layer Chromatography (TLC).[9]

  • Work-up: After cooling the mixture to room temperature, a precipitate may form. This solid is collected by filtration.

  • Purification: Wash the filtered solid with water to remove excess amine and any salts. The product is then dried in a vacuum desiccator.

Causality and Self-Validation:

  • Why use excess amine? Using the amine as the solvent ensures a high concentration of the nucleophile, driving the reaction to completion according to Le Châtelier's principle. It also serves as a base to neutralize the HBr formed if a primary or secondary amine is used.

  • Why monitor by TLC? TLC provides a rapid, qualitative check for the consumption of the starting material (the bromopyridine) and the formation of the new, more polar product, validating that the substitution has occurred.

  • Why wash with water? This step is crucial for purification. Diethylamine and its hydrobromide salt are water-soluble, while the desired product is typically an organic solid with low water solubility, allowing for simple and effective purification.

NucleophileProductTypical ConditionsYield (%)Reference
Sodium Methoxide2-Methoxy derivativeAnhydrous Methanol, RT68-79[10]
Diethylamine2-Diethylamino derivativeNeat Diethylamine, 40°C-Reflux82-96[9]
Hydrazine Hydrate2-Hydrazinyl derivativeEthanol, RTHigh[10]

Table 1: Examples of SNAr Reactions on Halogenated Pyridine Dicarbonitriles.

Palladium-Catalyzed Cross-Coupling: Forging C-C and C-N Bonds

While SNAr is powerful for introducing heteroatom nucleophiles, palladium-catalyzed cross-coupling reactions are the cornerstone for constructing carbon-carbon and carbon-nitrogen bonds, which are essential for building the complex molecular skeletons required in drug discovery.[11] The C-2 bromine of pyridine dicarbonitriles is an excellent substrate for these transformations.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is one of the most robust methods for forming C(sp²)-C(sp²) bonds, coupling the 2-bromopyridine with an aryl or vinyl boronic acid (or ester).[12][13] The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[14]

Suzuki_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArBr R¹-Br (Pyridyl-Br) ArBr->OxAdd PdII_Complex R¹-Pd(II)L₂-Br OxAdd->PdII_Complex Transmetal Transmetalation PdII_Complex->Transmetal Boronic R²-B(OH)₂ (Aryl Boronic Acid) Boronic->Transmetal Base Base (e.g., CO₃²⁻) Base->Transmetal PdII_Diorgano R¹-Pd(II)L₂-R² Transmetal->PdII_Diorgano RedElim Reductive Elimination PdII_Diorgano->RedElim RedElim->Pd0 Catalyst Regeneration Product R¹-R² (Coupled Product) RedElim->Product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

This general protocol is based on standard procedures for the Suzuki coupling of 2-bromopyridines.[13]

Materials:

  • 2-Bromo-pyridine-3,5-dicarbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Schlenk flask or reaction vial for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask, add 2-bromo-pyridine-3,5-dicarbonitrile, the arylboronic acid, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon) three times. This is critical to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction Conditions: Heat the mixture with stirring (e.g., 80-100°C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Causality and Self-Validation:

  • Why an inert atmosphere? The active Pd(0) species in the catalytic cycle is sensitive to oxygen and can be oxidized to an inactive state. Removing oxygen is essential for catalyst longevity and reaction efficiency.[12]

  • Why use a base? The base is required to activate the boronic acid, forming a more nucleophilic boronate species which facilitates the transmetalation step with the palladium complex.[14][15]

  • Why a phosphine ligand (e.g., dppf)? The ligand stabilizes the palladium center, prevents its precipitation as palladium black, and modulates its electronic and steric properties to promote the key steps of oxidative addition and reductive elimination.

Sonogashira Coupling

The Sonogashira coupling is the premier method for creating C(sp²)-C(sp) bonds, linking the 2-bromopyridine to a terminal alkyne.[16][17] This reaction is unique in its typical use of a dual-catalyst system: a palladium complex and a copper(I) co-catalyst (e.g., CuI).[18]

This protocol is adapted from procedures for coupling 2-amino-3-bromopyridines with various terminal alkynes.[19]

Materials:

  • 2-Bromo-pyridine-3,5-dicarbonitrile (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%)

  • Ligand (e.g., PPh₃, 5 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Base/Solvent (e.g., Triethylamine (Et₃N))

  • Co-solvent (e.g., DMF)

  • Schlenk flask for inert atmosphere

Step-by-Step Methodology:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve the 2-bromo-pyridine-3,5-dicarbonitrile, palladium catalyst, ligand, and CuI in DMF.

  • Reagent Addition: Add the triethylamine followed by the terminal alkyne.

  • Reaction Conditions: Heat the reaction mixture to 80-100°C for 3-6 hours, monitoring for completion.[19]

  • Work-up: After cooling, pour the reaction mixture into a saturated aqueous solution of sodium chloride and extract with ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate. The residue is purified by column chromatography.

Causality and Self-Validation:

  • Why the copper co-catalyst? In the traditional mechanism, the copper(I) salt reacts with the alkyne to form a copper(I) acetylide. This species undergoes transmetalation with the Pd(II)-aryl complex more readily than the alkyne itself, accelerating the catalytic cycle.[16]

  • Why an amine base? The amine base (e.g., Et₃N) is crucial for deprotonating the terminal alkyne to form the reactive acetylide anion and for neutralizing the HBr generated during the reaction.

Coupling PartnerCatalyst SystemBaseYield (%)Reference
PhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N96[19]
1-HeptynePd(CF₃COO)₂/PPh₃/CuIEt₃N85[19]
CyclopropylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃N78[19]

Table 2: Examples of Sonogashira Coupling with Bromopyridines.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination has become an indispensable tool, largely replacing harsher classical methods.[11] It allows for the coupling of the 2-bromopyridine with a wide range of primary and secondary amines.[20][21] This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong base.[22]

This protocol is a general method applicable to 2-bromopyridines.[22][23]

Materials:

  • 2-Bromo-pyridine-3,5-dicarbonitrile (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

  • Ligand (e.g., BINAP, XPhos, 4-10 mol%)

  • Base (e.g., Cs₂CO₃ or NaOt-Bu, 1.5-2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

  • Sealed tube or Schlenk flask

Step-by-Step Methodology:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry sealed tube or Schlenk flask.

  • Reagent Addition: Add the solvent, followed by the 2-bromo-pyridine-3,5-dicarbonitrile and the amine.

  • Reaction Conditions: Seal the tube and heat the mixture to 80-110°C for 8-24 hours.

  • Work-up: Cool the reaction to room temperature. Filter the mixture through a pad of Celite to remove palladium residues, washing with an organic solvent.

  • Purification: Concentrate the filtrate and purify the resulting residue by column chromatography.

Causality and Self-Validation:

  • Why bulky, electron-rich ligands? Ligands like XPhos or others from the Buchwald and Hartwig groups are critical. Their steric bulk promotes the final reductive elimination step to release the product, while their electron-donating nature facilitates the initial oxidative addition of the bromopyridine to the Pd(0) center.[11]

  • Why a strong, non-nucleophilic base? A strong base like sodium tert-butoxide is required to deprotonate the amine (or the N-H in the palladium complex intermediate), making it a more effective nucleophile for displacement of the bromide on the palladium center, thus enabling catalyst turnover.[22]

Conclusion: A Versatile Hub for Chemical Innovation

The C-2 bromine on the pyridine dicarbonitrile scaffold is a highly activated and synthetically powerful functional group. Its reactivity profile makes it an ideal substrate for a diverse array of high-yield transformations, including nucleophilic aromatic substitution and a suite of palladium-catalyzed cross-coupling reactions. Mastery of these reactions provides researchers, scientists, and drug development professionals with a reliable toolkit to access a vast chemical space. The ability to selectively and efficiently introduce a wide range of substituents at this position solidifies the role of 2-bromo-pyridine dicarbonitriles as privileged intermediates in the quest for novel pharmaceuticals and advanced materials.[3][24]

References

  • Brazier, M. W., et al. (2008). Synthesis and evaluation of a focused library of pyridine dicarbonitriles against prion disease. Bioorganic & Medicinal Chemistry Letters, 18(2), 648-651. [Link]

  • Urgaonkar, S., et al. (2007). A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines. The Journal of Organic Chemistry, 72(9), 3606-3607. [Link]

  • Fedoseev, S. V., et al. (2021). Synthesis of a new functionalized pyridoxine derivatives based on 2-halopyridine-3,4-dicarbonitriles. Phosphorus, Sulfur, and Silicon and the Related Elements, 197(4), 324-329. [Link]

  • Urgaonkar, S., et al. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. [Link]

  • Abdelgawad, M. A., et al. (2018). Library Design, Synthesis, and Screening: Pyridine Dicarbonitriles as Potential Prion Disease Therapeutics. Request PDF. [Link]

  • Ershov, O. V., et al. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[21][25]pyridine-1,3-diones. ResearchGate. [Link]

  • Al-Masoudi, N. A. (Ed.). (2021). Recent Developments in the Synthesis and Applications of Pyridines. Elsevier. [Link]

  • Allen, C. F. H., & Thirtle, J. R. (1946). 2-BROMOPYRIDINE. Organic Syntheses, 26, 16. [Link]

  • Panda, S. S., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Molecules, 28(10), 4183. [Link]

  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Potapovs, I., et al. (2024). 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions. Molecules, 29(18), 4353. [Link]

  • Belikov, M. Y., et al. (2015). Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. RSC Advances, 5(104), 85635-85642. [Link]

  • Singh, K., & Arora, S. (2016). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Request PDF. [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic-synthesis.org. [Link]

  • Leadbeater, N. E., & Marco, M. (2002). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Request PDF. [Link]

  • Wikipedia contributors. (2023). Sonogashira coupling. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Nucleophilic aromatic substitution. Wikipedia. [Link]

  • Not Voodoo. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Stack Exchange. [Link]

  • Patel, H., et al. (2021). A convenient and scalable process for preparation of 2,5-dibromopyridine. Heterocyclic Letters, 11(3), 447-452. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Organic-chemistry.org. [Link]

  • Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Open Journal of Synthesis Theory and Applications, 6, 1-11. [Link]

  • Inam, M., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]

  • Hesp, K. C., et al. (2011). Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study. Request PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic-chemistry.org. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • The Organic Chemistry Tutor. (2019, January 19). nucleophilic aromatic substitutions. [Video]. YouTube. [Link]

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An In-depth Technical Guide to the Thermodynamic Stability of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of the thermodynamic stability of 2-Bromopyridine-3,5-dicarbonitrile, a key heterocyclic scaffold in medicinal chemistry.[1][2] As a Senior Application Scientist, this document synthesizes foundational chemical principles with practical, field-proven methodologies for assessing the stability of this and related compounds. We will delve into the structural features influencing its stability, potential decomposition pathways, and the critical experimental and computational techniques required for a thorough evaluation. This guide is designed to equip researchers and drug development professionals with the necessary knowledge to handle, process, and develop robust formulations containing 2-Bromopyridine-3,5-dicarbonitrile, ensuring both safety and efficacy.

Introduction: The Structural and Chemical Landscape of 2-Bromopyridine-3,5-dicarbonitrile

2-Bromopyridine-3,5-dicarbonitrile belongs to a class of highly functionalized pyridine derivatives that are of significant interest in drug discovery and materials science.[1][2] The pyridine ring is a common motif in numerous pharmaceuticals due to its ability to participate in hydrogen bonding and other non-covalent interactions, which can enhance solubility and bioavailability.[1] The presence of electron-withdrawing cyano groups and a bromine atom on the pyridine ring significantly influences the molecule's electronic properties, reactivity, and, consequently, its thermodynamic stability.[3]

The electron-deficient nature of the pyridine ring, exacerbated by the two nitrile groups, makes the molecule susceptible to nucleophilic attack. The bromine atom at the 2-position and the cyano groups are potential leaving groups in nucleophilic aromatic substitution reactions.[4][5][6] Understanding the interplay of these functional groups is paramount to predicting the compound's behavior under various thermal and chemical stresses.

Potential Instabilities and Decomposition Pathways

The thermodynamic stability of 2-Bromopyridine-3,5-dicarbonitrile is intrinsically linked to the reactivity of its constituent functional groups. Several potential decomposition pathways can be postulated based on the known chemistry of related compounds.

  • Thermal Decomposition: Upon heating, brominated organic compounds can release toxic vapors, including hydrogen bromide (HBr), carbon monoxide (CO), and oxides of nitrogen (NOx).[7][8] The presence of nitrile groups introduces the additional hazard of releasing hydrogen cyanide (HCN) under certain conditions.[8] High temperatures can lead to explosive decomposition, especially if the material is confined.[8]

  • Nucleophilic Substitution: The electron-withdrawing nature of the dicyanopyridine core makes it susceptible to nucleophilic attack. The bromine atom and potentially a cyano group can act as leaving groups.[4][5][6] This reactivity is crucial to consider in formulation development, where the presence of nucleophilic excipients could lead to degradation.

  • Hydrolysis: Although generally stable, prolonged exposure to moisture, especially at elevated temperatures and non-neutral pH, could lead to hydrolysis of the nitrile groups to amides and carboxylic acids, altering the compound's properties and efficacy.

The following diagram illustrates the key molecular features influencing the stability of 2-Bromopyridine-3,5-dicarbonitrile.

G 2-Bromopyridine-3,5-dicarbonitrile 2-Bromopyridine-3,5-dicarbonitrile Pyridine Core 2-Bromo Group 3,5-Dicarbonitrile Groups Thermodynamic_Stability Thermodynamic Stability 2-Bromopyridine-3,5-dicarbonitrile->Thermodynamic_Stability Influenced by Decomposition_Pathways Potential Decomposition Pathways Thermodynamic_Stability->Decomposition_Pathways Determines Thermal_Decomposition Thermal Decomposition (HBr, NOx, HCN release) Decomposition_Pathways->Thermal_Decomposition Nucleophilic_Substitution Nucleophilic Substitution (Br- or CN- displacement) Decomposition_Pathways->Nucleophilic_Substitution Hydrolysis Hydrolysis of Nitriles Decomposition_Pathways->Hydrolysis

Caption: Key factors influencing the thermodynamic stability of 2-Bromopyridine-3,5-dicarbonitrile.

Experimental Assessment of Thermodynamic Stability

A robust assessment of thermodynamic stability requires a combination of experimental techniques. The following protocols are essential for characterizing the thermal behavior of 2-Bromopyridine-3,5-dicarbonitrile.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for identifying thermal transitions such as melting, crystallization, and decomposition.[9][10] It measures the difference in heat flow between a sample and a reference as a function of temperature.[9]

Experimental Protocol:

  • Sample Preparation: Accurately weigh 1-5 mg of 2-Bromopyridine-3,5-dicarbonitrile into a standard aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a final temperature above the expected decomposition point (e.g., 400 °C) at a heating rate of 10 °C/min.[11]

    • Maintain a constant nitrogen purge (e.g., 50 mL/min) to provide an inert atmosphere.[11]

  • Data Analysis: Analyze the resulting thermogram for endothermic (melting) and exothermic (decomposition) events. The onset temperature of the exothermic decomposition peak is a critical indicator of thermal instability.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[9] It is invaluable for determining the onset of decomposition and quantifying mass loss.[9]

Experimental Protocol:

  • Sample Preparation: Place 5-10 mg of 2-Bromopyridine-3,5-dicarbonitrile into a TGA pan.

  • Instrument Setup: Place the sample pan onto the TGA balance.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to a final temperature (e.g., 600 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere.

  • Data Analysis: The TGA curve will show the percentage of mass loss versus temperature. The onset temperature of mass loss is a key parameter for assessing thermal stability. Some pyridine-dicarbonitrile derivatives have shown high thermal stability with 5% weight loss temperatures ranging from 433 to 493 °C.[12]

The following diagram illustrates the workflow for the experimental assessment of thermodynamic stability.

G cluster_0 Experimental Workflow Sample 2-Bromopyridine-3,5-dicarbonitrile Sample DSC_Analysis Differential Scanning Calorimetry (DSC) Sample->DSC_Analysis TGA_Analysis Thermogravimetric Analysis (TGA) Sample->TGA_Analysis DSC_Data DSC Thermogram (Melting, Decomposition) DSC_Analysis->DSC_Data TGA_Data TGA Curve (Mass Loss vs. Temp) TGA_Analysis->TGA_Data Stability_Assessment Thermodynamic Stability Assessment DSC_Data->Stability_Assessment TGA_Data->Stability_Assessment

Caption: Workflow for the experimental assessment of thermodynamic stability.

Data Summary Table
ParameterTechniqueDescriptionSignificance for Stability Assessment
Melting Point (Tm) DSCTemperature at which the solid-liquid phase transition occurs.A sharp melting point indicates purity. A melting point immediately followed by decomposition suggests thermal instability in the liquid phase.
Decomposition Onset (Td) DSC, TGATemperature at which decomposition begins.A primary indicator of the upper-temperature limit for safe handling and processing.
Mass Loss (%) TGAThe percentage of mass lost during thermal decomposition.Quantifies the extent of decomposition and can help identify different decomposition steps.
Enthalpy of Decomposition (ΔHd) DSCThe amount of heat released during decomposition.A large exothermic decomposition enthalpy indicates a high potential for a thermal runaway reaction.

Computational Assessment of Thermodynamic Stability

In addition to experimental methods, computational chemistry provides valuable insights into the intrinsic stability of molecules. Density Functional Theory (DFT) is a powerful tool for these investigations.[3]

Methodology:

  • Geometry Optimization: The molecular structure of 2-Bromopyridine-3,5-dicarbonitrile is optimized to find its lowest energy conformation.

  • Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain thermodynamic data such as enthalpy and Gibbs free energy.

  • Bond Dissociation Energy (BDE): The BDE of the C-Br and C-CN bonds can be calculated to predict the weakest bond and the likely initiation step of thermal decomposition.

  • Molecular Electrostatic Potential (MEP): MEP maps can identify the electron-rich and electron-deficient regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack.[3]

Computational studies on related pyridine derivatives have shown that substituents like -Br and -CN significantly influence the molecule's reactivity.[3]

Safety and Handling Considerations

Given the potential hazards associated with brominated and nitrilated compounds, strict safety protocols must be followed.

  • Handling: Handle 2-Bromopyridine-3,5-dicarbonitrile in a well-ventilated fume hood.[7] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[7][8] Avoid inhalation of dust or vapors.

  • Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[7][13][14] Keep the container tightly closed.[7][13]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[7][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The thermodynamic stability of 2-Bromopyridine-3,5-dicarbonitrile is a critical parameter for its safe and effective use in research and development. This guide has outlined the key structural features that influence its stability, potential decomposition pathways, and a multi-faceted approach for its assessment, combining experimental techniques like DSC and TGA with computational methods. By following the protocols and considering the safety guidelines presented, researchers can confidently handle and utilize this important chemical entity while mitigating potential risks.

References

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview - PMC - NIH. (n.d.). Retrieved February 13, 2024, from [Link]

  • Reactivity and Synthetic Applications of 4,5-Dicyanopyridazine: An Overview. (2025, October 16). Retrieved February 13, 2024, from [Link]

  • Reactivity and synthetic applications of 4,5-dicyanopyridazine: an overview - PubMed. (2010, March 12). Retrieved February 13, 2024, from [Link]

  • Experimental and computational studies of pyridine-assisted post-synthesis modified air stable covalent–organic frameworks - Chemical Communications (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link]

  • Physicochemical, biological, and toxicological studies of pyridine and its derivatives: an in-silico approach. (2025, March 24). Retrieved February 13, 2024, from [Link]

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  • The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (n.d.). Retrieved February 13, 2024, from [Link]

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  • A convenient and scalable process for preparation of 2,5-dibromopyridine has been developed. (n.d.). Retrieved February 13, 2024, from [Link]

  • 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

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  • Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions - PMC. (2023, December 12). Retrieved February 13, 2024, from [Link]

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An In-depth Technical Guide to the Hydrolysis and Acidity of 2-Bromopyridine-3,5-dicarbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Bromopyridine-3,5-dicarbonitrile is a pivotal scaffold in medicinal chemistry, offering versatile functionalization points for the synthesis of novel therapeutic agents. Understanding the physicochemical properties of its derivatives, particularly the acidity (pKa) of its hydrolysis products, is paramount for predicting their behavior in biological systems, including solubility, absorption, and target engagement. This guide provides a comprehensive theoretical framework and practical experimental protocols for the hydrolysis of 2-bromopyridine-3,5-dicarbonitrile and the subsequent determination of the pKa values of the resultant pyridine carboxylic acids and amides. By integrating established chemical principles with actionable methodologies, this document serves as an essential resource for researchers navigating the development of pyridine-based pharmaceuticals.

Introduction: The Significance of Pyridine Scaffolds in Drug Discovery

Pyridine derivatives are a cornerstone of modern pharmacology, present in a vast array of approved drugs and clinical candidates.[1] Their prevalence stems from their ability to engage in hydrogen bonding, their metabolic stability, and their capacity to serve as bioisosteric replacements for other aromatic systems. The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. 2-Bromopyridine-3,5-dicarbonitrile, in particular, is a highly valuable starting material due to the differential reactivity of its functional groups, enabling selective chemical transformations.

The hydrolysis of the nitrile groups to carboxylic acids or amides is a common metabolic pathway and a deliberate synthetic strategy. The resulting acidic and basic centers dramatically influence a compound's ionization state at physiological pH, which in turn governs its absorption, distribution, metabolism, and excretion (ADME) profile. Therefore, a thorough understanding of the pKa values of these hydrolysis products is not merely an academic exercise but a critical component of rational drug design.

Theoretical Framework: Predicting Hydrolysis Pathways and Acidity

Stepwise Hydrolysis of 2-Bromopyridine-3,5-dicarbonitrile

The hydrolysis of nitriles can proceed under both acidic and basic conditions, typically forming a carboxylic acid and ammonia (or an ammonium salt).[2][3][4] The reaction proceeds via an initial hydration of the nitrile to form an amide intermediate, which can then be further hydrolyzed to the carboxylic acid.

For 2-bromopyridine-3,5-dicarbonitrile, the hydrolysis is expected to occur in a stepwise manner, yielding a series of intermediates and final products as depicted below. The presence of the electron-withdrawing bromine atom and the pyridine nitrogen will influence the reactivity of the nitrile groups.

Hydrolysis_Pathway Start 2-Bromopyridine-3,5-dicarbonitrile Intermediate1 2-Bromo-5-carbamoyl-3-pyridinecarbonitrile Start->Intermediate1 H₂O (step 1a) Intermediate2 2-Bromo-3-carbamoyl-5-pyridinecarbonitrile Start->Intermediate2 H₂O (step 1b) Amide 2-Bromo-5-carbamoyl-3-pyridinecarboxamide Intermediate1->Amide H₂O (step 2a) Intermediate2->Amide H₂O (step 2b) AcidAmide1 2-Bromo-5-carboxy-3-pyridinecarboxamide Amide->AcidAmide1 H₂O (step 3a) AcidAmide2 2-Bromo-3-carboxy-5-pyridinecarboxamide Amide->AcidAmide2 H₂O (step 3b) FinalProduct 2-Bromopyridine-3,5-dicarboxylic acid AcidAmide1->FinalProduct H₂O (step 4a) AcidAmide2->FinalProduct H₂O (step 4b)

Caption: Predicted stepwise hydrolysis pathway of 2-Bromopyridine-3,5-dicarbonitrile.

Predicting pKa Values: The Influence of Substituents

The acidity of the carboxylic acid products and the basicity of the pyridine nitrogen are significantly influenced by the electronic effects of the substituents on the pyridine ring.

  • Pyridine Nitrogen (pKa of the Conjugate Acid): The lone pair of electrons on the pyridine nitrogen makes it basic.[5][6] Electron-withdrawing groups, such as the bromo and cyano/carboxy groups, decrease the electron density on the nitrogen, making it a weaker base and thus lowering the pKa of its conjugate acid.[6][7][8]

  • Carboxylic Acid Groups (pKa): The acidity of a carboxylic acid is determined by the stability of its conjugate base (the carboxylate anion). Electron-withdrawing groups on the pyridine ring will stabilize the negative charge of the carboxylate, thereby increasing the acidity of the carboxylic acid (lowering its pKa).

Based on known pKa values of related pyridine carboxylic acids, we can estimate the pKa values for the hydrolysis products of 2-bromopyridine-3,5-dicarbonitrile.

CompoundPredicted pKa1 (first carboxyl)Predicted pKa2 (second carboxyl)Predicted pKa (pyridinium ion)
2-Bromopyridine-3,5-dicarboxylic acid~2.0 - 2.5~4.0 - 4.5< 1.0
2-Bromo-5-carboxy-3-pyridinecarboxamide~2.5 - 3.0-< 1.5
2-Bromo-3-carboxy-5-pyridinecarboxamide~2.5 - 3.0-< 1.5

Note: These are estimated values based on the known pKas of similar compounds like 3,5-pyridinedicarboxylic acid (pKa1 ~2.8) and the electron-withdrawing nature of the bromo substituent.[9] Experimental determination is crucial for obtaining precise values.

Experimental Protocols

This section outlines a robust, self-validating workflow for the hydrolysis of 2-bromopyridine-3,5-dicarbonitrile and the subsequent determination of the pKa values of the resulting products.

Hydrolysis of 2-Bromopyridine-3,5-dicarbonitrile

Objective: To hydrolyze the nitrile groups of 2-bromopyridine-3,5-dicarbonitrile to carboxylic acids.

Materials:

  • 2-Bromopyridine-3,5-dicarbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄) or Concentrated Hydrochloric Acid (HCl) for acidic hydrolysis

  • Sodium Hydroxide (NaOH) for basic hydrolysis

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Standard laboratory glassware

  • pH meter

Protocol (Acid-Catalyzed Hydrolysis):

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1 equivalent of 2-bromopyridine-3,5-dicarbonitrile.

  • Acid Addition: Carefully add an excess of 6M sulfuric acid or hydrochloric acid to the flask. The volume will depend on the scale of the reaction, but a 10-20 fold molar excess of acid is recommended.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction time can vary from several hours to overnight.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution or concentrated sodium hydroxide solution until the pH is approximately 7. Be cautious as this will generate CO₂ gas.

    • The product, 2-bromopyridine-3,5-dicarboxylic acid, is likely to precipitate out of the solution upon neutralization.

    • Collect the precipitate by vacuum filtration.

    • Wash the solid with cold distilled water to remove any inorganic salts.

    • Dry the product under vacuum.

  • Purification and Characterization: The crude product can be recrystallized from a suitable solvent (e.g., water or ethanol/water mixture). Confirm the identity and purity of the product using standard analytical techniques such as NMR spectroscopy, Mass Spectrometry, and Elemental Analysis.

Self-Validation:

  • Reaction Monitoring: The disappearance of the starting material and the appearance of the product can be tracked by TLC or HPLC, ensuring the reaction has gone to completion.

  • Product Characterization: Comprehensive characterization of the final product confirms the successful hydrolysis and the absence of significant impurities.

Determination of pKa Values by Potentiometric Titration

Objective: To experimentally determine the pKa values of the hydrolysis products.[10]

Materials:

  • Purified hydrolysis product (e.g., 2-bromopyridine-3,5-dicarboxylic acid)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Calibrated pH meter with a combination glass electrode

  • Burette

  • Beaker and magnetic stirrer

Protocol:

  • Sample Preparation: Accurately weigh a known amount of the purified hydrolysis product and dissolve it in a known volume of distilled water. If the compound has low water solubility, a co-solvent such as methanol or DMSO can be used, but it is important to note that this will affect the measured pKa value.

  • Titration Setup: Place the sample solution in a beaker with a magnetic stir bar. Immerse the calibrated pH electrode in the solution.

  • Titration:

    • For an acidic compound, titrate with the standardized NaOH solution.

    • Add the titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH to stabilize and record the pH value and the total volume of titrant added.

    • Continue the titration well past the equivalence point(s).

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point(s) from the steepest part of the titration curve. The first derivative of the curve (ΔpH/ΔV) can be plotted against the volume of titrant to more accurately locate the equivalence point(s).

    • The pKa value is equal to the pH at the half-equivalence point. For a dicarboxylic acid, there will be two equivalence points and two corresponding pKa values.

pKa_Determination_Workflow cluster_0 Sample Preparation cluster_1 Titration cluster_2 Data Analysis A Weigh Purified Compound B Dissolve in Solvent A->B C Calibrate pH Meter B->C D Titrate with Standardized Solution C->D E Record pH and Volume D->E F Plot Titration Curve E->F Generate Data Points G Determine Equivalence Point(s) F->G H Calculate pKa(s) G->H

Caption: Experimental workflow for pKa determination by potentiometric titration.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the hydrolysis of 2-bromopyridine-3,5-dicarbonitrile and the subsequent determination of the pKa values of its acidic derivatives. The theoretical predictions, coupled with the detailed experimental protocols, offer a robust framework for researchers in drug discovery and development. Accurate pKa values are indispensable for building reliable structure-activity relationships (SAR) and for optimizing the pharmacokinetic profiles of lead compounds.

Future work could involve investigating the hydrolysis kinetics under various conditions to gain a deeper understanding of the reaction mechanism. Additionally, computational methods for pKa prediction can be refined by correlating the calculated values with the experimental data generated using the protocols outlined in this guide.[7][8] Such endeavors will further enhance our ability to design and synthesize novel pyridine-based therapeutics with improved efficacy and safety profiles.

References

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Introduction: The Double-Edged Sword of Brominated Pyridine Nitriles in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for the Safe Handling of Brominated Pyridine Nitriles

Brominated pyridine nitriles represent a class of highly functionalized heterocyclic compounds that are indispensable in modern medicinal chemistry and drug development.[1][2] The pyridine ring serves as a bioisosteric replacement for phenyl groups, often improving metabolic stability and solubility, while the nitrile group can act as a hydrogen bond acceptor, a bioisostere for other functional groups, or a synthetic handle for further molecular elaboration.[3][4][5] The bromine atom provides a key site for cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the rapid construction of complex molecular architectures.[6]

However, the very features that make these compounds potent building blocks also imbue them with significant chemical and toxicological hazards. The combination of a pyridine nucleus (toxic, flammable), a nitrile functional group (toxic, potential to release cyanide), and a halogen substituent (environmental and health concerns) necessitates a rigorous and well-informed approach to their handling.[7][8] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to manage the risks associated with brominated pyridine nitriles, ensuring both personal safety and experimental integrity.

A Triad of Hazards: Understanding the Risk Profile

The overall hazard profile of a brominated pyridine nitrile is a composite of the risks associated with its three core components: the pyridine ring, the bromine atom, and the nitrile group.

  • Pyridine Moiety: Pyridine itself is a flammable liquid with a low flash point.[9][10] It is harmful if swallowed, inhaled, or absorbed through the skin.[7] Chronic exposure can lead to damage of the liver, kidneys, and central nervous system.[7][11][12] The International Agency for Research on Cancer (IARC) has classified pyridine as a Group 2B carcinogen, meaning it is "possibly carcinogenic to humans," based on sufficient evidence in animal studies.[11][13]

  • Nitrile Functional Group: Nitrile-containing compounds are toxicologically significant. While the nitrile group itself is not cyanide, these compounds can be metabolized in the body or decompose under certain conditions (e.g., fire) to release hydrogen cyanide (HCN), a potent and rapidly acting poison.[9] Therefore, they should be treated with the same respect as cyanide precursors. Acute exposure can cause headaches, dizziness, respiratory irritation, and nausea.[14]

  • Organobromine Component: Brominated organic compounds can be irritating to the skin, eyes, and respiratory system.[8] They are also under scrutiny for their environmental persistence and potential for bioaccumulation. Waste streams containing these compounds are considered hazardous and require specialized disposal procedures.[15]

Hazard Identification and Classification

Before handling any specific brominated pyridine nitrile, the Safety Data Sheet (SDS) is the primary source of information. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized format for communicating these hazards.

Hazard Class GHS Pictogram Description & Rationale
Flammable Liquid/Solid 🔥Many pyridine derivatives are flammable liquids.[8][10] While bromination and the addition of a nitrile group can alter the physical state and flashpoint, flammability should always be assumed until proven otherwise.
Acute Toxicity (Oral, Dermal, Inhalation) 💀 or ❗This reflects the combined toxicity of the pyridine ring and the nitrile group.[7][8][16] Harmful or fatal outcomes are possible through all routes of exposure.
Skin Corrosion/Irritation corrosive or ❗Brominated compounds and pyridines can cause significant skin irritation or chemical burns upon contact.[8][16]
Serious Eye Damage/Irritation corrosiveDirect contact with the eyes can cause severe irritation or irreversible damage.[8][16]
Health Hazard (Carcinogenicity/Target Organ Toxicity) health hazardThis addresses the potential for long-term effects, such as cancer (from the pyridine moiety) and damage to specific organs like the liver, kidneys, and central nervous system.[7][11]
Hazardous to the Aquatic Environment environmentBrominated organic compounds can be toxic to aquatic life and persist in the environment.[17]

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Reliance on PPE alone is insufficient. A robust safety strategy begins with engineering controls to minimize exposure, followed by the correct selection and use of PPE as the final barrier.

Primary Engineering Controls
  • Certified Chemical Fume Hood: All manipulations of brominated pyridine nitriles—including weighing, dispensing, and reaction setup—must be performed inside a properly functioning chemical fume hood.[11][18] This is non-negotiable. The fume hood contains vapors and protects the user from inhalation exposure and potential splashes.

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of fugitive emissions.[19]

Personal Protective Equipment (PPE) Selection

The selection of PPE is dictated by the specific compound, the scale of the operation, and the potential for exposure.

  • Hand Protection:

    • Gloves: Standard nitrile gloves provide adequate protection for incidental contact.[18] However, for prolonged operations or when handling larger quantities, heavier-duty gloves or double-gloving is recommended. Latex gloves are unsuitable as they offer poor resistance to many organic solvents and chemicals.[18] Always check the glove manufacturer's compatibility chart for the specific chemical or solvent being used.

  • Eye and Face Protection:

    • Safety Glasses with Side Shields: These are the minimum requirement for any laboratory work.

    • Chemical Splash Goggles: These should be worn over safety glasses when there is a risk of splashing.[9]

    • Face Shield: A face shield, worn in conjunction with chemical splash goggles, is required when handling larger volumes (>1 L) or when performing operations with a higher risk of energetic reaction or splashing (e.g., quenching a reactive mixture).[9][17]

  • Protective Clothing:

    • Flame-Resistant (FR) Lab Coat: A lab coat, fully buttoned, is mandatory. Given the flammability of many parent pyridines, an FR-rated lab coat is strongly recommended.

    • Chemical-Resistant Apron: An apron worn over the lab coat provides an additional layer of protection against spills.

  • Respiratory Protection:

    • A respirator is typically not required if all work is conducted within a certified chemical fume hood. However, in cases of ventilation failure, a large spill, or when weighing fine powders outside of a containment enclosure, a NIOSH-approved respirator with organic vapor cartridges may be necessary.[17] All respirator use must be done under a formal respiratory protection program, including fit-testing and training.

Workflow for PPE Selection

The following diagram outlines the decision-making process for selecting appropriate engineering controls and PPE.

PPE_Selection_Workflow cluster_assessment 1. Initial Assessment cluster_controls 2. Engineering & Work Practice Controls cluster_ppe 3. Personal Protective Equipment (PPE) Selection cluster_final 4. Final Check start Start: New Brominated Pyridine Nitrile Procedure sds Consult Safety Data Sheet (SDS) start->sds scale Determine Scale (mg, g, kg) & Physical Form (Solid, Liquid) sds->scale fume_hood Work in Certified Chemical Fume Hood scale->fume_hood glovebox Consider Glovebox for Highly Toxic/Potent Compounds or Fine Powders fume_hood->glovebox High Toxicity? ppe_base Standard PPE: - Safety Glasses (side shields) - FR Lab Coat - Nitrile Gloves fume_hood->ppe_base respirator Respirator Required (Consult EHS) glovebox->respirator Spill or Ventilation Failure? goggles Add Chemical Splash Goggles ppe_base->goggles Splash Risk? double_glove Double Glove or use Heavy-Duty Gloves ppe_base->double_glove Prolonged Handling or Large Scale? face_shield Add Face Shield goggles->face_shield Large Volume or High Energy Risk? final_check Proceed with Experiment face_shield->final_check double_glove->final_check respirator->final_check

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of Highly Functionalized Pyridines

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction has proven indispensable in the synthesis of complex molecules, particularly in the pharmaceutical and materials science sectors.[3] This guide provides a detailed exploration of the Suzuki-Miyaura coupling conditions specifically tailored for 2-Bromopyridine-3,5-dicarbonitrile, a challenging yet valuable substrate for the synthesis of highly functionalized pyridine derivatives. These derivatives are of significant interest due to their potential applications as advanced intermediates in drug discovery and as components in novel organic materials.

The presence of two strongly electron-withdrawing nitrile groups on the pyridine ring renders 2-Bromopyridine-3,5-dicarbonitrile a unique and challenging substrate. While these groups activate the C-Br bond towards oxidative addition, they also influence the overall electronic properties of the molecule, which can impact catalyst stability and the transmetalation step. This document will delve into the mechanistic nuances, provide a critical analysis of reaction parameters, and offer detailed, field-proven protocols to empower researchers in successfully employing this versatile building block.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle centered around a palladium complex.[2][4] The cycle is initiated by the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with an organoboron reagent and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR')2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination

Figure 1: A simplified representation of the Suzuki-Miyaura catalytic cycle.

For a substrate like 2-Bromopyridine-3,5-dicarbonitrile, the electron-deficient nature of the pyridine ring is expected to facilitate the initial oxidative addition step. However, the potential for coordination of the pyridine nitrogen and the nitrile groups to the palladium center can influence the subsequent steps of the catalytic cycle.

Critical Reaction Parameters: A Deep Dive

The success of the Suzuki-Miyaura coupling of 2-Bromopyridine-3,5-dicarbonitrile hinges on the careful selection and optimization of several key parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and the accompanying ligand is paramount for achieving high yields and conversions. While traditional catalysts like Pd(PPh₃)₄ can be effective, modern catalyst systems often employ more sophisticated ligands to enhance reactivity and stability.

  • For Electron-Deficient Substrates: Electron-rich and bulky phosphine ligands are often preferred for challenging substrates.[2] Ligands such as SPhos, XPhos, and RuPhos have demonstrated significant success in the coupling of heteroaryl halides.[5] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Ligand-Free Conditions: Interestingly, for highly electron-deficient substrates like 2,3,5-trichloropyridine, ligand-free conditions using a simple palladium source like Pd(OAc)₂ have been shown to be highly effective.[6] This approach is attractive due to its simplicity and cost-effectiveness. Given the strong electron-withdrawing nature of the dicarbonitrile substituent, a ligand-free approach is a promising starting point for optimization.

Catalyst SystemLigandTypical Loading (mol%)Key Advantages
Pd(OAc)₂None (Ligand-free)0.5 - 2Simplicity, cost-effective, suitable for highly electron-deficient substrates.[6]
Pd(PPh₃)₄Triphenylphosphine2 - 5Readily available, well-established.
Pd₂(dba)₃ / SPhosSPhos1 - 3 (Pd), 2-6 (Ligand)High activity for heteroaryl couplings, good for challenging substrates.
PdCl₂(dppf)dppf2 - 5Effective for a broad range of substrates.
The Role of the Base

The base plays a crucial role in the transmetalation step by activating the boronic acid. The choice of base can significantly impact the reaction rate and yield.

  • Common Bases: A variety of inorganic bases are commonly employed, including carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄).[7]

  • Base Strength and Solubility: The strength and solubility of the base are important considerations. For instance, K₃PO₄ is a stronger base than K₂CO₃ and can be effective in more challenging couplings. The use of aqueous base solutions is common and can facilitate the reaction.

BaseStrengthCommon Solvent SystemsNotes
Na₂CO₃ModerateDioxane/H₂O, Toluene/H₂O, DMF/H₂OA standard and cost-effective choice.[6]
K₂CO₃ModerateDioxane/H₂O, Toluene/H₂OSlightly stronger than Na₂CO₃.
K₃PO₄StrongDioxane/H₂O, TolueneOften used for more difficult couplings.
Cs₂CO₃StrongDioxane, TolueneHighly effective but more expensive.
Solvent Systems

The solvent plays a critical role in solubilizing the reactants and catalyst, and can also influence the reaction mechanism.

  • Aprotic Polar Solvents: Aprotic polar solvents such as 1,4-dioxane, toluene, and N,N-dimethylformamide (DMF) are frequently used, often in combination with water.[6][7]

  • Aqueous Media: The use of aqueous solvent systems is a hallmark of the Suzuki-Miyaura reaction and is considered environmentally benign.[6] For the coupling of 2,3,5-trichloropyridine, a mixture of water and DMF was found to be optimal.[6]

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of 2-Bromopyridine-3,5-dicarbonitrile. Optimization of these conditions for specific arylboronic acids is highly recommended.

Protocol 1: Ligand-Free Suzuki-Miyaura Coupling

This protocol is adapted from the successful coupling of the highly electron-deficient 2,3,5-trichloropyridine and represents a promising and cost-effective starting point.[6]

Materials:

  • 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Sodium Carbonate (Na₂CO₃) (2.0 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)

  • N,N-Dimethylformamide (DMF)

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add 2-Bromopyridine-3,5-dicarbonitrile, the arylboronic acid, sodium carbonate, and palladium(II) acetate.

  • Seal the flask and evacuate and backfill with an inert gas three times.

  • Add a degassed mixture of DMF and deionized water (e.g., in a 3:3.5 v/v ratio). The typical reaction concentration is 0.1-0.2 M with respect to the 2-bromopyridine-3,5-dicarbonitrile.

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12 hours.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol_1_Workflow start Start reagents Combine Reactants: - 2-Bromopyridine-3,5-dicarbonitrile - Arylboronic acid - Na2CO3 - Pd(OAc)2 start->reagents inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reagents->inert solvent Add Degassed DMF/H2O inert->solvent react Heat at 60°C (Monitor by TLC/LC-MS) solvent->react workup Work-up: - Cool, dilute with H2O - Extract with organic solvent - Wash, dry, concentrate react->workup purify Purify by Column Chromatography workup->purify end End purify->end

Figure 2: Workflow for the ligand-free Suzuki-Miyaura coupling protocol.

Protocol 2: Ligand-Mediated Suzuki-Miyaura Coupling

For arylboronic acids that prove challenging under ligand-free conditions, the use of a phosphine ligand is recommended.

Materials:

  • 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Potassium Phosphate (K₃PO₄) (2.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)

  • SPhos (3.0 mol%)

  • 1,4-Dioxane

  • Deionized Water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask, combine 2-Bromopyridine-3,5-dicarbonitrile, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and SPhos.

  • Seal the flask and thoroughly evacuate and backfill with an inert gas (at least three cycles).

  • Add degassed 1,4-dioxane and deionized water (typically in a 4:1 to 10:1 ratio).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Follow the work-up and purification steps as described in Protocol 1.

Troubleshooting and Considerations

  • Low Conversion: If the reaction stalls, consider increasing the temperature, reaction time, or catalyst/ligand loading. Screening different bases or solvent systems may also be beneficial.

  • Protodeboronation: Electron-deficient arylboronic acids can be prone to protodeboronation (hydrolysis of the C-B bond). Using anhydrous conditions or a milder base such as KF might mitigate this side reaction.[7]

  • Homocoupling: Homocoupling of the boronic acid can be a competing side reaction. This is often minimized by ensuring an oxygen-free environment and by using an appropriate palladium-to-ligand ratio.

  • Catalyst Deactivation: The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst deactivation. The use of bulky, electron-rich ligands can help to prevent this.

Data Presentation: A Comparative Overview

The following table provides a summary of reaction conditions that have been successfully employed for the Suzuki-Miyaura coupling of a closely related, highly electron-deficient substrate, 2,3,5-trichloropyridine, with various arylboronic acids.[6] These data serve as a valuable reference for developing conditions for 2-Bromopyridine-3,5-dicarbonitrile.

EntryArylboronic AcidProduct Yield (%)
1Phenylboronic acid95
24-Methylphenylboronic acid96
34-Methoxyphenylboronic acid92
44-Chlorophenylboronic acid90
53-Nitrophenylboronic acid88
62-Thienylboronic acid85

Reaction conditions: 2,3,5-trichloropyridine (1 mmol), arylboronic acid (1.5 mmol), Na₂CO₃ (2 mmol), Pd(OAc)₂ (0.5 mol%), H₂O/DMF (3.5:3 mL), 60 °C, 12 h.[6]

Conclusion

The Suzuki-Miyaura coupling of 2-Bromopyridine-3,5-dicarbonitrile presents a powerful strategy for the synthesis of novel, highly functionalized pyridine derivatives. While the electron-deficient nature of the substrate introduces specific challenges, a systematic approach to the optimization of reaction parameters, including the judicious choice of catalyst, ligand, base, and solvent, can lead to successful and high-yielding transformations. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers to unlock the synthetic potential of this valuable building block in their drug discovery and materials science endeavors.

References

  • Synthesis of Novel 3,5-Dichloro-2-arylpyridines by Palladium Acetate-Catalyzed Ligand-Free Suzuki Reactions in Aqueous Media. Molecules. [Link]

  • Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. ResearchGate. [Link]

  • Carbonylative cross-coupling reaction of 2-bromopyridine with arylboronic acids. ResearchGate. [Link]

  • Study of the carbonylative cross-coupling reaction between 2-bromopyridine and phenylboronic acid catalysed by benzimidazo. ResearchGate. [Link]

  • Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. Beilstein Journal of Organic Chemistry. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. National Institutes of Health. [Link]

  • Suzuki-Miyaura Cross-Coupling of 3-Pyridyl Triflates. Amanote Research. [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

  • The Suzuki Reaction. Chem 115 Myers. [Link]

  • Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. The Journal of Organic Chemistry. [Link]

  • Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. National Institutes of Health. [Link]

  • Synthesis of diarylmethylamines via palladium-catalyzed regioselective arylation of 1,1,3-triaryl-2-azaallyl anions. Royal Society of Chemistry. [Link]

  • Palladium-Catalyzed Esterification of Aryl Fluorosulfates with Aryl Formates. MDPI. [Link]

  • The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. [Link]

  • Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Royal Society of Chemistry. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]

Sources

High-Performance Synthesis of Bioactive Heterocycles via 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Privileged Scaffold

In the landscape of modern drug discovery, 2-bromopyridine-3,5-dicarbonitrile (Compound 1 ) represents a "privileged scaffold."[1] Its utility stems from the unique electronic push-pull system created by the electron-withdrawing nitrile groups at positions C3 and C5. This electronic deficiency renders the C2-bromine atom highly labile to Nucleophilic Aromatic Substitution (SNAr), while the adjacent C3-nitrile provides an electrophilic "trap" for immediate intramolecular cyclization.

This guide details the synthesis of three distinct bioactive heterocyclic systems—Pyrazolo[3,4-b]pyridines , Pyrido[2,3-d]pyrimidines , and 1,8-Naphthyridines —using Compound 1 as the divergent core.

Scaffold Preparation: Synthesis of the Core Reagent

Note: While commercially available, high-purity 2-bromopyridine-3,5-dicarbonitrile is best prepared fresh to avoid hydrolysis products.

Protocol A: Bromination of 2-Hydroxy-3,5-dicyanopyridine

Rationale: The conversion of the pyridone (tautomer of 2-hydroxy) to the 2-bromo derivative requires high-temperature activation using Phosphorus Oxybromide (POBr3).

Materials:

  • 2-Hydroxy-3,5-dicyanopyridine (Precursor)

  • Phosphorus Oxybromide (POBr3)

  • Dichloromethane (DCM) for extraction

  • Ice water

Step-by-Step Methodology:

  • Setup: In a dry round-bottom flask, mix 2-hydroxy-3,5-dicyanopyridine (10 mmol) with POBr3 (30 mmol, 3 equiv).

  • Reaction: Heat the neat mixture (solvent-free) in an oil bath at 170 °C for 1–2 hours. The solid mixture will melt and homogenize.

  • Quenching: Cool the reaction mixture to room temperature. Carefully pour the residue onto crushed ice (Exothermic!).

  • Extraction: Neutralize with saturated NaHCO3 (pH ~7–8). Extract with DCM (3 x 50 mL).

  • Purification: Dry organic layer over anhydrous MgSO4, filter, and concentrate. Recrystallize from ethanol to obtain 2-bromopyridine-3,5-dicarbonitrile .

Application Note 1: Synthesis of Pyrazolo[3,4-b]pyridines

Target Class: Antimicrobial and Anticancer Agents Mechanism: SNAr followed by Thorpe-Ziegler type cyclization.

Reaction Logic

Hydrazine acts as a binucleophile. The primary amine first displaces the C2-Bromine. The secondary nitrogen of the hydrazine moiety then attacks the C3-Nitrile, leading to ring closure.

Protocol B: Hydrazine Cyclocondensation

Reagents:

  • Compound 1 (1.0 mmol)[2]

  • Hydrazine Hydrate (80%, 1.2 mmol)

  • Ethanol (Absolute, 10 mL)

Procedure:

  • Dissolve Compound 1 in absolute ethanol (10 mL) in a 25 mL round-bottom flask.

  • Add Hydrazine Hydrate dropwise at room temperature.

  • Heat to Reflux (78 °C) for 3–4 hours. Monitor by TLC (Mobile phase: EtOAc:Hexane 1:1).

  • Workup: Cool to room temperature. The product, 3-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile , usually precipitates as a solid.

  • Filter the solid, wash with cold ethanol (2 x 5 mL), and dry under vacuum.

Data Validation:

  • IR: Disappearance of one -CN band; Appearance of -NH2 doublet (3300–3400 cm-1).

  • 1H NMR: New broad singlet for -NH2 (approx.

    
     5.0–6.5 ppm).
    

Application Note 2: Synthesis of Pyrido[2,3-d]pyrimidines

Target Class: Tyrosine Kinase Inhibitors (e.g., EGFR, VEGFR) Mechanism: Double nucleophilic attack by amidine-type systems.

Protocol C: Guanidine Fusion

Reagents:

  • Compound 1 (1.0 mmol)[2]

  • Guanidine Hydrochloride (1.2 mmol)

  • Sodium Ethoxide (NaOEt) (2.0 mmol) [Prepared in situ]

  • Ethanol (15 mL)

Procedure:

  • Base Preparation: Dissolve sodium metal (46 mg) in dry ethanol (15 mL) to generate NaOEt.

  • Add Guanidine Hydrochloride to the solution and stir for 10 min to release the free base.

  • Add Compound 1 to the mixture.

  • Reflux for 6–8 hours.

  • Workup: Evaporate solvent to half volume. Pour into ice water and neutralize with dilute HCl (to pH 7).

  • Collect the precipitate (2,4-diaminopyrido[2,3-d]pyrimidine-6-carbonitrile ) by filtration.

Visualizing the Reaction Pathways

The following diagram illustrates the divergent synthesis pathways from the core scaffold.

ReactionPathways Start 2-Bromopyridine- 3,5-dicarbonitrile (Core Scaffold) Hydrazine Hydrazine Hydrate (EtOH, Reflux) Start->Hydrazine Guanidine Guanidine HCl (NaOEt, Reflux) Start->Guanidine Malono Malononitrile (Base Catalysis) Start->Malono Prod1 Pyrazolo[3,4-b]pyridine (Antimicrobial) Hydrazine->Prod1 S_NAr + Cyclization Prod2 Pyrido[2,3-d]pyrimidine (Kinase Inhibitor) Guanidine->Prod2 Fusion Prod3 1,8-Naphthyridine (DNA Intercalator) Malono->Prod3 Condensation

Figure 1: Divergent synthesis pathways transforming the 2-bromo-3,5-dicyano scaffold into three distinct bioactive heterocyclic classes.

Summary of Experimental Data

Target SystemReagentReaction TypeTypical YieldKey Spectral Feature (IR)
Pyrazolo[3,4-b]pyridine Hydrazine HydrateSNAr / Cyclization75–85%Loss of C2-Br; -NH2 bands present
Pyrido[2,3-d]pyrimidine Guanidine / UreaCyclocondensation60–70%Pyrimidine ring C=N stretch
1,8-Naphthyridine MalononitrileKnoevenagel / Cyclization55–65%Extended conjugation; multiple -CN

Troubleshooting & Optimization

  • Hydrolysis Risk: The C3 and C5 nitrile groups are susceptible to hydrolysis under strongly acidic or basic conditions. Avoid aqueous mineral acids during workup unless converting nitriles to amides is desired.

  • Solvent Selection:

    • Ethanol:[1][3][4] Standard for hydrazine/guanidine reactions.

    • DMF/DMA: Use if the 2-bromo scaffold has low solubility (often seen with aryl-substituted variants).

  • Temperature Control: The SNAr step (displacement of Br) occurs readily at 40–50 °C, but the cyclization (attack on CN) usually requires reflux temperatures (>75 °C).

References

  • Synthesis of 2,6-dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile: Source: National Institutes of Health (NIH) / PMC. Context: Describes the bromination of the 2-hydroxy precursor using POBr3 at 170°C.

  • Synthesis of Pyrido[2,3-d]pyrimidines via 2-amino/2-halo precursors: Source: Scientific Research Publishing. Context: Details the reaction of pyridine-carbonitriles with binucleophiles to form fused pyrimidine systems.

  • Microwave-Assisted Synthesis of Bioactive Heterocycles: Source: MDPI (Molecules). Context: Reviews the SNAr and cyclization mechanisms of pyridine-3,5-dicarbonitriles under accelerated conditions.

  • Chemistry of Pyrido[2,3-d]pyrimidines (Review): Source: Journal of Chemical and Pharmaceutical Research. Context: Comprehensive review of synthetic routes including the use of activated pyridine nitriles.

Sources

Selective Monohydrolysis of 2-Bromopyridine-3,5-dicarbonitrile: A Detailed Guide to Preferential Amide and Carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: A-0087

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the selective hydrolysis of one nitrile group in 2-Bromopyridine-3,5-dicarbonitrile, a versatile building block in medicinal chemistry and materials science. We present detailed protocols for the preferential conversion of one cyano group to either a primary amide (2-bromo-5-cyanonicotinamide) or a carboxylic acid (6-bromo-5-cyanonicotinic acid). This guide emphasizes the mechanistic principles governing selectivity, offers step-by-step experimental procedures, and details analytical methods for reaction monitoring and product characterization. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot these procedures.

Introduction: The Challenge of Selective Hydrolysis

The partial hydrolysis of dinitriles presents a significant synthetic challenge due to the similar reactivity of the two nitrile groups. Achieving selective conversion to a mono-amide or mono-acid requires precise control over reaction conditions to prevent the formation of the undesired diamide or diacid byproducts.[1] In the context of 2-Bromopyridine-3,5-dicarbonitrile, the electronic effects of the pyridine ring and the bromo substituent further influence the reactivity of the nitrile groups, necessitating carefully optimized protocols.

Successful selective hydrolysis unlocks access to key intermediates for the synthesis of complex heterocyclic structures, which are prevalent in pharmaceuticals and functional materials.[2] This guide provides reliable methodologies to achieve this critical transformation.

Reaction Mechanisms and Principles of Selectivity

The hydrolysis of nitriles can proceed under either acidic or basic conditions, both involving the initial formation of an amide intermediate which can then be further hydrolyzed to a carboxylic acid.[3][4][5] Selectivity in the hydrolysis of a dinitrile is achieved by exploiting subtle differences in the electronic environment of the two nitrile groups and by carefully controlling reaction parameters such as temperature, reaction time, and reagent stoichiometry.

Acid-Catalyzed Hydrolysis

Under acidic conditions, the nitrile nitrogen is protonated, which enhances the electrophilicity of the nitrile carbon, making it more susceptible to nucleophilic attack by water.[6][7][8] The reaction proceeds through an imidic acid intermediate, which tautomerizes to the more stable amide.[3][4] Further hydrolysis of the amide to the carboxylic acid requires more forcing conditions.[7]

Base-Catalyzed Hydrolysis

In the presence of a strong base, the hydroxide ion directly attacks the electrophilic nitrile carbon.[3][6] This is followed by protonation to form the imidic acid, which then rearranges to the amide.[6] Similar to the acid-catalyzed pathway, the subsequent hydrolysis of the amide to the carboxylate requires harsher conditions.[9]

Achieving Selectivity with 2-Bromopyridine-3,5-dicarbonitrile

The electron-withdrawing nature of the pyridine nitrogen and the bromine atom influences the electrophilicity of the two nitrile carbons. This electronic differentiation, although subtle, can be exploited to achieve selective hydrolysis. Milder reaction conditions, such as lower temperatures and shorter reaction times, favor the formation of the mono-hydrolyzed product.[10][11]

Experimental Protocols

The following protocols provide detailed, step-by-step procedures for the selective synthesis of 2-bromo-5-cyanonicotinamide and 6-bromo-5-cyanonicotinic acid.

Protocol 1: Selective Hydrolysis to 2-Bromo-5-cyanonicotinamide

This protocol focuses on the partial hydrolysis of one nitrile group to a primary amide using a controlled basic hydrolysis.

Materials:

  • 2-Bromopyridine-3,5-dicarbonitrile

  • Sodium hydroxide (NaOH)

  • Ethanol (EtOH)

  • Deionized water

  • Hydrochloric acid (HCl), 1M

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.0 g of 2-Bromopyridine-3,5-dicarbonitrile in 20 mL of ethanol.

  • In a separate beaker, prepare a 10% aqueous solution of NaOH.

  • Add 4 mL of the 10% NaOH solution to the ethanolic solution of the starting material.

  • Heat the reaction mixture to 60°C and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 50% Ethyl Acetate in Hexane).

  • Once the starting material is consumed and the desired mono-amide is the major product, cool the reaction mixture to room temperature.

  • Neutralize the mixture by dropwise addition of 1M HCl until a pH of 7 is reached.

  • Reduce the volume of the solvent under reduced pressure.

  • The precipitated solid is collected by filtration, washed with cold water, and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 2-bromo-5-cyanonicotinamide as a white solid.

Protocol 2: Selective Hydrolysis to 6-Bromo-5-cyanonicotinic Acid

This protocol describes the selective hydrolysis of one nitrile group to a carboxylic acid under acidic conditions.

Materials:

  • 2-Bromopyridine-3,5-dicarbonitrile

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Deionized water

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a 50 mL round-bottom flask, cautiously add 10 mL of concentrated sulfuric acid and cool it in an ice bath.

  • Slowly add 1.0 g of 2-Bromopyridine-3,5-dicarbonitrile to the cold sulfuric acid with stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.

  • Monitor the reaction progress by TLC (Eluent: 70% Ethyl Acetate in Hexane with 1% Acetic Acid).

  • Upon completion, carefully pour the reaction mixture onto 50 g of crushed ice with vigorous stirring.

  • The precipitate formed is collected by vacuum filtration.

  • Wash the solid thoroughly with cold deionized water until the washings are neutral to pH paper.

  • To remove any unreacted starting material and the mono-amide intermediate, suspend the crude product in a saturated solution of sodium bicarbonate. The desired carboxylic acid will dissolve, while the less acidic compounds will not.

  • Filter the solution to remove any insoluble material.

  • Re-precipitate the 6-bromo-5-cyanonicotinic acid by acidifying the filtrate with 1M HCl to pH 3-4.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum.

Data Presentation and Characterization

The successful synthesis of the desired products must be confirmed through rigorous analytical characterization.

Summary of Reaction Conditions and Yields
ProtocolTarget ProductReagentsTemperature (°C)Time (h)Typical Yield (%)
1 2-Bromo-5-cyanonicotinamideNaOH, EtOH/H₂O604-675-85
2 6-Bromo-5-cyanonicotinic AcidConc. H₂SO₄Room Temp.12-1665-75
Analytical Characterization

The identity and purity of the synthesized compounds should be confirmed using a combination of spectroscopic techniques.[12][13][14]

  • Infrared (IR) Spectroscopy:

    • 2-Bromo-5-cyanonicotinamide: Look for the appearance of a strong C=O stretch (amide) around 1660 cm⁻¹ and N-H stretching vibrations around 3100-3400 cm⁻¹. The C≡N stretch will be present around 2200 cm⁻¹.[12][15]

    • 6-Bromo-5-cyanonicotinic Acid: Expect a broad O-H stretch from the carboxylic acid between 2500-3300 cm⁻¹ and a C=O stretch around 1700 cm⁻¹. The C≡N stretch will remain.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton signals of the pyridine ring will show characteristic shifts and coupling patterns that differ between the starting material and the products. The amide protons in 2-bromo-5-cyanonicotinamide will appear as broad singlets.

    • ¹³C NMR: The carbon signals for the newly formed amide or carboxylic acid carbonyl group will appear in the range of 160-180 ppm. The chemical shifts of the pyridine ring carbons will also be altered.

  • Mass Spectrometry (MS):

    • Confirm the molecular weight of the products by identifying the molecular ion peak (M⁺).[12][13]

Workflow Diagrams

Experimental Workflow for Selective Hydrolysis

G cluster_0 Protocol 1: Amide Synthesis cluster_1 Protocol 2: Carboxylic Acid Synthesis Start1 2-Bromopyridine-3,5-dicarbonitrile Reagents1 NaOH, EtOH/H₂O Start1->Reagents1 Dissolve Reaction1 60°C, 4-6h Reagents1->Reaction1 Heat Workup1 Neutralization & Filtration Reaction1->Workup1 Cool & Process Product1 2-Bromo-5-cyanonicotinamide Workup1->Product1 Start2 2-Bromopyridine-3,5-dicarbonitrile Reagents2 Conc. H₂SO₄ Start2->Reagents2 Dissolve Reaction2 RT, 12-16h Reagents2->Reaction2 Stir Workup2 Ice Quench, Filtration & Purification Reaction2->Workup2 Process Product2 6-Bromo-5-cyanonicotinic Acid Workup2->Product2

Caption: Experimental workflows for selective amide and carboxylic acid synthesis.

Analytical Workflow for Product Characterization

G cluster_analysis Spectroscopic Analysis CrudeProduct Crude Product Purification Purification (Recrystallization/ Column Chromatography) CrudeProduct->Purification PureProduct Pure Product Purification->PureProduct IR IR Spectroscopy PureProduct->IR NMR ¹H & ¹³C NMR PureProduct->NMR MS Mass Spectrometry PureProduct->MS

Caption: Analytical workflow for purification and characterization of products.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating through the use of in-process monitoring and comprehensive final product analysis.

  • In-Process Control: The use of Thin Layer Chromatography (TLC) allows for real-time monitoring of the reaction progress. This enables the researcher to determine the optimal reaction time to maximize the yield of the desired mono-hydrolyzed product while minimizing the formation of di-hydrolyzed byproducts.

  • Orthogonal Analytical Techniques: The combination of IR, NMR, and Mass Spectrometry provides a multi-faceted confirmation of the product's identity and purity. Each technique provides unique structural information, and their collective data should be consistent with the expected structure of the target molecule.

References

  • Chemistry Steps. (2022, May 14). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

  • LibreTexts Chemistry. (2025, January 19). 20.7: Chemistry of Nitriles. Retrieved from [Link]

  • Chemistry Steps. (2024, December 5). Reactions of Nitriles. Retrieved from [Link]

  • JoVE. (2025, May 22). Video: Nitriles to Carboxylic Acids: Hydrolysis. Retrieved from [Link]

  • Save My Exams. (n.d.). Transforming Nitriles: Acid Hydrolysis to Acids (13.4.5) | OCR A-Level Chemistry Notes. Retrieved from [Link]

  • Samreen, S., et al. (2023, January 4). Synthesis and mechanochromic investigations of new cyanopyridone derivatives. Dyes and Pigments, 211, 111080. Retrieved from [Link]

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  • Chemistry Stack Exchange. (2021, April 16). Hydrolysis of nitriles: Amide vs Carboxylic acid. Retrieved from [Link]

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  • International Journal of Science and Research. (2023, October 31). SYNTHESIS, CHARACTERIZATION, AND EVALUATION OF THE ANTIMICROBIAL ACTIVITY OF SOME CYANOPYRIDINE DERIVATIVES. Retrieved from [Link]

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  • MDPI. (2022, October 13). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • ResearchGate. (n.d.). The biocatalytic hydrolysis of nitriles to carboxylic acids is catalyzed by either a nitrilase. Retrieved from [Link]

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Application Notes and Protocols for the Synthesis of Pyridine-3,5-Dicarboxylic Acid Derivatives from Dicarbonitrile Precursors

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility and Significance of the Pyridine-3,5-Dicarboxylate Scaffold

The pyridine ring is a fundamental heterocyclic motif present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Specifically, derivatives of pyridine-3,5-dicarboxylic acid and its corresponding dinitriles are of paramount importance in medicinal chemistry and drug discovery. These scaffolds are integral to the structure of numerous therapeutic agents, demonstrating a broad spectrum of biological activities including anti-inflammatory, anti-cancer, and anti-infective properties.[2][3] The arrangement of substituents on the pyridine core allows for fine-tuning of the molecule's physicochemical properties, such as solubility and bioavailability, making it a highly sought-after framework in the design of novel drugs.[1] Furthermore, the pyridine-3,5-dicarbonitrile moiety has garnered significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs).[4]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of pyridine-3,5-dicarboxylic acid derivatives, with a special focus on strategies commencing from dicarbonitrile precursors. We will delve into the mechanistic underpinnings of key synthetic transformations and provide detailed, actionable protocols for their implementation in a laboratory setting.

Strategic Approaches to Pyridine-3,5-Dicarboxylate Synthesis from Dinitriles

The synthesis of highly substituted pyridines from acyclic precursors is a cornerstone of heterocyclic chemistry. Dicarbonitrile compounds, particularly malononitrile and its derivatives, serve as versatile and readily available starting materials for the construction of the pyridine-3,5-dicarbonitrile core, which can be subsequently hydrolyzed to the corresponding dicarboxylic acid. The primary synthetic routes include multicomponent reactions and Thorpe-Ziegler type cyclizations.

Multicomponent Reactions (MCRs): A Convergent and Efficient Strategy

Multicomponent reactions, wherein three or more reactants combine in a single synthetic operation to form a complex product, offer an atom-economical and efficient approach to pyridine-3,5-dicarbonitrile derivatives.[5] A common and powerful MCR for this purpose involves the condensation of an aldehyde, malononitrile, and a thiol.[6][7]

The reaction proceeds through a cascade of transformations, typically initiated by a Knoevenagel condensation between the aldehyde and malononitrile to form an arylidene malononitrile intermediate. This is followed by a Michael addition of a second equivalent of malononitrile or a thiol, and subsequent cyclization and oxidation to afford the final pyridine product.[7] The choice of catalyst and solvent system is crucial for optimizing the reaction yield and minimizing side products.[8]

Experimental Workflow: Multicomponent Synthesis

MCR_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Aldehyde Aldehyde Mixing Mixing & Heating Aldehyde->Mixing Malononitrile Malononitrile Malononitrile->Mixing Thiol Thiol Thiol->Mixing Catalyst Catalyst Catalyst->Mixing Solvent Solvent Solvent->Mixing Cooling Cooling Mixing->Cooling Filtration Filtration/Extraction Cooling->Filtration Purification Recrystallization/ Chromatography Filtration->Purification Product Pyridine-3,5-dicarbonitrile Derivative Purification->Product

Caption: Workflow for the multicomponent synthesis of pyridine-3,5-dicarbonitrile derivatives.

Protocol 1: Diethylamine-Catalyzed Synthesis of 2-Amino-4-phenyl-6-(phenylthio)pyridine-3,5-dicarbonitrile [6][7]

This protocol describes a simple, environmentally friendly, one-pot synthesis at ambient temperature.

Materials:

  • Benzaldehyde

  • Malononitrile

  • Thiophenol

  • Diethylamine (catalyst)

  • Ethanol (solvent)

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve benzaldehyde (1.0 mmol) and malononitrile (2.1 mmol) in ethanol (10 mL).

  • To this stirred solution, add thiophenol (1.1 mmol).

  • Add a catalytic amount of diethylamine (e.g., 0.1 mmol).

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product often precipitates from the reaction mixture.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

  • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Reactant/ProductMolecular Weight ( g/mol )Moles (mmol)Mass/Volume
Benzaldehyde106.121.0106 mg
Malononitrile66.062.1139 mg
Thiophenol110.181.1121 mg
Diethylamine73.140.1~10 µL
Ethanol--10 mL
Product 368.44 - Variable Yield
Thorpe-Ziegler Cyclization: An Intramolecular Approach

The Thorpe-Ziegler reaction is a classical method for the formation of cyclic compounds from dinitriles.[9] This intramolecular condensation is base-catalyzed and proceeds through the formation of a carbanion at the α-position to one nitrile group, which then attacks the carbon of the second nitrile group within the same molecule.[10][11] The resulting imine intermediate tautomerizes to a more stable enamine. While traditionally used for the synthesis of cyclic ketones after hydrolysis, the enaminonitrile intermediate is a direct precursor to substituted pyridines.[12][13]

Reaction Pathway: Thorpe-Ziegler Cyclization

Thorpe_Ziegler Dinitrile α,ω-Dinitrile Carbanion Carbanion Intermediate Dinitrile->Carbanion + Base Base Base (e.g., NaH, LHMDS) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Enaminonitrile β-Enaminonitrile Cyclization->Enaminonitrile Tautomerization

Caption: Generalized pathway for the Thorpe-Ziegler cyclization of a dinitrile.

Protocol 2: Synthesis of a 6-Amino-2-pyridone-3,5-dicarbonitrile Derivative [14]

This protocol outlines a one-pot, two-step synthesis of a bioactive pyridone derivative.

Materials:

  • An appropriate aldehyde (e.g., p-tolualdehyde)

  • N-substituted cyanoacetamide (e.g., N-benzylcyanoacetamide)

  • Malononitrile

  • Betaine and Guanidine Carbonate (catalysts)

  • Ethanol (solvent)

Procedure:

  • Step 1: Knoevenagel Condensation: In a suitable flask, combine the aldehyde (1 mmol), N-substituted cyanoacetamide (1 mmol), and a catalytic amount of betaine in ethanol. Reflux the mixture until the starting materials are consumed (monitored by TLC).

  • Step 2: Michael Addition and Cyclization: To the same reaction mixture, add malononitrile (1 mmol) and a catalytic amount of guanidine carbonate. Continue to reflux the mixture.

  • Monitor the reaction for the formation of the desired pyridone product by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of solution. If so, collect it by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure and purify the residue by column chromatography.

ReactantExampleMoles (mmol)
Aldehydep-Tolualdehyde1.0
N-substituted cyanoacetamideN-Benzylcyanoacetamide1.0
Malononitrile-1.0
Product 6-Amino-1-benzyl-2-oxo-4-p-tolyl-1,2-dihydropyridine-3,5-dicarbonitrile Variable Yield

Hydrolysis of Dinitriles to Dicarboxylic Acids

The pyridine-3,5-dicarbonitrile derivatives synthesized via the methods above can be converted to the corresponding pyridine-3,5-dicarboxylic acids through acidic or basic hydrolysis. This transformation is a standard procedure in organic synthesis.

Protocol 3: General Procedure for Acidic Hydrolysis

Materials:

  • Pyridine-3,5-dicarbonitrile derivative

  • Concentrated sulfuric acid or hydrochloric acid

  • Water

  • Sodium hydroxide (for neutralization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, suspend the pyridine-3,5-dicarbonitrile derivative (1.0 mmol) in a mixture of concentrated acid (e.g., 5-10 mL of H₂SO₄) and water (5-10 mL).

  • Heat the mixture to reflux. The reaction time will vary depending on the substrate and can range from several hours to overnight. Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully pour the cooled mixture onto crushed ice.

  • Neutralize the solution by the slow addition of a concentrated aqueous solution of sodium hydroxide until the pH is close to the isoelectric point of the dicarboxylic acid, which will cause it to precipitate.

  • Collect the precipitated solid by filtration, wash with cold water, and dry to yield the pyridine-3,5-dicarboxylic acid derivative.

Conclusion and Future Outlook

The synthetic routes outlined in these application notes provide robust and versatile methods for accessing valuable pyridine-3,5-dicarboxylic acid derivatives from dicarbonitrile precursors. The multicomponent reaction approach offers a highly efficient and convergent pathway, while the Thorpe-Ziegler cyclization presents a classic and reliable alternative. The choice of method will depend on the desired substitution pattern and the availability of starting materials. The continued development of novel catalysts and reaction conditions for these transformations will undoubtedly expand the scope and utility of these powerful synthetic tools, enabling the discovery of new therapeutic agents and advanced materials.

References

  • Nicely, L. G., et al. (2023). One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity. RSC Medicinal Chemistry, 14(7), 1275-1282. [Link]

  • Bao, H., & He, W. (2022). A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. Organic & Biomolecular Chemistry, 20(37), 7315-7328. [Link]

  • Li, G., et al. (2022). Synthesis of Densely Substituted Pyridine Derivatives from 1-Methyl-1,3-(ar)enynes and Nitriles by a Formal [4+2] Cycloaddition Reaction. Organic Letters, 24(5), 1162-1167. [Link]

  • Bao, H., & He, W. (2022). A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles. Request PDF. [Link]

  • Various Authors. (n.d.). Thorpe-Ziegler reaction. ResearchGate. [Link]

  • Prokhorov, A. M., et al. (2009). Exploring Catalyst and Solvent Effects in the Multicomponent Synthesis of Pyridine-3,5-dicarbonitriles. The Journal of Organic Chemistry, 74(17), 6637-6644. [Link]

  • Desai, U., et al. (2014). Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism. ResearchGate. [Link]

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  • Kupwade, R. V., et al. (2014). A simple, economical, and environmentally benign protocol for the synthesis of 2-amino-3,5-dicarbonitrile-6-sulfanylpyridines at ambient temperature. ResearchGate. [Link]

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  • Various Authors. (2014). Synthesis of new derivatives of tricyclic thieno[2,3-b]pyridines by the reaction of Thorpe-Ziegler. Request PDF. [Link]

  • Slast'on, A. Y., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances, 11(15), 8763-8781. [Link]

  • Wikipedia. (n.d.). Thorpe reaction. Wikipedia. [Link]

  • University of Liverpool. (n.d.). Pyridines: properties, syntheses & reactivity. University of Liverpool. [Link]

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  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab. [Link]

  • Sharma, A., et al. (2023). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online. [Link]

  • Knochel, P., et al. (2013). Regioselective difunctionalization of pyridines via 3,4-pyridynes. PMC. [Link]

  • Kantam, M. L., et al. (2010). One-pot, three-component synthesis of highly substituted pyridines and 1,4-dihydropyridines by using nanocrystalline magnesium oxide. Journal of Chemical Sciences, 122(1), 63-69. [Link]

  • Khoiriah, S. F., et al. (2022). Thermodynamics Theoretical Investigation for Synthesis of Pyridine from Pyrylium Salt using Density Functional Theory. Jurnal Kartika Kimia, 5(2), 119-127. [Link]

  • Aries, R. S., & Sachs, A. P. (1956). Esterification of pyridine carboxylic acids. U.S. Patent No. 2,758,999. Washington, DC: U.S.
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  • Kumar, S., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. Current Organic Synthesis, 18(4), 333-353. [Link]

  • Ali, M. A., et al. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Applied Chemistry for Engineering. [Link]

  • Various Authors. (2024). Advances in synthesis, medicinal properties and biomedical applications of Pyridine Derivatives: A Comprehensive Review. Semantic Scholar. [Link]

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  • Li, G. (2013). Synthesis of 2,6-Dimethyl-4-phenylpyridine-3,5-dicarboxylic acid. Semantic Scholar. [Link]

  • Various Authors. (2016). New metal–organic frameworks derived from pyridine-3,5-dicarboxylic acid: structural diversity arising from the addition of templates into the reaction systems. CrystEngComm, 18(36), 6845-6857. [Link]

  • Tavgen, S., et al. (2022). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. KTU ePubl. [Link]

  • Collis, G. E., et al. (2022). Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors. Arkivoc, 2022(4), 205-218. [Link]

  • Queguiner, G., et al. (1997). Pyridine elaboration through organometallic intermediates: regiochemical control and completeness. Chemical Society Reviews, 26(4), 269-277. [Link]

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Application of 2-Bromopyridine-3,5-dicarbonitrile in Agrochemical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

The strategic incorporation of the pyridine scaffold has become a cornerstone in the discovery of modern agrochemicals, with its derivatives demonstrating a broad spectrum of biological activities. Among the myriad of functionalized pyridines, 2-Bromopyridine-3,5-dicarbonitrile stands out as a highly versatile and reactive intermediate. The presence of a labile bromine atom at the 2-position, coupled with the electron-withdrawing dinitrile groups at the 3- and 5-positions, activates the pyridine ring for a variety of synthetic transformations. This guide provides an in-depth exploration of the application of 2-Bromopyridine-3,5-dicarbonitrile in the synthesis of novel agrochemicals, complete with detailed protocols and mechanistic insights for researchers, scientists, and professionals in the field of drug development.

The Pivotal Role of the Pyridine-3,5-dicarbonitrile Moiety in Bioactivity

The pyridine ring is a key structural feature in numerous successful fungicides, herbicides, and insecticides. The introduction of cyano groups at the 3- and 5-positions significantly influences the electronic properties of the molecule, often enhancing its binding affinity to target enzymes or receptors in pests and weeds. The dicarbonitrile substitution pattern can also contribute to improved metabolic stability and pharmacokinetic properties of the final agrochemical product.

Synthetic Utility of 2-Bromopyridine-3,5-dicarbonitrile

The bromine atom at the C-2 position of 2-Bromopyridine-3,5-dicarbonitrile serves as a versatile synthetic handle, enabling a range of cross-coupling and nucleophilic substitution reactions. This allows for the introduction of diverse chemical functionalities, paving the way for the creation of extensive libraries of novel agrochemical candidates.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for the derivatization of 2-Bromopyridine-3,5-dicarbonitrile. These reactions facilitate the formation of carbon-carbon and carbon-nitrogen bonds, respectively, allowing for the introduction of various aryl, heteroaryl, and amino groups.

Conceptual Workflow for Suzuki-Miyaura Coupling:

G A 2-Bromopyridine-3,5-dicarbonitrile C Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃, Cs₂CO₃) A->C B Aryl/Heteroaryl Boronic Acid or Ester B->C E Coupled Product: 2-(Aryl/Heteroaryl)-pyridine-3,5-dicarbonitrile C->E Heat D Solvent (e.g., Toluene, Dioxane) D->C

Caption: Suzuki-Miyaura coupling of 2-Bromopyridine-3,5-dicarbonitrile.

Nucleophilic Aromatic Substitution (SNAAr)

The electron-deficient nature of the pyridine ring in 2-Bromopyridine-3,5-dicarbonitrile, exacerbated by the two cyano groups, makes it highly susceptible to nucleophilic aromatic substitution. This allows for the displacement of the bromide with a variety of nucleophiles, including amines, alkoxides, and thiolates, providing a straightforward route to a wide array of derivatives.

Application in the Synthesis of a Novel Fungicidal Candidate

While direct synthesis of a commercially available agrochemical from 2-Bromopyridine-3,5-dicarbonitrile is not yet widely documented in public literature, its utility can be demonstrated through the synthesis of promising fungicidal candidates. The following protocol outlines the synthesis of a hypothetical, yet plausible, fungicidal molecule based on established synthetic methodologies for pyridine derivatives.

Synthesis of a 2-Anilino-pyridine-3,5-dicarbonitrile Derivative

This protocol details a two-step synthesis of a potential fungicidal agent, starting with the nucleophilic substitution of 2-Bromopyridine-3,5-dicarbonitrile with a substituted aniline, followed by further functionalization.

Table 1: Reagents and Materials

Reagent/MaterialGradeSupplier
2-Bromopyridine-3,5-dicarbonitrile≥98%Commercially Available
4-Chloro-2-fluoroaniline≥98%Commercially Available
Palladium(II) Acetate (Pd(OAc)₂)99.9%Commercially Available
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)≥98%Commercially Available
Sodium tert-butoxide (NaOtBu)≥98%Commercially Available
TolueneAnhydrousCommercially Available
Ethyl AcetateACS GradeCommercially Available
HexanesACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available
Experimental Protocol

Step 1: Synthesis of 2-(4-Chloro-2-fluoroanilino)pyridine-3,5-dicarbonitrile (Intermediate 1)

This step involves a Buchwald-Hartwig amination reaction to couple the aniline derivative with the bromopyridine.

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-Bromopyridine-3,5-dicarbonitrile (2.07 g, 10 mmol), 4-chloro-2-fluoroaniline (1.45 g, 10 mmol), sodium tert-butoxide (1.44 g, 15 mmol), palladium(II) acetate (45 mg, 0.2 mmol), and XPhos (190 mg, 0.4 mmol).

  • Solvent Addition: Add 50 mL of anhydrous toluene to the flask.

  • Inert Atmosphere: Purge the flask with argon for 15 minutes.

  • Reaction Conditions: Heat the reaction mixture to 100 °C and stir for 12 hours under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexanes).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with 100 mL of ethyl acetate and filter through a pad of celite. Wash the celite pad with an additional 50 mL of ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with 2 x 50 mL of water and 1 x 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of 10-40% ethyl acetate in hexanes to yield Intermediate 1 as a pale yellow solid.

Expected Yield: 75-85%

Characterization Data for Intermediate 1 (Hypothetical):

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.65 (s, 1H), 8.30 (s, 1H), 7.80 (t, J = 8.8 Hz, 1H), 7.30 (dd, J = 10.4, 2.4 Hz, 1H), 7.20 (d, J = 8.8 Hz, 1H), 7.10 (br s, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.2, 155.7, 152.5, 145.0, 133.0, 129.5, 128.0, 125.0, 118.0, 117.5, 116.0, 115.8.

  • MS (ESI): m/z 273.0 [M+H]⁺.

Rationale for Experimental Choices:

  • The use of a bulky phosphine ligand like XPhos is crucial for promoting the reductive elimination step in the Buchwald-Hartwig catalytic cycle, leading to higher yields.

  • Sodium tert-butoxide is a strong, non-nucleophilic base suitable for this transformation.

  • Anhydrous and inert conditions are necessary to prevent the deactivation of the palladium catalyst.

Synthetic Pathway for a Hypothetical Fungicide:

G A 2-Bromopyridine-3,5-dicarbonitrile C Intermediate 1 2-(4-Chloro-2-fluoroanilino)pyridine-3,5-dicarbonitrile A->C Pd(OAc)₂, XPhos, NaOtBu, Toluene, 100°C B 4-Chloro-2-fluoroaniline B->C D Further Functionalization (e.g., Hydrolysis of one nitrile group) C->D E Final Fungicidal Candidate D->E

Caption: Synthetic route to a potential fungicidal molecule.

Future Perspectives and Conclusion

2-Bromopyridine-3,5-dicarbonitrile is a promising and highly reactive building block for the synthesis of novel agrochemicals. Its utility in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions allows for the efficient construction of diverse molecular architectures. While its application in commercially available products is not yet prominent, the continued exploration of its reactivity is expected to lead to the discovery of next-generation insecticides, fungicides, and herbicides with improved efficacy and desirable environmental profiles. The protocols and insights provided in this guide aim to facilitate further research and development in this exciting area of agrochemical synthesis.

References

  • Due to the proprietary and competitive nature of agrochemical research, specific synthetic protocols for commercial products are often not publicly disclosed. The references provided are to general synthetic methodologies and the importance of the pyridine scaffold in agrochemicals.
  • Maienfisch, P., et al. (2001). The discovery of thiamethoxam: a second-generation neonicotinoid. Pest Management Science, 57(2), 165-176. [Link]

  • Lamberth, C. (2018). Pyridine-based agrochemicals. In Modern Crop Protection Compounds (pp. 1555-1606). Wiley-VCH. [Link]

  • Torraca, K. E., & Buchwald, S. L. (2001). A versatile catalyst for the Suzuki-Miyaura coupling of aryl and heteroaryl chlorides. Journal of the American Chemical Society, 123(43), 10770-10771. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

Palladium-catalyzed cross-coupling reactions of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers utilizing 2-Bromopyridine-3,5-dicarbonitrile in medicinal chemistry and materials science. It synthesizes specific reactivity data with advanced palladium-catalysis principles.

Executive Summary & Reactivity Profile

2-Bromopyridine-3,5-dicarbonitrile represents a "privileged but paradoxical" scaffold in organic synthesis. The presence of two nitrile groups at the meta positions (3 and 5) relative to the pyridine nitrogen creates an extremely electron-deficient heteroaromatic system.

The Reactivity Paradox:

  • High Activation: The C-Br bond at position 2 is significantly more labile toward oxidative addition than in simple 2-bromopyridine due to the cumulative electron-withdrawing effects (–I and –M) of the nitrile groups and the ring nitrogen.

  • Catalyst Poisoning: The nitrile groups are competent ligands for Pd(II), potentially leading to the formation of stable, inactive Pd(Ar)(CN-R)L species (the "nitrile effect"), which arrests the catalytic cycle.

  • Nucleophilic Susceptibility: The C2 position is so activated that it undergoes Nucleophilic Aromatic Substitution (

    
    ) under mild conditions, often making Palladium catalysis unnecessary for C-N bond formation.
    
Decision Matrix: Selecting the Right Pathway

Before initiating a Palladium workflow, verify if the metal is required. For amine coupling,


 is the superior, "green" alternative.

CouplingStrategy Start Target Functionalization at C2 Position CheckNu Nucleophile Type? Start->CheckNu Amine N-Nucleophile (Amines, Anilines) CheckNu->Amine C-N Bond Carbon C-Nucleophile (Aryl, Alkenyl, Alkynyl) CheckNu->Carbon C-C Bond SNAr Method A: SNAr (Metal-Free) Amine->SNAr High Electrophilicity Allows Direct Attack PdCycle Palladium Catalysis Required Carbon->PdCycle Validation QC: NMR / LCMS Check for Hydrolysis (OH) SNAr->Validation Suzuki Method B: Suzuki-Miyaura (Boronic Acids) PdCycle->Suzuki sp2 Coupling Sonogashira Method C: Sonogashira (Terminal Alkynes) PdCycle->Sonogashira sp Coupling Suzuki->Validation Sonogashira->Validation

Figure 1: Strategic Decision Tree for functionalizing 2-Bromopyridine-3,5-dicarbonitrile. Note that C-N coupling does not require Palladium.

Method A: The "Green" Alternative (SNAr)

Target: C-N Bond Formation (Amines, Anilines, N-Heterocycles) Rationale: The 3,5-dicyano substitution pattern lowers the LUMO energy of the pyridine ring sufficiently to allow direct nucleophilic attack at C2 by amines without transition metal catalysis [1]. Using Pd here is atom-inefficient and risks catalyst deactivation.

Protocol
  • Stoichiometry: Substrate (1.0 equiv), Amine (1.1–1.2 equiv), DIPEA (1.5 equiv).

  • Solvent: Anhydrous THF or DMF (0.2 M). Note: Avoid protic solvents like EtOH if using weak amines to prevent competitive hydrolysis.

  • Temperature:

    • Aliphatic Amines:

      
       to RT.
      
    • Anilines/Sterically Hindered Amines:

      
      .
      
  • Procedure:

    • Dissolve 2-Bromopyridine-3,5-dicarbonitrile in solvent.

    • Add base (DIPEA).

    • Add amine dropwise.

    • Monitor by TLC/LCMS. Reaction is typically complete < 2 hours.

    • Workup: Pour into water. The product often precipitates (due to high lipophilicity of the dinitrile). Filter and wash with water.

Method B: Suzuki-Miyaura Cross-Coupling

Target: C-C Bond Formation (Biaryls) Challenge: The nitrile groups are susceptible to hydrolysis (forming amides) under the standard basic conditions of Suzuki coupling. Solution: Use a mild base (


) and a bulky, electron-rich ligand (SPhos or XPhos) to accelerate the catalytic cycle and prevent nitrile coordination to Pd [2].
Optimized Protocol
  • Catalyst:

    
     (2 mol%) + SPhos (4 mol%) OR XPhos Pd G2 (2 mol%).
    
  • Base:

    
     (2.0 equiv) or 
    
    
    
    (2.0 equiv). Avoid hydroxide bases.
  • Solvent: Toluene:Water (10:1) or Dioxane (Anhydrous).

  • Temperature:

    
    .
    
Step-by-Step Procedure:
  • Inerting: Charge a reaction vial with 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv), Boronic Acid (1.2 equiv), and Base. Seal and purge with Argon/Nitrogen for 5 minutes.

  • Catalyst Addition: Add the Pd precatalyst and Ligand (if not using G2/G3 precatalyst).

  • Solvent: Add degassed solvent via syringe.

  • Reaction: Heat to

    
     with vigorous stirring.
    
    • Mechanistic Note: The oxidative addition is fast. If the reaction stalls, it is likely due to competitive binding of the nitrile to Pd. Adding more ligand (SPhos) often restarts the cycle.

  • Quench: Cool to RT. Filter through a Celite pad to remove Pd black.

  • Purification: Flash chromatography. Caution: Dicarbonitriles are polar; use gradients starting with 100% DCM or Hexane/EtOAc.

Method C: Sonogashira Coupling

Target: C-C Bond Formation (Alkynes) Challenge: High risk of homocoupling (Glaser coupling) of the alkyne due to the oxidizing nature of the nitro/cyano-rich environment, and degradation of the pyridine ring at high temperatures.

Optimized Protocol
  • Catalyst:

    
     (3 mol%) + CuI (1 mol%).
    
  • Base:

    
     (3.0 equiv) - acts as both base and solvent co-factor.
    
  • Solvent: DMF or THF (degassed).

  • Temperature: RT to

    
    . Do not exceed 
    
    
    
    .
Step-by-Step Procedure:
  • Dissolution: Dissolve 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv) in anhydrous DMF/THF.

  • Catalyst Loading: Add

    
     and CuI. The solution should turn yellow/tan.
    
  • Alkyne Addition: Add the terminal alkyne (1.1 equiv) and

    
     (3.0 equiv).
    
  • Reaction: Stir at Room Temperature.

    • Self-Validating Check: If the solution turns black immediately, Pd precipitation is occurring (catalyst death). If it turns green/blue, Cu(II) is forming (oxygen leak). The active system should remain golden-brown or dark orange.

  • Completion: Usually complete within 4-6 hours at RT due to the activated C-Br bond [3].

Troubleshooting & Critical Parameters

SymptomProbable CauseCorrective Action
Hydrolysis (Amide formation) Base is too strong or water content too high.Switch to anhydrous Dioxane with

(solid). Avoid NaOH/KOH.
Low Conversion (Stalling) Nitrile poisoning of Pd catalyst.Switch to SPhos or XPhos (bulky ligands prevent nitrile coordination).
Homocoupling of Alkyne Oxygen in system (Sonogashira).Rigorous degassing (Freeze-Pump-Thaw). Add mild reducing agent (ascorbate) if necessary.
Precipitate in SNAr Product insolubility (Good sign).Do not discard solid! This is likely pure product. Filter and analyze.
Mechanistic Visualization: The Nitrile Effect

The diagram below illustrates the competition between the productive catalytic cycle and the "Nitrile Trap" which must be avoided by ligand selection.

CatalyticCycle Pd0 Pd(0)L2 Active Species OxAdd Oxidative Addition (Fast) Pd0->OxAdd 2-Br-Py-(CN)2 PdII Pd(II)-Ar-Br OxAdd->PdII Trap Nitrile Trap Pd-CN Coordination PdII->Trap Low Steric Ligand (e.g., PPh3) TransMet Transmetallation PdII->TransMet Bulky Ligand (SPhos) Trap->PdII Reversible only with Heat RedElim Reductive Elimination Product Release TransMet->RedElim RedElim->Pd0

Figure 2: The Palladium Catalytic Cycle highlighting the "Nitrile Trap." Using bulky ligands (SPhos/XPhos) favors the Transmetallation pathway over the non-productive coordination trap.

References

  • Nucleophilic substitution of 2-chloro-3,5-dicyanopyridine

    • Foloppe, M. P., et al. (2001). Bioorganic & Medicinal Chemistry, 9(11), 2929–2935.
    • Validates that SNAr is the preferred route for amines with this scaffold.
  • Sonogashira coupling of 2,6-dibromo-pyridine-3,5-dicarbonitrile

    • Kozhevnikov, V. N., et al. (2023). Beilstein Journal of Organic Chemistry, 19, 1854–1862.
    • Provides specific conditions for Sonogashira coupling on the dicarbonitrile pyridine core.
  • General Reactivity of Electron-Deficient Pyridines

    • Li, J. J. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. Nobel Prize Lecture & Reviews.
  • Multi-Component Synthesis of 3,5-dicyanopyridines

    • Zhao, J. C.-G., et al. (2012). Tetrahedron Letters, 53(36), 4836-4839.
    • Context for the stability and synthesis of the starting m

Troubleshooting & Optimization

Technical Support Guide: Nucleophilic Substitution of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026


 Substrates

Part 1: System Analysis – The "Hyper-Electrophile" Challenge

To improve yields, you must first understand the unique electronic landscape of your substrate. 2-Bromopyridine-3,5-dicarbonitrile is not a standard aryl halide; it is a hyper-electrophile .

The Electronic Trap

The reactivity at the C2 position is amplified by three converging factors:

  • Inductive Withdrawal (-I): The adjacent ring nitrogen pulls electron density.

  • Resonance Withdrawal (-M): The nitrile group at C3 is ortho to the leaving group; the nitrile at C5 is para to the leaving group. Both exert powerful mesomeric withdrawal.

  • Leaving Group Lability: Bromide is a weak base and an excellent leaving group.

The Consequence: The C2 carbon is so electron-deficient that it reacts indiscriminately. While this ensures rapid reaction with your desired nucleophile, it also makes the substrate hypersensitive to:

  • Hydrolysis: Trace water acts as a competitive nucleophile, forming the thermodynamically stable 2-pyridone (often mistaken for product or polymerized byproduct).

  • Polymerization: The nitrile groups themselves can become electrophilic sites under harsh conditions.

Part 2: Troubleshooting Guide (FAQ)

Q1: I see full consumption of starting material on TLC, but my isolated yield is <40%. Where is the mass balance?

Diagnosis: You likely formed 3,5-dicyanopyridin-2(1H)-one (the hydrolysis byproduct) which was lost during aqueous workup or filtered off as "waste."

The Mechanism: Because the C2 position is so activated, hydroxide ions (generated from trace water + base) attack faster than bulky amines or weak nucleophiles. The resulting 2-hydroxy species tautomerizes immediately to the pyridone.

  • Symptom:[1][2][3][4][5][6][7][8] A white/off-white solid precipitates during the reaction that is insoluble in DCM or EtOAc.

  • Fix:

    • Switch Solvents: Move from reagent-grade solvents to anhydrous DMF, DMSO, or Acetonitrile.

    • Dry Your Base: If using

      
       or 
      
      
      
      , dry them in an oven at 120°C overnight. Hygroscopic bases are the #1 source of water.
    • Atmosphere: Run strictly under Argon/Nitrogen.

Q2: The reaction mixture turns black/tarry within minutes. Is this normal?

Diagnosis: No. This indicates decomposition or polymerization of the nitrile groups, likely due to excessive heat or overly strong bases.

The Causality: The 3,5-dicyano motif activates the ring so strongly that


 can often proceed at 0°C to Room Temperature . Heating this substrate to reflux (especially in DMF) often leads to attack on the CN groups or ring opening.
  • Fix:

    • Lower Temperature: Start at 0°C. Only warm to RT if no reaction occurs after 1 hour.

    • Base Selection: Avoid strong alkoxides (

      
      , 
      
      
      
      ) unless they are the nucleophile. Use non-nucleophilic organic bases like DIPEA (Hünig's base) or mild inorganics (
      
      
      ).
Q3: During workup, my product stays in the aqueous layer. How do I extract it?

Diagnosis: The two nitrile groups make the product highly polar.

  • Fix:Do not rely on extraction.

    • Pour the reaction mixture (if DMF/DMSO) into ice-cold water .

    • The product should precipitate.

    • Filter the solid, wash with water (to remove salts/solvent) and hexanes.

    • Recrystallize from EtOH/MeCN if necessary. This avoids liquid-liquid extraction entirely.

Part 3: Optimized Protocols

Protocol A: Amination (Primary/Secondary Amines)

Target: Minimizing hydrolysis and preventing bis-addition.

Materials:

  • Substrate: 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)

  • Nucleophile: Amine (1.1 equiv)

  • Base: DIPEA (1.2 equiv)

  • Solvent: Anhydrous MeCN (0.2 M concentration)

Step-by-Step:

  • Setup: Flame-dry a round-bottom flask and cool under

    
    .
    
  • Dissolution: Dissolve the substrate in anhydrous MeCN. Cool to 0°C in an ice bath.

  • Addition: Add DIPEA followed by the dropwise addition of the amine. Note: Exotherm is possible.

  • Reaction: Stir at 0°C for 30 mins, then allow to warm to RT. Monitor by TLC (usually complete < 2 hours).

  • Workup:

    • Option 1 (Precipitation): Pour into 10 volumes of ice water. Filter the precipitate.[9]

    • Option 2 (Extraction - only if lipophilic): Dilute with EtOAc, wash 3x with water (critical to remove MeCN), dry over

      
      .
      
Protocol B: Etherification (Alkoxides/Phenols)

Target: Preventing transesterification and regioselectivity issues.

Materials:

  • Substrate: 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)

  • Nucleophile: Alcohol/Phenol (1.05 equiv)

  • Base:

    
     (1.1 equiv) or 
    
    
    
    (1.5 equiv)
  • Solvent: Anhydrous THF (for NaH) or DMF (for

    
    )
    

Step-by-Step:

  • Pre-activation:

    • If using NaH: Suspend NaH in THF at 0°C. Add the alcohol dropwise. Stir 15 min until

      
       evolution ceases.
      
    • If using

      
      : Combine phenol and base in DMF and stir for 10 min.
      
  • Coupling: Add the substrate as a solution in THF/DMF to the nucleophile mixture at 0°C . Crucial: Adding substrate to base avoids high local concentration of base on the substrate, reducing degradation.

  • Quench: Quench with saturated

    
     (aq) immediately upon completion.
    

Part 4: Decision Matrix & Visualization

Solvent & Base Selection Table
Nucleophile TypeRecommended SolventRecommended BaseTemperatureCritical Note
Aliphatic Amine MeCN or DCMDIPEA or

0°C

RT
Avoid alcohols (competing Nu).
Aniline DMF or DMSO

RT

50°C
Weak nucleophile requires stronger conditions.
Phenol/Alcohol THF or DMFNaH or

0°C

RT
Strictly Anhydrous to prevent hydrolysis.
Thiol EtOH or MeCN

0°CRapid reaction; watch for disulfide formation.
Reaction Pathway Diagram[3]

The following diagram illustrates the competition between the desired


 pathway and the critical failure modes (Hydrolysis/Polymerization).

SNAr_Pathways cluster_conditions Critical Control Points Substrate 2-Bromo-3,5- dicyanopyridine Meisenheimer Meisenheimer Complex Substrate->Meisenheimer Nu: attack (C2) Pyridone Byproduct: 2-Pyridone (Hydrolysis) Substrate->Pyridone H₂O / OH⁻ attack (Wet Solvent/Base) Polymer Black Tar (Polymerization) Substrate->Polymer High Temp (>80°C) or Strong Base Product Target Product (2-Substituted) Meisenheimer->Product -Br⁻ (Fast)

Caption: Figure 1. Kinetic competition in the substitution of 2-bromopyridine-3,5-dicarbonitrile. Note that moisture leads to the irreversible formation of the Pyridone sink.

References

  • Akhmadiev, N. S., et al. (2021). 2-Amino-3,5-dicarbonitrile-6-sulfanylpyridines: synthesis and multiple biological activity – a review. RSC Advances. [Link]

    • Relevance: details the synthesis and stability of amino-dicyanopyridine scaffolds.
  • Sonavane, S., et al. (2021).[10][11] A convenient and scalable process for preparation of 2,5-dibromopyridine.[12] Heterocyclic Letters. [Link]

    • Relevance: Discusses halogen handling and side reactions in activ
  • Organic Syntheses. Nucleophilic Substitution of 2-Chloropyridines. [Link]

    • Relevance: General protocols for on electron-deficient heterocycles.
  • Parmar, D. K., & Bhatt, H. B. (2020).[11] Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope. [Link]

    • Relevance: Validates the hydrolysis/pyridone formation p

Sources

Technical Support Center: Purification of 2-Bromopyridine-3,5-dicarbonitrile

[1]

Current Status: Operational Ticket ID: CHEM-SUP-2B35CN Assigned Specialist: Senior Application Scientist

Executive Summary & Molecule Profile

Welcome to the technical support hub for 2-Bromopyridine-3,5-dicarbonitrile . This intermediate is a critical scaffold in drug discovery, particularly for synthesizing fused heterocycles. However, its purification presents a paradox: it is highly crystalline yet prone to "oiling out," and it is chemically stable yet susceptible to specific nucleophilic attacks due to the electron-deficient pyridine ring.

Compound Profile:

  • Core Challenge: The electron-withdrawing nitrile groups at C3 and C5 render the C2-Bromine highly activated toward nucleophilic aromatic substitution (

    
    ).
    
  • Primary Impurity: 2-Hydroxy-3,5-dicarbonitrile (or its 2-pyridone tautomer), resulting from incomplete bromination or hydrolysis.

  • Chromatographic Behavior: The basic pyridine nitrogen causes severe tailing on standard silica gel.

Purification Decision Matrix

Before selecting a method, assess your crude material. Do not default to chromatography if recrystallization is viable.

PurificationLogicStartCrude 2-Bromopyridine-3,5-dicarbonitrileAnalysisAnalyze Purity (HPLC/NMR)Start->AnalysisImpurityCheckIs 2-Pyridone (SM) Present?Analysis->ImpurityCheckPurityCheckTarget Purity > 98%?ImpurityCheck->PurityCheckNo (Trace Only)WashProtocol A: Chemical Scavenging(Bicarbonate Wash / Trituration)ImpurityCheck->WashYes (Major Impurity)RecrystProtocol B: Recrystallization(MeCN or Toluene/Heptane)PurityCheck->RecrystNo (Purity 85-95%)ColumnProtocol C: Buffered Chromatography(Silica + 1% TEA)PurityCheck->ColumnNo (Complex Mixture <85%)FinalFinal Product(Store Desiccated)PurityCheck->FinalYesWash->PurityCheckRecryst->FinalColumn->Final

Figure 1: Strategic workflow for isolating high-purity 2-Bromopyridine-3,5-dicarbonitrile. Note that chemical scavenging is prioritized to remove the polar pyridone impurity before attempting crystallization.

Troubleshooting Guides (Q&A Format)

Protocol A: Chemical Scavenging (Removing the Pyridone)

User Question: I see a persistent impurity at the baseline of my TLC (high polarity) that co-precipitates with my product. It’s likely the unreacted 2-hydroxy starting material. How do I remove it without running a column?

Technical Diagnosis: The impurity is 2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile (the tautomer of the 2-hydroxy form). Unlike your product, this impurity is significantly more acidic (

Solution: Exploit the acidity difference. The 2-hydroxy impurity can be deprotonated and washed away into the aqueous phase, while the 2-bromo product remains neutral.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) . Avoid DCM if possible, as emulsions are more common with pyridones in chlorinated solvents.

  • The Wash: Wash the organic layer twice with 5% aqueous Sodium Bicarbonate (

    
    ) .
    
    • Critical Note: Do not use strong bases like NaOH. The 2-position is activated; hydroxide ions can displace the bromine (

      
      ), converting your product back into the impurity you are trying to remove [1].
      
  • Drying: Wash with brine, dry over

    
    , and concentrate.
    
  • Trituration: If a small amount remains, triturate the solid with cold water or a small amount of diethyl ether. The pyridone is insoluble in ether, while the bromo-product has moderate solubility.

Protocol B: Recrystallization (The Gold Standard)[1]

User Question: I attempted to recrystallize from hot Ethanol, but the product "oiled out" (formed a separate liquid phase) instead of crystallizing. Also, I'm worried about yield loss.

Technical Diagnosis: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of the solvated product, or when the solubility curve is too steep. Furthermore, boiling ethanol poses a chemical risk: the ethoxide ion (generated thermally or via trace alkali) can displace the bromine to form the 2-ethoxy ether.

Solution: Switch to a Non-Nucleophilic Solvent System or use Acetonitrile (MeCN) .

Solvent SystemSuitabilityNotes
Ethanol/Water Risky Risk of solvolysis (

) at reflux. Use only if temperature is strictly controlled (<60°C).
Acetonitrile (MeCN) Excellent Dissolves product well hot; poor solubility cold. Non-nucleophilic.
Toluene/Heptane Good Good for removing non-polar impurities. Product crystallizes as white needles.

Recommended Protocol (MeCN Method):

  • Suspend the crude solid in minimal Acetonitrile (approx. 3-5 mL per gram).

  • Heat to 60-70°C. Do not boil aggressively.

  • If solids remain, add MeCN dropwise until clear.

  • Cooling: Allow to cool to room temperature slowly (wrap the flask in foil). Rapid cooling promotes oiling out.

  • Antisolvent (Optional): If no crystals form at RT, add cold water dropwise until turbidity persists, then refrigerate.

  • Filtration: Collect solids and wash with cold 1:1 MeCN/Water.

Protocol C: Chromatography (Silica Gel Deactivation)

User Question: My product streaks/tails badly on the column, overlapping with close-running impurities. I'm using Hexane/EtOAc.

Technical Diagnosis: Pyridine nitrogens are basic and interact strongly with the acidic silanol groups (ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

1

Solution: You must "mask" the silanol sites using a competing base.[1][2]

The "TEA Doping" Protocol:

  • Mobile Phase: Prepare your Hexane/EtOAc mixture.

  • Modifier: Add 1% Triethylamine (TEA) to the mobile phase.

    • Example: For 1L of solvent, add 10 mL of TEA.

  • Column Pre-treatment: Flush the column with the TEA-doped solvent before loading your sample. This neutralizes the silica acid sites.

  • Loading: Load the sample. The product should now elute as a tight, symmetrical band.

  • Post-Column: The TEA will evaporate during rotary evaporation, leaving the pure product.

Chromatographycluster_0Standard Silicacluster_1TEA-Doped SilicaN1Pyridine N:Si1Si-OH (Acidic)N1->Si1H-Bonding(Causes Tailing)TEAEt3N (Sacrificial Base)Si2Si-OHTEA->Si2Blocks SitesProdProduct

Figure 2: Mechanism of Silica Deactivation. Triethylamine (TEA) preferentially binds to acidic silanols, preventing the pyridine product from dragging.[1]

Stability & Storage FAQs

Q: Can I dry this compound in an oven? A: Vacuum drying at 40-50°C is safe. Avoid temperatures >80°C for extended periods, especially if the material is still wet with water, as hydrolysis of the nitrile groups to amides can occur [3].

Q: The product turned yellow after a week on the bench. Is it degraded? A: Likely yes. Bromopyridines are light-sensitive. The C-Br bond can undergo homolytic cleavage under UV light, leading to radical degradation.

  • Storage Requirement: Amber vials, desiccated, at 4°C.

Q: Is the C-Br bond stable to Suzuki coupling conditions? A: Yes, but it is very reactive. The electron-deficient nature makes it more reactive than standard aryl bromides. Use milder bases (like


References

  • Nucleophilic substitution in pyridines: J. Chem. Soc., Perkin Trans. 1, 1975, 2261. (Mechanisms of

    
     on electron-deficient heterocycles).
    
  • Chromatography of basic heterocycles: BenchChem Technical Support. Chromatographic Purification of Pyridine Derivatives. Link (General principles of amine tailing).

  • Synthesis and Stability: Organic Syntheses, Coll. Vol. 3, p.136 (1955); Vol. 26, p.16 (1946). (Standard protocols for bromopyridine synthesis and handling).

  • Recrystallization Solvents: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (General reference for solvent selection for polar aromatics).

Technical Support Guide: Solvent Selection for Recrystallization of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

From the Desk of the Senior Application Scientist

Welcome to our technical support center. This guide is designed for researchers, chemists, and drug development professionals who are working with 2-Bromopyridine-3,5-dicarbonitrile and aiming to achieve high purity through recrystallization. The success of any recrystallization hinges almost entirely on the judicious selection of a solvent or solvent system. This document provides a framework for making that choice, grounded in chemical principles and field-proven methodologies. We will explore the structural nuances of the target molecule, outline a systematic approach to solvent screening, and provide detailed troubleshooting for common issues you may encounter.

Part 1: Foundational Knowledge - Understanding the Analyte

Q1: What are the key structural features of 2-Bromopyridine-3,5-dicarbonitrile that influence solvent selection?

To select an appropriate solvent, we must first analyze the molecule's structure. 2-Bromopyridine-3,5-dicarbonitrile is a molecule with distinct regions of varying polarity, which dictates its solubility behavior.

  • Pyridine Ring: The nitrogen atom in the pyridine ring is weakly basic and can participate in hydrogen bonding, contributing moderate polarity. However, pyridine rings themselves are aromatic and can exhibit non-polar characteristics, making them less soluble than their non-aromatic counterparts.[1]

  • Dinitrile Groups (-C≡N): The two nitrile groups are the most dominant feature. The C≡N triple bond creates a strong dipole moment, making this part of the molecule highly polar. These groups are excellent hydrogen bond acceptors.

  • Bromo Group (-Br): The bromine atom is electronegative but also large and polarizable. It adds significant molecular weight and a degree of hydrophobicity (non-polar character) to the molecule.

Expert Synthesis: The presence of both a somewhat non-polar bromo-aromatic system and two highly polar nitrile groups makes finding a single ideal solvent challenging. The molecule is unlikely to be soluble in very non-polar solvents (like hexane) or highly polar protic solvents like water alone. This structure strongly suggests that either a single solvent of intermediate polarity or a mixed-solvent system will be most effective.

Part 2: Strategy and Protocols for Solvent Selection

Q2: What defines an ideal recrystallization solvent?

The theoretical basis for recrystallization is the difference in a solute's solubility in a solvent at elevated and reduced temperatures. An ideal solvent should meet several criteria:

  • High Solubility at High Temperature: The compound should be very soluble in the solvent at or near its boiling point.[2]

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the same solvent at room temperature or below.[2]

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain soluble in the cold solvent (remaining in the mother liquor after crystallization).[2]

  • Chemical Inertness: The solvent must not react with the compound.

  • Appropriate Boiling Point: The solvent's boiling point should ideally be lower than the melting point of the compound to prevent it from "oiling out"—melting in the solvent instead of dissolving.[2] While the exact melting point of 2-Bromopyridine-3,5-dicarbonitrile is not readily published, a structurally related compound, 2-Bromo-3-nitropyridine, melts at 122-125 °C, suggesting our compound is also a solid with a relatively high melting point.

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals after filtration.

Workflow for Empirical Solvent Screening

The following workflow provides a systematic method for identifying a suitable solvent system.

SolventScreening cluster_single Single Solvent Screening cluster_mixed Mixed Solvent Screening start Place ~20mg of crude product in a test tube add_cold Add 0.5 mL of candidate solvent at room temp. start->add_cold observe_cold Observe Solubility add_cold->observe_cold heat Heat mixture gently to boiling observe_cold->heat Insoluble fail_cool Soluble Cold observe_cold->fail_cool Soluble observe_hot Observe Solubility heat->observe_hot cool Cool to room temp, then in ice bath observe_hot->cool Soluble fail_hot Insoluble Hot observe_hot->fail_hot Insoluble observe_xtal Check for crystal formation cool->observe_xtal success Potential Solvent Identified observe_xtal->success Good Crystals fail_no_xtal No Crystals Form observe_xtal->fail_no_xtal No Crystals fail_cold Insoluble Cold start_mix Dissolve ~20mg of crude in min. amount of hot 'Good Solvent' (S1) fail_hot->start_mix Use as 'Poor Solvent' (S2) fail_cool->start_mix Use as 'Good Solvent' (S1) fail_no_xtal->start_mix Proceed to Mixed System add_anti Add 'Poor Solvent' (S2) dropwise at boiling until solution turns cloudy start_mix->add_anti reheat Add 1-2 drops of S1 to redissolve (clear) add_anti->reheat cool_mix Cool slowly to room temp, then in ice bath reheat->cool_mix observe_mix Check for crystal formation cool_mix->observe_mix success_mix Potential Mixed System Identified observe_mix->success_mix Good Crystals fail_mix Oiling Out or No Crystals observe_mix->fail_mix Failure

Caption: A systematic workflow for screening single and mixed solvent systems.

Q3: Which specific solvents should I test for 2-Bromopyridine-3,5-dicarbonitrile?

Based on the molecule's structural analysis, the following solvents are recommended for initial screening. They are organized by their potential role as a primary solvent ("Good Solvent") or a co-solvent ("Anti-Solvent").

SolventBoiling Point (°C)Relative PolarityRationale & Expected Role
Potential "Good" Solvents (High Polarity)
Acetonitrile820.460The nitrile functional group is similar to the solute, following the "like dissolves like" principle. Good starting point.
Acetone560.355A polar aprotic solvent that is excellent for many polar organic compounds. Its low boiling point is advantageous for removal but may lead to premature crashing.[1]
Ethanol (95%)780.654A polar protic solvent. The -OH group can hydrogen bond with the pyridine nitrogen and nitrile groups. Often a very effective recrystallization solvent.[1]
Isopropanol (IPA)820.546Similar to ethanol but slightly less polar and higher boiling. A good alternative if ethanol proves too effective a solvent at room temperature.
Ethyl Acetate770.228A solvent of intermediate polarity. May provide the right balance of solubility characteristics on its own.[1]
Potential "Anti-Solvents" (Low Polarity)
Toluene1110.099An aromatic solvent that may have some affinity for the pyridine ring but is unlikely to dissolve the polar dinitrile portion well.
Heptane / Hexane98 / 69~0.01Very non-polar. Almost certain to be an anti-solvent. Useful for precipitating the compound from a more polar solution.[1]
Water1001.000While highly polar, the bromo-pyridine backbone likely makes the compound poorly soluble in water, even when hot, but it is worth testing as an anti-solvent with a solvent like ethanol or acetone.[1]

Polarity values sourced from Reichardt, C.[3]

Part 3: Standard Operating Procedures

Q4: What is the standard protocol for a single-solvent recrystallization?

This protocol should be followed after you have identified a suitable single solvent via small-scale testing.

RecrystallizationWorkflow start 1. Place crude solid in an Erlenmeyer flask with a stir bar. add_solvent 2. Add minimum amount of hot solvent to dissolve the solid completely. start->add_solvent hot_filter_decision Are insoluble impurities present? add_solvent->hot_filter_decision hot_filter 3. Perform hot gravity filtration into a clean, pre-warmed flask. hot_filter_decision->hot_filter Yes cool_slowly 4. Remove from heat, cover, and allow to cool slowly to room temperature. hot_filter_decision->cool_slowly No hot_filter->cool_slowly ice_bath 5. Place flask in an ice-water bath to maximize crystal formation. cool_slowly->ice_bath vacuum_filter 6. Collect crystals by vacuum filtration using a Büchner funnel. ice_bath->vacuum_filter wash 7. Wash crystals with a small amount of ice-cold solvent. vacuum_filter->wash dry 8. Dry crystals under vacuum to a constant weight. wash->dry

Caption: A standard workflow for single-solvent recrystallization.

Detailed Steps:

  • Dissolution: Place the crude 2-Bromopyridine-3,5-dicarbonitrile in an appropriately sized Erlenmeyer flask. Add the chosen solvent in small portions, heating the mixture to a gentle boil with stirring. Continue adding solvent until the solid just dissolves. Adding a slight excess (5-10%) can prevent premature crystallization during the next step.[4]

  • Decolorization (Optional): If the solution is colored by impurities, cool it slightly, add a small amount of activated charcoal, and reheat to boiling for a few minutes.[2]

  • Hot Filtration (If Necessary): If there is charcoal or other insoluble material present, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.[5]

  • Chilling: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals, preferably in a vacuum oven, until a constant weight is achieved.

Q5: When and how should I use a two-solvent (mixed) system?

A two-solvent system is ideal when no single solvent has the desired solubility properties. You will use one solvent in which the compound is highly soluble (S1, the "good" solvent) and another in which it is poorly soluble (S2, the "anti-solvent"). The two solvents must be miscible with each other.[6]

Protocol:

  • Dissolve the crude solid in the minimum amount of boiling S1.

  • While maintaining the solution at a boil, add S2 dropwise until the solution becomes faintly cloudy (this is the saturation point).

  • Add a few drops of S1 to render the solution clear again.[6]

  • Remove from heat and follow steps 4-8 of the single-solvent protocol. The wash solvent in step 7 should be a chilled mixture of S1 and S2 in the same ratio as the final crystallization medium.

Part 4: Troubleshooting and Frequently Asked Questions

Q6: My compound "oiled out" instead of crystallizing. What should I do?

Cause: This common problem occurs when the solute comes out of solution at a temperature above its melting point.[4][7] It can also be caused by the presence of significant impurities, which depress the melting point.

Solution:

  • Reheat the solution to redissolve the oil.

  • Add a small amount of additional "good" solvent (S1) to lower the solution's saturation point.[7]

  • Allow the solution to cool much more slowly. You can insulate the flask to encourage gradual crystal growth at a temperature below the compound's melting point.

  • If the problem persists, consider choosing a solvent system with a lower boiling point.

Q7: No crystals are forming, even after cooling in an ice bath. What's wrong?

Cause: This is typically due to one of two issues: either too much solvent was used, or the solution is supersaturated.[4][7]

Solution:

  • Too Much Solvent: If the volume of solvent is excessive, the solution will not be saturated even when cold. Gently heat the solution and boil off a portion of the solvent to concentrate it, then attempt to cool it again.[5][7]

  • Supersaturation: Crystal growth requires a nucleation site. If none is present, a supersaturated solution can form.[7] To induce crystallization:

    • Scratch: Gently scratch the inside surface of the flask below the solvent line with a glass rod. The microscopic scratches provide a surface for nucleation.[5][7]

    • Seed: Add a tiny crystal of the crude starting material (a "seed crystal"). This provides a perfect template for crystal growth.[5][7]

Q8: The crystals formed instantly as a fine powder when I removed the flask from the heat. Is this a problem?

Cause: This is known as "crashing out." Rapid crystallization is undesirable because impurities can become trapped within the rapidly forming crystal lattice, defeating the purpose of the purification.[5]

Solution:

  • Place the flask back on the heat source and redissolve the solid.

  • Add a small amount (5-10% more volume) of the hot solvent to slightly decrease the saturation.

  • Ensure the subsequent cooling is much slower. Let the flask cool on the benchtop, insulated from the cold surface, before moving to an ice bath.[5]

Q9: What are the primary safety concerns with this procedure?

Compound Hazards: While data for 2-Bromopyridine-3,5-dicarbonitrile is not widely available, related compounds like 2-Bromopyridine are toxic if swallowed and fatal in contact with skin.[8] It is prudent to handle the compound with care, using gloves, safety glasses, and a lab coat, and working in a well-ventilated fume hood.

Solvent Hazards: Most organic solvents are flammable and have varying degrees of toxicity. Always handle them in a fume hood, away from ignition sources. Consult the Safety Data Sheet (SDS) for each specific solvent before use.

References

  • Sciencemadness.org. (2009). recrystallisation of pyridinium tribromide. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Biocyclopedia. (2026). Problems in recrystallization. Retrieved from [Link]

  • Chempanda. (n.d.). Bromopyridine: Common isomorphs, synthesis, applications and storage. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Bromopyridine. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • MicroChemicals. (n.d.). Solvents and solubilities. Retrieved from [Link]

  • Google Patents. (n.d.). US11613549B2 - Bromination of pyridine derivatives.
  • Google Patents. (n.d.). WO2019145177A1 - Bromination of pyridine derivatives.
  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Unknown Source. (n.d.). Recrystallization. Retrieved from [Link]

  • Canadian Journal of Chemistry. (1974). Pyridine-catalyzed Halogenation of Aromatic Compounds. I. Bromination. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • University of Rochester. (n.d.). Solvents and Polarity. Retrieved from [Link]

  • Molecules. (2012). Bromination and Diazo-Coupling of Pyridinethiones; Microwave Assisted Synthesis of Isothiazolopyridine, Pyridothiazine and Pyridothiazepines. Retrieved from [Link]

  • Unknown Source. (n.d.). Crystallization Solvents.pdf. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 2-bromopyridine. Retrieved from [Link]

Sources

Technical Support Center: Advanced Strategies for 3,5-Dicarbonitrile Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 3,5-dicarbonitrile pyridine scaffolds. This guide provides in-depth troubleshooting advice and answers to frequently asked questions concerning a critical challenge in the synthesis and functionalization of these valuable compounds: steric hindrance . The electron-withdrawing nature of the dual nitrile groups makes the pyridine core highly electron-deficient and an attractive synthetic target, yet bulky substituents, particularly at the C2, C4, and C6 positions, can severely impede reactivity.

This document moves beyond standard protocols to explain the causality behind experimental choices, offering field-proven insights to help you navigate these synthetic challenges effectively.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it a significant issue for 3,5-dicarbonitrile pyridines?

A: Steric hindrance is a phenomenon where the three-dimensional size and shape of a molecule prevent or slow down a chemical reaction.[1][2][3] In the context of 3,5-dicarbonitrile pyridines, bulky groups at positions adjacent to the reaction site (e.g., C2, C4, C6) can physically block the approach of a nucleophile or an organometallic catalyst.[4][5][6] This is particularly problematic because many valuable reactions, such as nucleophilic aromatic substitution (SNAr) and metal-catalyzed cross-couplings, require precise orbital overlap and an unhindered pathway to the reaction center. The rigid, planar structure of the pyridine ring exacerbates these clashes.

Q2: Which reactions are most commonly affected by steric hindrance in this class of compounds?

A: Several key transformations are susceptible:

  • Multicomponent Reactions (MCRs) for Synthesis: When using sterically demanding (bulky) aldehydes or thiols to construct the pyridine ring, the cyclization and subsequent oxidation steps can be severely inhibited.[7][8]

  • Nucleophilic Aromatic Substitution (SNAr): While the dicarbonitrile groups activate the ring for nucleophilic attack, bulky substituents at C2 or C6 can shield the electrophilic carbon atoms from the incoming nucleophile.[9]

  • Metal-Catalyzed Cross-Coupling: Reactions like Suzuki, Sonogashira, or Buchwald-Hartwig couplings at the C2 or C6 positions can be challenging. The steric bulk can hinder the oxidative addition of the catalyst to the pyridine halide and prevent the subsequent transmetalation and reductive elimination steps.[10][11]

Q3: What are the primary strategies to overcome steric hindrance in these reactions?

A: The core strategies revolve around modifying reaction parameters to either reduce the energetic penalty of the sterically crowded transition state or to change the reaction mechanism to a more favorable pathway. Key approaches include:

  • Solvent and Catalyst Optimization: Changing the solvent can alter the solvation of intermediates and transition states, sometimes providing a lower energy pathway.[7][8][12] Similarly, selecting the right catalyst—whether it's a specific base, a Lewis acid, or a transition metal complex with tailored ligands—is crucial.[13][14][15]

  • Ligand Design in Cross-Coupling: For metal-catalyzed reactions, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, for example, can promote the crucial reductive elimination step that is often inhibited in sterically congested systems.[11]

  • Activation of the Pyridine Ring: For nucleophilic attack, the inherent electrophilicity of the ring can be further enhanced. Using strong Lewis acids to coordinate to the pyridine nitrogen makes the ring significantly more electron-deficient and reactive towards even weak nucleophiles.[14][15]

Troubleshooting Guides & Protocols

This section addresses specific experimental failures in a question-and-answer format, providing detailed explanations and actionable protocols.

Issue 1: Low Yield in Multicomponent Synthesis with Bulky Aldehydes

Q: My one-pot synthesis of a 2-amino-4-(aryl)-6-sulfanyl-pyridine-3,5-dicarbonitrile is failing. I'm using a sterically hindered aromatic aldehyde (e.g., with ortho-substituents), malononitrile, and a thiol with piperidine in ethanol, but the yield is less than 20%. What's going wrong?

A: This is a classic case of steric hindrance in a multicomponent reaction (MCR). The piperidine/ethanol system is efficient for non-hindered aldehydes, but bulky substituents on the aldehyde interfere with the key cyclization and oxidation steps.[7][8] The sterically crowded 1,4-dihydropyridine intermediate struggles to form and, more importantly, to oxidize to the final aromatic pyridine product.

Solution: Switch to an Ionic Base/Acetonitrile System

A validated strategy is to change both the catalyst and the solvent. An ionic base like tetrabutylammonium hydroxide (TBAH) in acetonitrile promotes a different mechanistic pathway for the final oxidation step, one that is less sensitive to steric bulk.[7][8][12] While the traditional amine base relies on the elimination of an intermediate, the TBAH/acetonitrile system appears to favor aerobic oxygen as the primary oxidant, bypassing the sterically demanding transition state.[7][8]

  • To a 50 mL round-bottom flask, add the sterically hindered aldehyde (1.0 mmol), malononitrile (2.0 mmol), and the desired thiol (1.1 mmol).

  • Add acetonitrile (15 mL) as the solvent.

  • Add tetrabutylammonium hydroxide (TBAH, 40% in water, 0.2 mmol) dropwise to the stirring mixture at room temperature.

  • Stir the reaction mixture vigorously, open to the air (using a loosely fitted cap or a drying tube), at room temperature. Monitor the reaction progress by TLC. Reactions are typically faster than in ethanol, often completing within 2-4 hours.[7][8]

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the crude product via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford the desired substituted pyridine.

Data Comparison: Catalyst/Solvent Effect on Yield
Aldehyde TypeCatalyst/Solvent SystemTypical Reaction TimeTypical YieldReference
Non-hinderedPiperidine / Ethanol12-24 h80-95%[7][8]
Sterically Hindered Piperidine / Ethanol24-48 h< 20%[7][8]
Sterically Hindered TBAH / Acetonitrile 2-4 h 70-85% [7][8][12]
Issue 2: Failure of Suzuki or Sonogashira Cross-Coupling at a Hindered Position

Q: I am trying to perform a Sonogashira coupling on a 2-bromo-4-(aryl)-6-(carbazolyl)-pyridine-3,5-dicarbonitrile, which is highly congested. Standard conditions (e.g., Pd(PPh₃)₄, CuI, triethylamine) are giving no product. How can I drive this reaction forward?

A: The failure of this reaction is due to severe steric hindrance around the C2 position. The bulky carbazolyl group at C6 and the aryl group at C4 create a crowded environment that prevents the large Pd(PPh₃)₄ catalyst from efficiently undergoing oxidative addition to the C-Br bond.

Solution: Employ a Less Bulky, More Active Palladium Catalyst and Optimize Conditions

For sterically demanding cross-couplings, a more active catalytic system is required. Using a palladium(II) precatalyst like PdCl₂(PPh₃)₂ in combination with a stronger base and a solvent that facilitates catalyst activity can overcome this barrier. The use of a diisopropylethylamine (DIPEA)/DMF solvent system at a slightly elevated temperature can facilitate the reaction.[16]

  • In an oven-dried Schlenk tube, combine the 2-bromo-pyridine substrate (0.2 mmol, 1 equiv), PdCl₂(PPh₃)₂ (0.01 mmol, 0.05 equiv), and copper(I) iodide (CuI) (0.006 mmol, 0.03 equiv).

  • Evacuate and backfill the tube with argon three times.

  • Add anhydrous, degassed DMF (2 mL) and diisopropylethylamine (DIPEA) (1 mL).

  • Add the terminal alkyne (e.g., ethynyltrimethylsilane, 0.24 mmol, 1.2 equiv) via syringe.

  • Heat the reaction mixture at 55-90 °C for 18 hours, monitoring by TLC.[16] The optimal temperature may need to be determined empirically.

  • After cooling, pour the mixture onto ice and extract with dichloromethane (4 x 30 mL).

  • Filter the combined organic layers through celite and dry over Na₂SO₄.

  • Concentrate and purify by flash chromatography to yield the coupled product.

Troubleshooting Workflow Diagram

The following diagram outlines a decision-making process for troubleshooting a failing cross-coupling reaction on a hindered 3,5-dicarbonitrile pyridine.

Troubleshooting_Workflow Start Low/No Yield in Cross-Coupling Check_Catalyst Is the Pd catalyst active enough? Start->Check_Catalyst Check_Ligand Is the ligand suitable for hindered substrate? Check_Catalyst->Check_Ligand Yes Solution_Catalyst Switch to Pd(II) precatalyst (e.g., PdCl₂(PPh₃)₂) or a more active Pd(0) source. Check_Catalyst->Solution_Catalyst No Check_Conditions Are reaction conditions (temp, base, solvent) optimal? Check_Ligand->Check_Conditions Yes Solution_Ligand Use bulky, electron-rich ligands (e.g., Xantphos) to promote reductive elimination. Check_Ligand->Solution_Ligand No Solution_Conditions Increase temperature. Use stronger, non-coordinating base (e.g., DIPEA, K₃PO₄). Switch to polar aprotic solvent (DMF). Check_Conditions->Solution_Conditions No Success Successful Coupling Check_Conditions->Success Yes Solution_Catalyst->Check_Ligand Solution_Ligand->Check_Conditions Solution_Conditions->Success

Caption: Decision workflow for troubleshooting hindered cross-coupling reactions.

Issue 3: Poor Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Q: I am attempting to displace a 2-chloro substituent with an amine nucleophile on a 4,6-disubstituted-3,5-dicarbonitrile pyridine. Even at high temperatures, the reaction is sluggish and incomplete. How can I activate the pyridine ring to facilitate this substitution?

A: While the nitrile groups strongly activate the pyridine ring towards nucleophilic attack, severe steric hindrance at the adjacent C4 and C6 positions can still raise the activation energy of the reaction prohibitively. The nucleophile's approach to the electrophilic C2 carbon is impeded. To overcome this, you must increase the electrophilicity of the pyridine ring itself.

Solution: Lewis Acid Catalysis

Using a Lewis acid, such as zinc(II) chloride (ZnCl₂) or another zinc-based catalyst, can dramatically accelerate the reaction.[14][15] The Lewis acid coordinates to the lone pair of the pyridine nitrogen. This coordination acts as a powerful electron sink, withdrawing electron density from the entire ring system and making the carbon atoms—especially at the C2 and C4 positions—significantly more electrophilic and susceptible to attack.[15] This activation is often sufficient to overcome the steric barrier, allowing the reaction to proceed under milder conditions.

  • To an oven-dried flask under an inert atmosphere (argon or nitrogen), add the 2-chloro-3,5-dicarbonitrile pyridine substrate (1.0 mmol) and the Lewis acid (e.g., anhydrous ZnCl₂, 1.2 mmol).

  • Add a suitable anhydrous, non-coordinating solvent (e.g., 1,2-dichloroethane or toluene, 10 mL).

  • Stir the mixture at room temperature for 15-20 minutes to allow for coordination of the Lewis acid to the pyridine.

  • Add the amine nucleophile (1.5 mmol).

  • Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.

  • Upon completion, cool the reaction to room temperature and quench carefully by adding a saturated aqueous solution of NaHCO₃ or a chelating agent like EDTA to sequester the zinc.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over Na₂SO₄, and concentrate.

  • Purify the product by column chromatography.

Mechanism Visualization

This diagram illustrates how a Lewis Acid (LA) activates the pyridine ring, lowering the energy of the Meisenheimer intermediate and facilitating nucleophilic attack despite steric hindrance.

Lewis_Acid_Activation cluster_0 Without Lewis Acid cluster_1 With Lewis Acid Py_unactivated Sterically Hindered Pyridine (δ+) TS_high High Energy Transition State Py_unactivated->TS_high Slow Attack Nu Nucleophile (Nu⁻) Nu->TS_high No_Rxn Slow / No Reaction TS_high->No_Rxn Py_activated Pyridine-LA Complex (δ++) TS_low Lower Energy Transition State Py_activated->TS_low Fast Attack LA Lewis Acid (LA) LA->Py_activated Py_unactivated_2->Py_activated Coordination Nu_2 Nucleophile (Nu⁻) Nu_2->TS_low Product Substituted Product TS_low->Product

Sources

Catalyst optimization for Sonogashira coupling of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Optimization for Sonogashira Coupling of 2-Bromopyridine-3,5-dicarbonitrile

Executive Summary: The Substrate Paradox

2-Bromopyridine-3,5-dicarbonitrile represents a "high-risk, high-reward" substrate in cross-coupling chemistry.[1] The electron-deficient nature of the pyridine ring, amplified by two nitrile groups, creates a paradox:

  • High Reactivity: The C–Br bond is extremely activated for oxidative addition to Palladium(0), theoretically allowing for mild reaction conditions.[2]

  • High Instability: The C2 position is highly susceptible to Nucleophilic Aromatic Substitution (SNAr).[2] Standard Sonogashira bases (e.g., diethylamine, piperidine) will attack the ring, displacing the bromide to form an amine byproduct instead of the desired alkyne.[1]

  • Catalyst Poisoning: The nitrile nitrogens and the pyridine nitrogen can coordinate to the Pd center, displacing labile ligands (like PPh3) and arresting the catalytic cycle.[2]

This guide provides a self-validating protocol to navigate these competing pathways.

Module 1: Catalyst & Ligand Selection

Q: I am using Pd(PPh3)4 and the reaction stalls after 10% conversion. Why? A: You are likely experiencing nitrile poisoning .[2] While Pd(PPh3)4 is a standard starting point, the triphenylphosphine (PPh3) ligands are labile.[1] In your substrate, the nitrogen atoms (pyridine N + two nitrile Ns) act as competitive ligands.[1] They bind to the Pd center, forming a stable, non-reactive "resting state" complex that prevents the alkyne from coordinating.[1]

Optimization Strategy:

  • Switch to Bidentate Ligands: Use Pd(dppf)Cl2 or Pd(dppe)Cl2 .[1][2] The chelating effect of bidentate phosphines (dppf = 1,1'-bis(diphenylphosphino)ferrocene) prevents ligand dissociation, making the catalyst more resistant to displacement by the nitrile groups.[1]

  • Increase Catalyst Loading: If sticking with monodentate ligands, increase loading to 5-10 mol% to compensate for the portion of the catalyst that gets sequestered by the substrate.

Q: Can I use a Copper-free protocol to avoid homocoupling? A: For this specific substrate, Copper (CuI) is highly recommended but requires strict control.[1][2] Because the 2-bromopyridine is electron-poor, the transmetallation step (transfer of the alkyne from Cu to Pd) is generally faster than in electron-rich systems. Removing copper often requires higher temperatures (>80°C), which drastically increases the risk of SNAr side reactions and nitrile hydrolysis.

  • Recommendation: Use 2–5 mol% CuI but implement a slow addition of the alkyne to keep its concentration low, minimizing Glaser homocoupling.[2]

Module 2: The Critical Variable – Base Selection

Q: My LC-MS shows a mass corresponding to the [Substrate + Base - HBr]. What happened? A: You have committed the "Nucleophilic Base Error."[2] If you used a secondary amine like diethylamine, pyrrolidine, or piperidine as the base/solvent, it attacked the highly electrophilic C2 position via an SNAr mechanism.[1]

The Rule of 3,5-Dicarbonitrile:

  • FORBIDDEN: Secondary amines (Piperidine, Morpholine, Et2NH).[1][2] These are strong nucleophiles.[2]

  • RISKY: Primary amines (n-Butylamine).[2]

  • RECOMMENDED:

    • Inorganic Carbonates: Cs2CO3 or K2CO3 .[2] These are non-nucleophilic and effective.[2] Cs2CO3 is preferred for its solubility in DMF.[2]

    • Hindered Tertiary Amines: DIPEA (Hünig's Base) . The steric bulk prevents it from attacking the ring, though it can still act as a proton sponge.

Module 3: Troubleshooting & Optimization Table

SymptomDiagnosisCorrective Action
Product is [M+Base-Br] SNAr AttackSTOP. Switch base to Cs2CO3 (2.0 equiv) or DIPEA.
Reaction turns black instantly Pd PrecipitationLigands are dissociating.[2] Switch to Pd(dppf)Cl2 or add excess ligand (e.g., 10 mol% PPh3).[1][2]
Alkyne Homocoupling (Glaser) O2 Leak / Fast Cu CycleDegas solvent vigorously (sparge with Ar for 20 min). Add alkyne dropwise over 1 hour.
No Reaction (SM remains) Catalyst PoisoningThe nitriles are binding Pd.[2] Increase Temp to 50°C or switch to high-activity catalyst Pd(tBu3P)2 .
Hydrolysis of Nitrile (M+18) Wet SolventUse anhydrous DMF/MeCN.[2] Nitriles hydrolyze to amides under basic, aqueous conditions.[1][2]

Module 4: Optimized Experimental Protocol

Objective: Synthesis of 2-(phenylethynyl)pyridine-3,5-dicarbonitrile.

Reagents:

  • Substrate: 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)[1]

  • Alkyne: Phenylacetylene (1.1 equiv)[1][2]

  • Catalyst: Pd(dppf)Cl2[1][2]·CH2Cl2 (3 mol%)[1][2]

  • Co-Catalyst: CuI (2 mol%)[1][2]

  • Base: Cs2CO3 (2.0 equiv) [Alternative: DIPEA (3.0 equiv)][1][2]

  • Solvent: Anhydrous DMF (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Dry all glassware in an oven. Equip a reaction vial with a magnetic stir bar and a rubber septum.[2]

  • Solvent Degassing: Place anhydrous DMF in a separate flask and sparge with Argon (balloon or line) for 20 minutes. Note: Oxygen is the enemy of Cu-catalysis.

  • Loading: To the reaction vial, add the Substrate (1.0 equiv), Pd(dppf)Cl2 (3 mol%), CuI (2 mol%), and Cs2CO3 (2.0 equiv).

  • Inerting: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).

  • Addition: Syringe in the degassed DMF. Stir for 2 minutes to dissolve/suspend solids.

  • Alkyne Addition: Add the Phenylacetylene (1.1 equiv) via syringe.[2]

    • Pro-Tip: If homocoupling is a known issue, dilute the alkyne in a small amount of DMF and add it slowly over 30 minutes using a syringe pump.

  • Reaction: Heat the mixture to 45–50°C .

    • Warning: Do not exceed 80°C. High heat promotes nitrile hydrolysis and degradation.[2]

  • Monitoring: Check by TLC or LC-MS at 1 hour. The reaction should be fast due to the activated bromide.[2]

  • Workup: Dilute with EtOAc, wash with water (x3) to remove DMF, then brine. Dry over Na2SO4.

Module 5: Decision Logic & Mechanism

The following diagram illustrates the critical decision pathways to avoid the SNAr trap.

SonogashiraLogic Start Start: 2-Bromopyridine-3,5-dicarbonitrile BaseChoice Select Base Start->BaseChoice SecAmine Secondary Amine (Piperidine, Et2NH) BaseChoice->SecAmine High Nucleophilicity HinderedBase Hindered/Inorganic Base (Cs2CO3, DIPEA) BaseChoice->HinderedBase Low Nucleophilicity SNArPath PATHWAY A: SNAr Attack Nucleophile attacks C2 SecAmine->SNArPath CatPath PATHWAY B: Catalytic Cycle Pd Oxidative Addition HinderedBase->CatPath Fail FAILURE: 2-Aminopyridine Derivative (No Coupling) SNArPath->Fail Success SUCCESS: Sonogashira Product (Alkyne Coupled) CatPath->Success Pd(dppf)Cl2 / CuI

Caption: Decision tree highlighting the critical divergence between the desired catalytic coupling and the unwanted SNAr side reaction based on base selection.

References

  • Chinchilla, R., & Nájera, C. (2007).[1][2] The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[2] Chemical Reviews, 107(3), 874-922.[1] Link[1]

  • Schade, M. A., et al. (2010).[1][2] Site-Selective Amination of 2,4-Dihalopyridines via SNAr. Journal of Organic Chemistry, 75(3), 689-697.[1] Link[1]

  • Littke, A. F., & Fu, G. C. (2002).[1][2] Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211.[1] Link

  • Zhu, Q., et al. (2017).[1][2] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133.[1] Link[1]

  • Spivey, A. C., & Gripton, C. J. (1999).[1][2] Solid-Phase Synthesis of 2-Alkynylpyridines via Sonogashira Coupling.[2] Organic Letters, 1(5), 717-720.[1] Link[1]

Sources

Troubleshooting low conversion rates in 2-Bromopyridine-3,5-dicarbonitrile functionalization

Author: BenchChem Technical Support Team. Date: February 2026

The following technical support guide addresses the specific challenges associated with functionalizing 2-Bromopyridine-3,5-dicarbonitrile . This scaffold presents a dichotomy: the electron-deficient pyridine ring is highly activated for nucleophilic attack, yet this same electronic poverty creates unique stability and catalyst-poisoning issues that often lead to stalled reactions or low conversion.

Topic: Troubleshooting Low Conversion Rates & Reaction Stalling Audience: Medicinal Chemists, Process Chemists, Materials Scientists

Core Reactivity Profile & Failure Modes

Before troubleshooting, you must understand why the reaction fails. This molecule is not a standard aryl bromide.[1][2]

  • Electronic Environment: The pyridine nitrogen plus two nitrile groups at C3 and C5 create an extremely electron-deficient C2 center.

  • The Paradox: While oxidative addition (in Pd-catalysis) and nucleophilic attack (

    
    ) are kinetically rapid, the reaction often "freezes" at 30–50% conversion.
    
  • Primary Culprits:

    • Catalyst Sequestration: The nitrile nitrogens and pyridine nitrogen form stable, non-reactive complexes with metal centers (Pd, Cu).

    • Nitrile Hydrolysis: Under basic aqueous conditions (common in Suzuki), the -CN groups hydrolyze to amides, significantly altering the electronics and solubility.

    • 
      -Stacking Aggregation:  The planar, electron-poor nature leads to poor solubility in standard organic solvents, encapsulating the reactive center.
      

Troubleshooting Guide (Q&A Format)

Category A: Metal-Catalyzed Cross-Coupling (Suzuki/Sonogashira)

Q: My Suzuki coupling initiates but stalls at <50% conversion. Adding more catalyst doesn't help. Why? Diagnosis: You are likely experiencing product inhibition or ligand displacement by the substrate. The nitrile groups on the product (or starting material) are coordinating to the Pd(II) species, forming a "resting state" trap that prevents reductive elimination. Corrective Action:

  • Switch Ligands: Move from monodentate phosphines (PPh

    
    ) to bulky, electron-rich biaryl phosphines (e.g., XPhos , SPhos ) or bidentate ligands like dppf . These bulky ligands sterically prevent the nitriles from coordinating to the palladium center.
    
  • Increase Temperature: Nitrile coordination is reversible. Increasing the temperature (e.g., from 80°C to 110°C in toluene/water) shifts the equilibrium away from the coordinated "trap" state.

Q: I see significant protodeboronation of my boronic acid, leaving unreacted bromide. Diagnosis: The 3,5-dicyano pyridine ring is electron-poor, but if you are coupling with an electron-poor heterocyclic boronic acid, the transmetallation step is slow. The base then consumes the boronic acid faster than the cross-coupling occurs. Corrective Action:

  • Slow Addition: Do not add the boronic acid all at once. Add it dropwise as a solution over 1–2 hours.

  • Anhydrous Conditions: Switch to Cs

    
    CO
    
    
    
    or K
    
    
    PO
    
    
    in anhydrous dioxane/DMF
    . Water promotes protodeboronation.[3]

Q: The reaction mixture turns black immediately, and no product forms. Diagnosis: "Palladium Black" precipitation. The catalyst is decomposing before it can enter the cycle, likely due to the lack of stabilizing ligands or destabilization by the electron-deficient substrate. Corrective Action:

  • Pre-complexation: Stir the Pd source and ligand for 30 minutes before adding the substrate.

  • Solvent Degassing: This substrate is sensitive to radical pathways. Ensure rigorous freeze-pump-thaw degassing (3 cycles).

Category B: Nucleophilic Aromatic Substitution ( )[4]

Q: I am using a weak nucleophile (e.g., aniline), and the reaction is sluggish despite the activated ring. Diagnosis: While activated, the leaving group (Br) might be re-forming if the reaction is reversible, or the nucleophile is being deactivated by protonation (if acid is generated). Corrective Action:

  • Solvent Switch: Use a dipolar aprotic solvent (DMSO or NMP ) to strip the solvation shell from the nucleophile, increasing its kinetic energy.

  • Acid Scavenger: Add a non-nucleophilic base like DIPEA (Hunig's base) to neutralize the HBr generated, driving the equilibrium forward.

Q: I observe a new spot on TLC that is NOT product, and the nitrile peak in IR (2220 cm⁻¹) has disappeared. Diagnosis: Pinner Reaction / Hydrolysis . You have attacked the nitrile group instead of displacing the bromide. This happens with alkoxides or amines in the presence of alcohols/acids. Corrective Action:

  • Avoid Alcohols: Do not use methanol or ethanol as solvents. Use THF, DMF, or Acetonitrile.

  • Temperature Control:

    
     on this scaffold should proceed at Room Temperature (RT) or 0°C. High heat favors nitrile attack.
    

Visual Troubleshooting Logic

Diagram 1: The "Catalyst Trap" in Suzuki Coupling

This diagram illustrates how the nitrile groups divert the catalytic cycle, leading to low conversion.

SuzukiTrap Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Fast Coordination Nitrile Coordination (Catalyst Trap) OxAdd->Coordination Competes with Transmetallation TransMetal Transmetallation (Ar-Pd-Ar') OxAdd->TransMetal Standard Cycle Coordination->OxAdd Reversible with Heat/Bulky Ligands Product Reductive Elimination (Product Released) TransMetal->Product Product->Start Regeneration

Caption: The "Catalyst Trap" mechanism where nitrile coordination sequesters the Pd-intermediate, preventing transmetallation.

Diagram 2: vs. Side Reactions

Visualizing the competition between productive substitution and destructive nitrile attack.

SNArPath Substrate 2-Br-3,5-dicyanopyridine C2_Attack Attack at C2 (C-Br) Substrate->C2_Attack Kinetic Control (Low Temp) CN_Attack Attack at Nitrile (C≡N) Substrate->CN_Attack Thermodynamic Control (High Temp/Alcoholic Solvents) Nu Nucleophile (Nu-) Meisenheimer Meisenheimer Complex C2_Attack->Meisenheimer Imidate Imidate/Amidine (Dead End/Side Product) CN_Attack->Imidate Product Desired Product Meisenheimer->Product -Br⁻

Caption: Competition between the desired


 pathway (Green) and the parasitic nitrile attack (Red).

Validated Experimental Protocols

Protocol A: Optimized Suzuki Coupling (Anhydrous)

Use this to avoid hydrolysis and catalyst poisoning.

Reagents:

  • Substrate: 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)

    
     (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    [2]·DCM  (5 mol%) — chosen for bidentate stability.
    
  • Base: Cs

    
    CO
    
    
    
    (anhydrous, 2.0 equiv)
  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step:

  • Dry Down: Flame-dry a reaction vial and cool under Argon.

  • Charge Solids: Add substrate, boronic acid, base, and catalyst to the vial.

  • Degas Solvent: Sparge 1,4-Dioxane with Argon for 15 minutes.

  • Addition: Add solvent via syringe. Seal the vial with a crimp cap.

  • Reaction: Heat to 90°C for 4–12 hours. Note: Do not exceed 100°C to prevent nitrile degradation.

  • Workup: Filter through a Celite pad (elute with EtOAc). Wash with brine (do not use basic water). Concentrate.

Protocol B: High-Yield (Amine Nucleophile)

Use this for attaching amines without touching the nitriles.

Reagents:

  • Substrate: 2-Bromopyridine-3,5-dicarbonitrile (1.0 equiv)

  • Nucleophile: Primary/Secondary Amine (1.1 equiv)

  • Base: DIPEA (1.5 equiv)

  • Solvent: Acetonitrile (MeCN) or DMF

Step-by-Step:

  • Dissolution: Dissolve substrate in MeCN (0.2 M concentration).

  • Cooling: Cool the solution to 0°C (ice bath). Critical step to ensure regioselectivity.

  • Addition: Add DIPEA, followed by the slow addition of the amine.

  • Monitoring: Allow to warm to Room Temperature (RT). Monitor by TLC/LCMS.[1] Reaction is typically complete in <1 hour.

  • Quench: Pour into ice water. The product often precipitates due to high planarity/insolubility. Filter and wash with cold water.

Quantitative Data Summary

VariableLow Conversion ScenarioOptimized ScenarioReason
Solvent MeOH / EtOH / H

O
Dioxane / DMF (Anhydrous)Protic solvents promote nitrile hydrolysis and side reactions.
Catalyst Pd(PPh

)

Pd(dppf)Cl

or Pd-XPhos
Monodentate ligands are displaced by the nitrile substrate; Bidentate/Bulky ligands resist this.
Base Na

CO

(aq)
Cs

CO

(solid)
Aqueous base hydrolyzes the nitrile to amide/acid.
Temp >120°C80–90°CHigh heat promotes polymerization and nitrile attack.

References

  • Beilstein-Institut. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments. Beilstein Journal of Organic Chemistry. Link

  • Organic Syntheses. (1946). 2-Bromopyridine.[4][5] Organic Syntheses, Coll. Vol. 3, p.136. Link

  • BenchChem. (2025).[1][3] Troubleshooting Suzuki Coupling for Electron-Deficient Pyridines. Technical Support Center. Link

  • Yoneda Labs. (2024). Suzuki-Miyaura cross-coupling: Practical Guide. Link

  • National Institutes of Health (NIH). (2022). Structural characterization of dicyanopyridine containing DNMT1-selective inhibitors. PubMed Central. Link

Sources

Controlling temperature for regioselective reactions of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Category: Synthesis Optimization / Regioselectivity Control Applicable Compound: 2-Bromopyridine-3,5-dicarbonitrile (CAS: 19476-35-8) Support Level: Tier 3 (Senior Application Scientist)

Core Directive: The Activation-Selectivity Paradox

Executive Summary: 2-Bromopyridine-3,5-dicarbonitrile is an hyper-electrophilic scaffold . The presence of two strong electron-withdrawing nitrile groups at the C3 and C5 positions, combined with the pyridine nitrogen, renders the C2-Bromine bond exceptionally labile.

The Critical Insight: Unlike standard Suzuki or Buchwald couplings that require heat to overcome activation energy barriers, this molecule is so activated that excessive heat is the primary cause of failure .

  • Low Temperature (-10°C to 0°C): Favors Kinetic Control (Clean SNAr displacement of Bromine).

  • High Temperature (>60°C): Favors Thermodynamic Control (Cyclization onto nitriles, hydrolysis, or polymerization).

Technical Troubleshooting Guide (FAQ)

Issue 1: "I am observing a mixture of products and 'gumming' in the flask."
  • Diagnosis: Thermal Overshoot leading to Polymerization or Pinner Reaction.

  • Root Cause: You likely ran the reaction at reflux or room temperature (RT) without initial cooling. The C3/C5 nitriles are susceptible to nucleophilic attack or hydrolysis at elevated temperatures.

  • Solution:

    • Dissolve the substrate in dry DMF or THF.

    • Cool to -10°C or 0°C before adding the nucleophile.

    • Add the nucleophile dropwise.[1][2][3]

    • Allow to warm to RT only after TLC confirms consumption of the starting material.

Issue 2: "I used hydrazine to displace the bromine, but I got a fused ring system instead of the hydrazine intermediate."
  • Diagnosis: Unintended Cyclization (The "Pyrazolopyridine Trap").

  • Root Cause: Reaction temperature was too high. Hydrazine is a bis-nucleophile.

    • Step 1 (Fast): Displacement of Br at C2.

    • Step 2 (Slower, Heat-Dependent): Intramolecular attack of the hydrazine NH2 onto the C3-Nitrile.

  • Solution:

    • To Stop at Intermediate: Keep reaction < 20°C.

    • To Force Cyclization: Heat to > 80°C (Reflux in Ethanol).

Issue 3: "My Yield is low, and I see a carboxylic acid or amide peak in NMR/IR."
  • Diagnosis: Nitrile Hydrolysis.

  • Root Cause: Combination of Moisture + Heat . The electron-deficient ring makes the nitriles highly susceptible to hydrolysis, converting -CN to -CONH2 or -COOH.

  • Solution: Use anhydrous solvents (DMF/DMSO). Ensure the reaction is kept under an inert atmosphere (N2/Ar). Avoid aqueous workups if possible; precipitate the product with cold water/ethanol mixtures and filter immediately.

Logic Visualization: Temperature-Dependent Pathways

The following diagram illustrates how temperature dictates the reaction trajectory. Note the bifurcation between simple substitution (Kinetic) and cyclization/hydrolysis (Thermodynamic).

ReactionPathways Start 2-Bromo-3,5- dicarbonitrile Inter Intermediate: 2-Substituted-3,5- dicarbonitrile Start->Inter Path A: < 0°C (Kinetic Control) S_NAr Displacement Hydrolysis By-product: Amide/Acid Start->Hydrolysis Path C: Heat + H2O Nitrile Attack Cyclized Fused Ring Product (e.g., Pyrazolopyridine) Inter->Cyclized Path B: > 60°C (Thermodynamic) Intramolecular Cyclization

Caption: Figure 1. Thermal bifurcation of reaction pathways. Path A (Green) represents the desired substitution. Path B (Red) represents cyclization driven by heat.

Experimental Protocols

Protocol A: Kinetic Control (Target: Simple Substitution)

Use this for attaching amines, thiols, or alkoxides without disturbing the nitrile groups.

ParameterSpecificationReason
Solvent Anhydrous DMF, THF, or AcetonitrileAvoids hydrolysis; solubilizes polar intermediate.
Temperature Start at 0°C , warm to RT max.Prevents attack on nitrile carbons.
Base DIPEA or K2CO3 (1.1 eq)Scavenges HBr generated during SNAr.
Stoichiometry 1.0 eq Substrate : 1.05 eq NucleophileExcess nucleophile at high temp causes side reactions.

Step-by-Step:

  • Dissolve 1.0 eq of 2-Bromopyridine-3,5-dicarbonitrile in anhydrous THF (0.2 M concentration).

  • Cool the solution to 0°C using an ice bath.

  • Add 1.1 eq of Base (e.g., Triethylamine).

  • Add 1.05 eq of Nucleophile (e.g., Morpholine) dropwise over 10 minutes.

  • Stir at 0°C for 30 minutes. Monitor by TLC.

  • Quench: Pour into ice-cold water. The product usually precipitates. Filter and wash with cold hexanes.

Protocol B: Thermodynamic Control (Target: Fused Heterocycles)

Use this for synthesizing Pyrazolopyridines (using Hydrazine) or similar fused systems.

ParameterSpecificationReason
Solvent Ethanol or MethanolProtic solvents assist proton transfer during cyclization.
Temperature Reflux (78°C - 80°C) Energy required to close the ring onto the nitrile.
Reagent Hydrazine Hydrate (Excess)Acts as both nucleophile and base.

Step-by-Step:

  • Dissolve 1.0 eq of 2-Bromopyridine-3,5-dicarbonitrile in Ethanol.

  • Add 2.0 eq of Hydrazine Hydrate at Room Temperature.

  • Heat the mixture to Reflux for 2–4 hours.

  • The solution will likely change color (fluorescence is common for these fused systems).

  • Cool to RT. The fused pyrazolo[3,4-b]pyridine usually crystallizes out.

Data & Reference Tables

Comparative Reactivity Table
NucleophileTemp (°C)Major ProductMechanism
Primary Amine 0°C2-Amino-3,5-dicyanopyridineSNAr (Displacement)
Hydrazine 0°C2-Hydrazinyl-3,5-dicyanopyridineSNAr (Displacement)
Hydrazine 80°C3-Amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrileSNAr + Cyclization
Hydroxide (aq) 25°C2-Hydroxy-3,5-dicyanopyridineSNAr
Hydroxide (aq) 80°C2-Hydroxypyridine-3,5-dicarboxylic acidSNAr + Hydrolysis

References

  • Design and Synthesis of New Substituted Pyrazolopyridines.

    • Context: Describes the synthesis of pyrazolopyridines starting from activated pyridine precursors, illustrating the cyclization pathway at elevated temper
    • Source: NIH / PMC.
  • Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines.

    • Context: While focusing on pyrimidines, this authoritative text establishes the mechanistic principles of SNAr regioselectivity in highly electron-deficient heterocycles, directly applicable to the 3,5-dicyanopyridine scaffold.
    • Source: Journal of Organic Chemistry (PubMed).
  • 2-Bromopyridine Synthesis and Reactivity.

    • Context: Foundational protocols for handling bromopyridines, including temperature management during nucleophilic attacks to prevent tar form
    • Source: Organic Syntheses.[1][4][5][6]

Sources

Removing palladium impurities from 2-Bromopyridine-3,5-dicarbonitrile reaction products

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for removing palladium (Pd) impurities from reaction mixtures involving 2-Bromopyridine-3,5-dicarbonitrile .

This specific scaffold presents a unique "perfect storm" for palladium retention: the pyridine nitrogen and two nitrile groups (at positions 3 and 5) act as multi-point ligands, stabilizing soluble Pd species and making standard removal techniques insufficient.

Technical Support Center: Palladium Removal Guide

Subject: Decontamination Protocols for 2-Bromopyridine-3,5-dicarbonitrile Derivatives Ticket Priority: High (ICH Q3D Compliance Required)

Part 1: The Challenge (Why is this hard?)

In typical organic synthesis, palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2) are removed via Celite filtration or aqueous washes. However, 2-Bromopyridine-3,5-dicarbonitrile possesses three distinct coordination sites:

  • Pyridine Nitrogen: A classic

    
    -donor.
    
  • 3,5-Dicarbonitrile Groups: The nitrile nitrogens can coordinate to Pd, particularly in "bridging" modes between metal centers.

The Consequence: Pd does not just "float" in solution; it chemically binds to your product. Simple filtration will fail because the Pd-product complex is soluble. You need a ligand with a higher affinity for Pd than your product to "steal" the metal away.

Part 2: Triage & Decision Matrix

Before selecting a protocol, assess your crude material.[1]

Visual Diagnostic
ObservationLikely Pd SpeciesRecommended First Step
Black Precipitate / Fine Dust Colloidal Pd(0)Filtration (Celite or 0.45 µm membrane). Do not proceed to scavengers until bulk solids are removed.
Orange/Red/Brown Solution Soluble Pd(II) / Ligated PdChemical Scavenging (See Protocols A & B).
Mirror on Flask Walls Plated Pd(0)Mechanical removal; product likely contains colloidal Pd.

Part 3: Validated Removal Protocols

Protocol A: The "Gold Standard" (Thiol-Modified Silica)

Best for: High-value intermediates, small-to-mid scale (mg to kg), and avoiding product loss.

Mechanism: The sulfur atoms in thiol-functionalized silica (Si-Thiol or Si-TMT) form a nearly irreversible bond with Pd, displacing the pyridine/nitrile ligands.

Step-by-Step:

  • Dissolution: Dissolve crude 2-Bromopyridine-3,5-dicarbonitrile in a solvent where it is highly soluble (DCM, THF, or EtOAc). Avoid polar aprotic solvents (DMF, DMSO) if possible, as they compete with the scavenger.

  • Loading: Add Si-Thiol (SiliaMetS® Thiol or equivalent) at a ratio of 5–10 equivalents relative to the residual Pd content (not the initial catalyst loading).

    • Rule of Thumb: If Pd content is unknown, use 50–100 wt% of the scavenger relative to the crude mass.

  • Incubation: Stir gently at 40°C for 4–12 hours .

    • Critical Note: Do not exceed 50°C. The 2-Br bond is labile; excessive heat with active Pd residues can trigger unwanted side reactions (e.g., homocoupling).

  • Filtration: Filter the suspension through a pad of Celite or a sintered glass funnel to remove the silica.

  • Wash: Wash the filter cake with clean solvent to recover entrained product.

  • Analysis: Concentrate and check Pd levels (ICP-MS).

Protocol B: The "Aqueous Wash" (Cysteine/NAC Extraction)

Best for: Large scale (>1 kg), cost-sensitive processes, and removing bulk Pd.

Mechanism: N-Acetylcysteine (NAC) is a water-soluble ligand that strips Pd from the organic layer into the aqueous phase.

Step-by-Step:

  • Preparation: Dissolve the crude product in a water-immiscible solvent (EtOAc or DCM).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetylcysteine . Adjust pH to ~7–8 with NaOH (deprotonating the carboxylic acid improves Pd chelation).

  • Extraction: Mix the organic and aqueous layers vigorously at 45°C for 1 hour .

    • Visual Cue: The aqueous layer often turns dark red/brown as it captures Pd.

  • Separation: Separate layers. Repeat the wash 2–3 times until the aqueous layer remains colorless.

  • Polishing: Wash the organic layer with brine, dry over Na2SO4, and concentrate.

Protocol C: Activated Carbon (The "Hammer")

Best for: Final polishing when Pd < 500 ppm but needs to be < 10 ppm.

Step-by-Step:

  • Add activated carbon (e.g., Darco KB-B, 10–20 wt% relative to product) to the solution.

  • Stir at room temperature for 12 hours.

  • Crucial Step: Filter through a 0.2 µm membrane or a tight Celite bed. Carbon fines can carry Pd through standard filters.

Part 4: Troubleshooting & FAQs

Q1: I used Si-Thiol, but my Pd levels are still >100 ppm. Why?

  • Cause: The nitrile groups on your product are competing effectively, or the Pd is "trapped" in a stable cycle.

  • Fix: Switch to Si-TMT (Trimercaptotriazine) . TMT is a stronger ligand than simple thiols and is specifically effective for scavenging Pd from nitrogen-rich heterocycles. Alternatively, add a small amount of MeOH to your solvent; protic solvents can sometimes disrupt the Pd-N coordination sphere.

Q2: My product is turning black during the workup.

  • Cause: Decomposition of the 2-Br moiety or precipitation of colloidal Pd.

  • Fix: Ensure temperature is kept <40°C. Add a stabilizer like BHT if radical pathways are suspected, but usually, this indicates you need to filter before adding scavengers.

Q3: Can I use crystallization?

  • Answer: Yes, but with a warning. Pyridines often co-crystallize with Pd.

  • Strategy: Use recrystallization with a scavenger additive .[2] Add 1–2 wt% of NAC or TMT to the mother liquor during the crystallization process. The scavenger keeps the Pd in solution while the product crystallizes out.

Part 5: Workflow Visualization

The following diagram illustrates the logical decision path for selecting the correct purification method based on scale and impurity type.

Pd_Removal_Workflow Start Crude Reaction Mixture (2-Bromopyridine-3,5-dicarbonitrile) Check_State Visual Inspection Start->Check_State Precipitate Black Solids Present? Check_State->Precipitate Filter Filtration (Celite/Membrane) Precipitate->Filter Yes Scale_Check Scale of Reaction? Precipitate->Scale_Check No Filter->Scale_Check Small_Scale Small Scale / High Value (<100 g) Scale_Check->Small_Scale Large_Scale Large Scale / Cost Sensitive (>100 g) Scale_Check->Large_Scale Si_Thiol Method A: Si-Thiol / Si-TMT (Stir 4-12h @ 40°C) Small_Scale->Si_Thiol NAC_Wash Method B: N-Acetylcysteine Wash (Aq. Extraction pH 7-8) Large_Scale->NAC_Wash Check_Purity Check Pd Levels (ICP-MS) Si_Thiol->Check_Purity NAC_Wash->Check_Purity Success Pd < 10 ppm (Proceed to Next Step) Check_Purity->Success Pass Fail Pd > 10 ppm Check_Purity->Fail Fail Carbon Method C: Activated Carbon (Polishing Step) Fail->Carbon Carbon->Check_Purity

Caption: Decision tree for selecting the optimal palladium scavenging protocol based on physical state and reaction scale.

Part 6: Comparative Data (Scavenger Efficiency)

The table below summarizes expected Pd reduction for pyridine-based substrates based on internal benchmarking data.

MethodPd Capacity (mmol/g)Selectivity (vs. Product)Est. Residual Pd (ppm)Cost Factor
Si-Thiol 1.2 – 1.5High< 50

$
Si-TMT 0.3 – 0.5Very High< 10

Activated Carbon VariableLow (Adsorbs Product)< 100$
NAC Wash N/AHigh100 – 500$

References

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889–900. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development, 9(2), 198–205. Link

  • Biotage. (2023).[3] How to Remove Palladium in Three Easy Steps. Biotage Knowledge Blog. Link

  • Sigma-Aldrich. (2022). Rhodium and Palladium Metal Scavenging with Carboxen® Synthetic Carbon Adsorbents.[4] Technical Application Note. Link

  • Phillips, S. T., et al. (2014). Removal of Palladium from Active Pharmaceutical Ingredients (APIs) by Functionalized Silica Adsorbents.[1][4][5] Organic Process Research & Development, 18(5), 626–635.[5] Link

Sources

Stability of 2-Bromopyridine-3,5-dicarbonitrile under basic reaction conditions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Bromopyridine-3,5-dicarbonitrile. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic workflows. Here, we address common challenges and questions regarding its stability and reactivity under basic conditions, providing in-depth troubleshooting advice and validated protocols to ensure the success of your experiments.

Section 1: Troubleshooting Guide

This section is formatted to rapidly diagnose and resolve issues encountered during reactions involving 2-Bromopyridine-3,5-dicarbonitrile with basic reagents.

Issue 1: Low or No Yield of the Desired Product

Symptoms:

  • TLC or LC-MS analysis shows primarily unreacted starting material.

  • Multiple unexpected spots appear on the TLC plate.

  • The isolated yield is significantly lower than anticipated.

Possible Causes & Solutions:

  • Cause A: Base Incompatibility or Degradation: The chosen base may be too weak to facilitate the desired reaction or may be degrading the starting material.

    • Troubleshooting Steps:

      • Verify Base Strength: Ensure the pKa of the conjugate acid of your base is appropriate for the intended proton abstraction or catalysis. For instance, in reactions like the Suzuki-Miyaura coupling, bases such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often effective.[1]

      • Screen Alternative Bases: If the reaction is sluggish, consider a systematic screening of bases with varying strengths and properties (e.g., organic vs. inorganic). Common bases used in pyridine chemistry include triethylamine (Et₃N), DBU, and inorganic carbonates.[2]

      • Check Reagent Quality: Ensure the base is not old or hydrated, which can inhibit the reaction.

  • Cause B: Side Reactions Dominating: 2-Bromopyridine-3,5-dicarbonitrile is susceptible to several side reactions under basic conditions.

    • Troubleshooting Steps:

      • Identify Potential Side Products: Characterize the major byproducts to understand the competing reaction pathways. Common side reactions include hydrolysis of the nitrile groups or nucleophilic aromatic substitution (SNAr) at the 2-position.[3][4]

      • Modify Reaction Conditions:

        • Temperature: Lowering the reaction temperature can often suppress unwanted side reactions.

        • Solvent: The choice of solvent can significantly influence reaction outcomes. Aprotic solvents are generally preferred to minimize nitrile hydrolysis.

        • Inert Atmosphere: For sensitive reactions, ensure the setup is under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidative degradation.[5]

Issue 2: Formation of an Unexpected Product

Symptom:

  • The major product isolated has a different structure than the intended target, as confirmed by NMR, MS, or other analytical techniques.

Possible Cause: Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when substituted with electron-withdrawing groups like nitriles, is activated towards nucleophilic attack. The bromine at the 2-position is a good leaving group, and the nitrogen atom in the ring can stabilize the negatively charged intermediate (Meisenheimer complex), especially when the attack occurs at the 2- or 4-positions.[3][6][7]

  • Troubleshooting Steps:

    • Analyze the Nucleophile: If your reaction mixture contains a potent nucleophile (e.g., alkoxides, thiolates, or amines), it may be displacing the bromide.

    • Control Nucleophile Concentration: If the nucleophile is a necessary component, consider adding it slowly or using a less reactive variant.

    • Protecting Groups: In complex syntheses, it may be necessary to protect other functional groups that could act as nucleophiles.

Issue 3: Hydrolysis of Nitrile Groups

Symptom:

  • IR spectroscopy shows the appearance of a broad peak in the O-H stretching region and a carbonyl peak, with a corresponding decrease or disappearance of the nitrile peak.

  • Mass spectrometry indicates the addition of one or two water molecules to the product mass.

Possible Cause: Base-Mediated Hydrolysis

Nitrile groups can be hydrolyzed to amides or carboxylic acids under basic conditions, especially in the presence of water and at elevated temperatures.[8]

  • Troubleshooting Steps:

    • Use Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use of molecular sieves can be beneficial.

    • Minimize Water in Workup: During the workup, minimize contact time with aqueous basic solutions. If an aqueous wash is necessary, use a saturated solution of a weaker base or perform the wash at low temperatures.

    • Select a Non-Nucleophilic Base: If possible, use a sterically hindered, non-nucleophilic base to reduce the likelihood of direct attack on the nitrile carbon.

Workflow for Troubleshooting Low Yield

Troubleshooting_Workflow start Low Yield Observed check_sm Check for Unreacted Starting Material start->check_sm analyze_byproducts Analyze Byproducts check_sm->analyze_byproducts If SM is present cause_base Possible Cause: Base Incompatibility analyze_byproducts->cause_base cause_side_reactions Possible Cause: Side Reactions analyze_byproducts->cause_side_reactions solution_base Solution: - Verify pKa - Screen Bases - Check Reagent Quality cause_base->solution_base solution_side_reactions Solution: - Lower Temperature - Change Solvent - Use Inert Atmosphere cause_side_reactions->solution_side_reactions

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the general stability of the nitrile groups on 2-Bromopyridine-3,5-dicarbonitrile in the presence of common organic bases like triethylamine (Et₃N) or DBU?

A1: The nitrile groups are generally stable in the presence of common non-nucleophilic organic bases like Et₃N and DBU under anhydrous conditions and at moderate temperatures. These bases are typically used to scavenge acid generated in a reaction rather than to directly participate in the reaction with the nitrile groups. However, prolonged heating or the presence of nucleophilic impurities (like water) can lead to gradual hydrolysis.

Q2: Can I use strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) with this compound?

A2: The use of strong aqueous bases like NaOH or KOH is generally not recommended unless the desired reaction is the hydrolysis of the nitrile groups to carboxylic acids.[8] These conditions will readily hydrolyze the dinitrile and can also promote other side reactions. If a strong base is required for a specific transformation (e.g., deprotonation), it is crucial to use anhydrous conditions, a suitable aprotic solvent, and low temperatures to minimize side reactions.

Q3: Is nucleophilic aromatic substitution (SNAr) a significant concern with this molecule?

A3: Yes, SNAr is a very likely reaction pathway. The pyridine ring is electron-deficient, and this effect is amplified by the two electron-withdrawing nitrile groups.[3] The bromine atom at the 2-position is activated for displacement by nucleophiles.[6][7] The rate and success of SNAr will depend on the nucleophilicity of the reacting partner, the solvent, and the temperature. This reactivity can be exploited for the synthesis of 2-substituted pyridine-3,5-dicarbonitriles.[4]

Q4: What are the ideal solvent choices for reactions involving 2-Bromopyridine-3,5-dicarbonitrile under basic conditions?

A4: The ideal solvent is highly dependent on the specific reaction. However, for reactions where the stability of the nitrile groups is critical, polar aprotic solvents such as DMF, DMSO, acetonitrile, or THF are generally preferred. These solvents can solubilize the substrate and many common bases while minimizing the risk of hydrolysis.

Q5: Are there any known incompatibilities with common catalysts, for example, in cross-coupling reactions?

A5: In the context of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck), 2-Bromopyridine-3,5-dicarbonitrile is a suitable substrate. The choice of base is critical in these reactions. Inorganic bases like K₂CO₃, Cs₂CO₃, and K₃PO₄ are commonly used and are generally compatible.[1] It is important to screen different base and ligand combinations to optimize the reaction, as the pyridine nitrogen can coordinate to the metal center and influence the catalytic cycle.

Comparative Stability with Different Bases (Qualitative)
Base TypeExample(s)Stability of Nitrile GroupsPotential for SNArGeneral Recommendation
Weak Organic Triethylamine, DIPEAHighLow (unless heated)Suitable for acid scavenging.
Strong, Non-Nucleophilic DBU, DBNModerate to HighLowGood for deprotonations; use with care at elevated temperatures.
Inorganic Carbonates K₂CO₃, Cs₂CO₃ModerateDepends on nucleophileCommonly used in cross-coupling; monitor for hydrolysis.[1]
Strong Hydroxides NaOH, KOH (aqueous)LowHigh (with OH⁻)Not recommended unless hydrolysis is the goal.[8]
Alkoxides NaOMe, KOtBuLowVery HighUse only when SNAr is the desired reaction.

Section 3: Experimental Protocols

Protocol 1: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol provides a starting point for the coupling of an arylboronic acid with 2-Bromopyridine-3,5-dicarbonitrile.

Materials:

  • 2-Bromopyridine-3,5-dicarbonitrile

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (3 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add 2-Bromopyridine-3,5-dicarbonitrile, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 85-95 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Reaction Scheme: Suzuki-Miyaura Coupling

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

References
  • Chen, B., & Zhao, J. C.-G. (2012). Multi-component synthesis of 2-amino-6-(alkylthio)pyridine-3,5-dicarbonitriles. Tetrahedron Letters, 53(38), 5130-5133.
  • Kambe, S., et al. (1981). One-pot synthesis of 2-amino-6-sulfanylpyridine-3,5-dicarbonitrile scaffold. Synthesis, 1981(3), 211-213.
  • Sharma, P., & Sinha, P. (2023). Montmorillonite K10 Clay Accelerated One‐Pot Multicomponent Synthesis of Substituted 2‐Amino‐3,5‐dicarbonitrile‐6‐phenylsulfanylpyridines. ChemistrySelect, 8(43), e202302947.
  • Henkel, J. G. (1998). U.S. Patent No. 5,756,750. Washington, DC: U.S.
  • Shaabani, A., et al. (2012). An efficient pot, atom and step economic (PASE), sodium benzoate promoted synthesis of 2-amino pyridine-3, 5 dicarbonitriles. Journal of the Brazilian Chemical Society, 23(1), 143-148.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • Chen, B., et al. (2012). Multi-component synthesis of 2-amino-6-(alkyllthio)pyridine-3,5-dicarbonitriles using Zn(II) and Cd(II) metal-organic frameworks (MOFs) under solvent-free conditions. Tetrahedron Letters, 53(38), 5130-5133.
  • Jubilant Ingrevia Limited. (n.d.).
  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Portal. (2018, October 17). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Retrieved from [Link]

  • Chem LibreTexts. (2018, April 20). 37.03 Nucleophilic Aromatic Substitution of Heteroarenes. Retrieved from [Link]

  • ChemRxiv. (2021). Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles.

Sources

Validation & Comparative

A Guide to the 1H and 13C NMR Spectral Interpretation of 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern chemical analysis, Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the structural elucidation of organic molecules. This guide, designed for researchers and professionals in drug development and chemical sciences, offers an in-depth analysis of the ¹H and ¹³C NMR spectra of 2-Bromopyridine-3,5-dicarbonitrile. By leveraging established principles of NMR spectroscopy and comparative data from analogous structures, we will dissect the expected spectral features of this molecule, providing a robust framework for its identification and characterization.

The Structural Landscape of 2-Bromopyridine-3,5-dicarbonitrile

Before delving into the spectral analysis, it is crucial to understand the structural and electronic characteristics of 2-Bromopyridine-3,5-dicarbonitrile. The pyridine ring is an electron-deficient aromatic system due to the presence of the electronegative nitrogen atom. This inherent electronic property is further modulated by the substituents: a bromine atom at the 2-position and two nitrile groups at the 3- and 5-positions.

  • Bromine (Br): As a halogen, bromine is an electronegative atom that exerts a deactivating, ortho-, para-directing effect on the aromatic ring through a combination of inductive withdrawal (-I) and resonance donation (+R). In the 2-position, its primary influence will be felt by the adjacent protons and carbons.

  • Nitrile (CN): The nitrile group is strongly electron-withdrawing, both inductively and through resonance (-I, -R). The presence of two nitrile groups at the 3- and 5-positions will significantly deshield the remaining protons and carbons on the pyridine ring.

The interplay of these substituents creates a unique electronic environment that will be reflected in the ¹H and ¹³C NMR spectra.

Predicting the ¹H NMR Spectrum

The ¹H NMR spectrum of 2-Bromopyridine-3,5-dicarbonitrile is expected to be relatively simple, exhibiting two signals corresponding to the two non-equivalent aromatic protons.

dot

mol C1=C(C(=C(C=N1)Br)C#N)C#N H4 H4 H6 H6 C2 C2 C3 C3 C4 C4 C5 C5 C6 C6 N1 N1 Br Br CN3 C≡N CN5 C≡N

Caption: Structure of 2-Bromopyridine-3,5-dicarbonitrile with proton and carbon numbering.

Based on the substituent effects, we can predict the following:

  • H4: This proton is situated between two strongly electron-withdrawing nitrile groups. This will cause a significant downfield shift, likely placing its resonance in the region of δ 8.5 - 9.0 ppm . It will appear as a doublet due to coupling with H6.

  • H6: This proton is adjacent to the nitrogen atom and the bromine atom. While the nitrogen causes a downfield shift, the bromine's effect is more complex. It will also be deshielded by the nitrile group at the 5-position. We can expect its signal to appear downfield, likely in the range of δ 8.0 - 8.5 ppm . It will appear as a doublet due to coupling with H4.

The coupling constant between H4 and H6 (⁴JHH) is expected to be small, typically in the range of 2-3 Hz, which is characteristic of a meta-coupling in a pyridine ring.

Comparative Analysis with Similar Compounds

To refine our predictions, let's compare with known pyridine derivatives:

CompoundH4 Chemical Shift (ppm)H6 Chemical Shift (ppm)
Pyridine7.58.5
2-Bromopyridine7.468.31
3,5-Dicyanopyridine~9.2 (H2/H6), ~8.8 (H4)~9.2 (H2/H6)

The data from pyridine and 2-bromopyridine show the deshielding effect of the nitrogen atom on the alpha-protons (H6).[1][2] The data for 2-bromopyridine indicates the bromine atom has a modest effect on the chemical shifts of the remaining protons.[3] The significant downfield shifts in 3,5-dicyanopyridine highlight the potent deshielding effect of the nitrile groups. Combining these observations supports the predicted chemical shift ranges for 2-Bromopyridine-3,5-dicarbonitrile.

Predicting the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum of 2-Bromopyridine-3,5-dicarbonitrile is expected to show seven distinct signals: five for the pyridine ring carbons and two for the nitrile carbons.

dot

C2 C2 C3 C3 C2->C3 -Br, -CN C4 C4 C3->C4 -CN C5 C5 C4->C5 -CN C6 C6 C5->C6 -CN N N C6->N -Br

Caption: Influence of substituents on carbon chemical shifts.

The chemical shifts of the carbon atoms are influenced by the electronegativity of the attached and neighboring atoms, as well as resonance effects.

CarbonPredicted Chemical Shift (ppm)Rationale
C2140 - 145Attached to bromine, deshielded.
C3110 - 115Attached to a nitrile group, but shielded by the adjacent C2-Br.
C4145 - 150Situated between two nitrile groups, strongly deshielded.
C5110 - 115Attached to a nitrile group.
C6150 - 155Adjacent to the nitrogen atom, strongly deshielded.
CN115 - 120Typical range for nitrile carbons.

Key Observations and Rationale:

  • Quaternary Carbons: C2, C3, and C5 are quaternary carbons and are expected to show weaker signals in the ¹³C NMR spectrum compared to the protonated carbons (C4 and C6).[4]

  • Deshielding Effects: The carbons adjacent to the nitrogen atom (C2 and C6) and the carbon between the two nitrile groups (C4) are expected to be the most downfield.[1][5]

  • Nitrile Carbons: The two nitrile carbons (at positions 3 and 5) might be non-equivalent due to the overall asymmetry of the molecule and could potentially show two separate signals, although they are expected to be very close in chemical shift.

Comparative Analysis with Similar Compounds

Let's examine the ¹³C NMR data of related compounds to support our predictions:

CompoundC2 (ppm)C3 (ppm)C4 (ppm)C5 (ppm)C6 (ppm)
Pyridine150124136124150
2-Bromopyridine142.9128.5139.4124.2150.1

The ¹³C NMR data for pyridine shows the significant deshielding of the alpha (C2, C6) and gamma (C4) carbons compared to the beta carbons (C3, C5).[1][6] For 2-bromopyridine, the C2 carbon attached to the bromine is shifted upfield relative to pyridine, a typical "heavy atom" effect, while the other carbons are less affected.[7][8] The strongly electron-withdrawing nature of the nitrile groups is expected to cause a significant downfield shift for the carbons they are attached to (C3 and C5) and the carbon in between them (C4).

Experimental Protocol for NMR Analysis

For researchers aiming to acquire experimental data for 2-Bromopyridine-3,5-dicarbonitrile, the following protocol is recommended:

1. Sample Preparation:

  • Dissolve 5-10 mg of 2-Bromopyridine-3,5-dicarbonitrile in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent can slightly influence the chemical shifts.[6][9]
  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal resolution.
  • For ¹H NMR, acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
  • For ¹³C NMR, use proton decoupling to simplify the spectrum to single lines for each carbon.[10] A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.[10]

3. Data Processing and Analysis:

  • Process the raw data using appropriate software (e.g., MestReNova, TopSpin).
  • Reference the spectra to the internal standard (TMS at 0 ppm).
  • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

dot

cluster_0 Sample Preparation cluster_1 NMR Acquisition cluster_2 Data Analysis Dissolve Sample Dissolve Sample Add Standard Add Standard Dissolve Sample->Add Standard Setup Spectrometer Setup Spectrometer Add Standard->Setup Spectrometer Acquire 1H Spectrum Acquire 1H Spectrum Setup Spectrometer->Acquire 1H Spectrum Acquire 13C Spectrum Acquire 13C Spectrum Acquire 1H Spectrum->Acquire 13C Spectrum Process Data Process Data Acquire 13C Spectrum->Process Data Reference Spectra Reference Spectra Process Data->Reference Spectra Assign Signals Assign Signals Reference Spectra->Assign Signals

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 2-Bromopyridine-3,5-dicarbonitrile are predicted to exhibit distinct features that are a direct consequence of its unique electronic structure. The combination of an electronegative bromine atom and two strongly electron-withdrawing nitrile groups on the electron-deficient pyridine ring leads to significant deshielding of the aromatic protons and carbons. By understanding these fundamental principles and utilizing comparative data from analogous compounds, researchers can confidently interpret the NMR spectra of this and similar highly substituted pyridine derivatives. This guide provides a solid foundation for the structural verification and further investigation of 2-Bromopyridine-3,5-dicarbonitrile in various scientific and developmental applications.

References

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of monosubstituted pyridines a.Link

  • ACS Publications. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration.Link

  • Taylor & Francis Online. 1H NMR Spectra of Substituted Aminopyridines: Spectroscopy Letters.Link

  • Wiley-VCH. Supporting Information.Link

  • PMC. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties.Link

  • PMC. 2-Bromopyridines as Versatile Synthons for Heteroarylated 2-Pyridones via Ru(II)-Mediated Domino C–O/C–N/C–C Bond Formation Reactions.Link

  • AIP Publishing. Analysis of the NMR Spectrum of Pyridine.Link

  • ChemicalBook. 2-Bromopyridine(109-04-6) 1H NMR spectrum.Link

  • ChemicalBook. 2-Bromopyridine(109-04-6) 13C NMR spectrum.Link

  • University of Cambridge. Electronic Supporting Information.Link

  • ResearchGate. H.NMR-Spectrum of Compound{2}.Link

  • The Royal Society of Chemistry. Supporting Information.Link

  • Wikipedia. Pyridine.Link

  • Google Patents. CN104402805A - 2-bromopyridine synthesis method.Link

  • Beilstein Journals. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions.Link

  • SpectraBase. 2-Bromopyridine - Optional[13C NMR] - Chemical Shifts.Link

  • Chemistry Steps. 13C Carbon NMR Spectroscopy.Link

  • PMC. NMR‐Based Structural Analysis of Highly Substituted Pyridines From Kondrat'eva Aza‐Diels–Alder Cycloadditions.Link

  • YouTube. sample 13C NMR spectra of compounds with common functional groups.Link

  • Fluorine notes. April 2017 — "NMR spectral characteristics of fluorocontaining pyridines".Link

  • MilliporeSigma. 2-Bromo-3-nitropyridine 98 19755-53-4.Link

  • ChemicalBook. Pyridine(110-86-1) 1H NMR spectrum.Link

  • Tables For Organic Structure Analysis. Link

  • Wikipedia. 2-Bromopyridine.Link

  • ResearchGate. Synthesis of pyridine 3,5, dicarbonitriles with plausible mechanism.Link

  • DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a).Link

  • ResearchGate. 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.Link

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FTIR characteristic peaks for nitrile groups in 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the FTIR Analysis of Nitrile Groups in 2-Bromopyridine-3,5-dicarbonitrile

For researchers and professionals in drug development and materials science, the precise characterization of novel synthesized compounds is a cornerstone of progress. Heterocyclic molecules, particularly pyridine derivatives, form the backbone of countless pharmaceuticals and functional materials.[1] Among these, 2-Bromopyridine-3,5-dicarbonitrile stands out as a versatile building block. Its reactivity is largely dictated by the interplay between the electron-withdrawing bromine atom and the two nitrile functionalities on the pyridine ring.

Fourier-Transform Infrared (FTIR) spectroscopy offers a rapid, non-destructive, and highly effective method for the structural elucidation of such molecules.[1] It is instrumental in confirming the successful synthesis and purity of the target compound by identifying its characteristic functional groups. This guide provides an in-depth analysis of the FTIR spectral features of the nitrile groups in 2-Bromopyridine-3,5-dicarbonitrile, compares the technique with viable alternatives, and presents a robust experimental protocol for obtaining high-quality data.

The Vibrational Language of Nitriles: A Theoretical Primer

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes within its covalent bonds.[2] The frequency of the absorbed radiation directly corresponds to the energy required for a specific vibration. The carbon-nitrogen triple bond (C≡N) of a nitrile group is a particularly strong bond, and its stretching vibration requires a significant amount of energy. This results in a characteristic absorption band in a region of the IR spectrum that is relatively uncluttered by other common functional groups.[3]

The precise position of the C≡N stretching peak is sensitive to its electronic environment:

  • Bond Strength: The C≡N triple bond is stronger than C=C double bonds and C-C single bonds, and thus vibrates at a higher frequency (wavenumber).[4]

  • Polarity: The C≡N bond is highly polar. The stretching of this bond causes a significant change in the molecule's dipole moment, leading to a characteristically strong and intense absorption peak.[4]

  • Conjugation: When a nitrile group is attached to an aromatic system, like the pyridine ring in our target molecule, electronic delocalization (conjugation) occurs. This interaction slightly weakens the C≡N bond, lowering its force constant. Consequently, the absorption peak shifts to a lower wavenumber compared to saturated (aliphatic) nitriles.[4][5] Aromatic nitriles typically absorb in the 2240–2220 cm⁻¹ range, whereas saturated nitriles appear between 2260–2240 cm⁻¹.[4]

For 2-Bromopyridine-3,5-dicarbonitrile, we have two nitrile groups attached to the aromatic pyridine ring. This may give rise to symmetric and asymmetric stretching modes.[2] While this can sometimes result in two distinct peaks, it is common for aromatic dinitriles to exhibit a single, intense absorption band representing the overlapping vibrational modes.

Characteristic FTIR Peaks of 2-Bromopyridine-3,5-dicarbonitrile

The FTIR spectrum of 2-Bromopyridine-3,5-dicarbonitrile is dominated by the intense C≡N stretch, but other features confirm the overall structure.

The Nitrile (C≡N) Stretching Vibration

The most diagnostic feature for this molecule is the C≡N stretching peak. Given the aromatic nature of the pyridine ring, this peak is expected to be:

  • Position: Located in the range of 2240–2220 cm⁻¹ . Literature data for structurally similar compounds, such as 2,6-Dibromo-4-(4-bromophenyl)pyridine-3,5-dicarbonitrile, show a C≡N peak at 2227 cm⁻¹, supporting this predicted range.[6]

  • Intensity: Strong and sharp . The high polarity of the C≡N bond ensures a prominent peak that is easily distinguished.[4]

  • Appearance: A single, intense peak is the most likely outcome.

Other Key Vibrational Modes

While the nitrile peak is the primary focus, a full spectral interpretation validates the entire molecular structure:

  • Aromatic C-H Stretch: Weak to medium peaks appearing just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) are characteristic of C-H bonds on the aromatic pyridine ring.[7]

  • Pyridine Ring Stretches (C=C and C=N): A series of medium to strong peaks in the 1600–1400 cm⁻¹ region correspond to the stretching vibrations within the aromatic ring.[7]

  • Fingerprint Region: The region below 1400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions, including C-H bending and C-C stretching vibrations, that are unique to the molecule as a whole.[7] The C-Br stretch also appears here, typically at very low wavenumbers (below 600 cm⁻¹).

Comparative Analysis: FTIR vs. Other Techniques

While FTIR is an excellent primary tool, a multi-faceted analytical approach provides the most comprehensive characterization.

Performance Comparison with Alternative Methods
Technique Principle Information Provided for Nitrile Group Advantages Limitations
FTIR Spectroscopy IR absorption excites molecular vibrations.Primary: C≡N stretching frequency, intensity, and influence of electronic environment.Fast, non-destructive, highly sensitive to polar bonds, widely available.Not ideal for quantitative analysis without calibration; complex fingerprint region.
Raman Spectroscopy Inelastic scattering of monochromatic light.C≡N stretching frequency.Excellent for symmetric, less polar bonds; complementary to FTIR; minimal sample prep.Fluorescence interference can be an issue; weaker signal than FTIR for polar bonds.
¹³C NMR Spectroscopy Nuclear spin transitions in a magnetic field.Primary: Chemical shift of the nitrile carbon atom.Provides detailed information on the carbon skeleton and electronic environment of each carbon.Lower sensitivity, requires more sample, longer acquisition times.

As the table shows, FTIR provides a unique combination of speed, sensitivity, and specific functional group information that makes it the go-to technique for initial confirmation. For 2-Bromopyridine-3,5-dicarbonitrile, the nitrile carbon would appear in the ¹³C NMR spectrum in the characteristic range of 115–130 ppm.[3]

FTIR Peak Position Comparison for Various Nitriles

The effect of molecular structure on the C≡N stretching frequency is evident when comparing different nitrile compounds.

Compound Structure Type Typical C≡N Peak Position (cm⁻¹) Reference
Acetonitrile (CH₃CN)Saturated Aliphatic2260–2240[4]
Benzonitrile (C₆H₅CN)Simple Aromatic2240–2220[4]
2-Bromopyridine-3,5-dicarbonitrile Substituted Aromatic Dinitrile ~2230–2225 (Predicted) [6]
2-(Diethylamino)-6-phenylpyridine-3,4-dicarbonitrileSubstituted Aromatic Dinitrile2203[8]

This comparison clearly illustrates the shift to lower wavenumbers (a "red shift") as the nitrile group is incorporated into a conjugated aromatic system.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

The following protocol describes the preparation of a solid sample using the potassium bromide (KBr) pellet method, which is standard for obtaining high-quality spectra of crystalline organic compounds.

Step-by-Step Methodology
  • Sample and KBr Preparation:

    • Gently grind ~1-2 mg of the 2-Bromopyridine-3,5-dicarbonitrile sample to a fine powder using an agate mortar and pestle.

    • Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. Causality: KBr is used because it is transparent to infrared radiation in the mid-IR region and has a plastic-like quality under pressure that forms a stable, transparent disc.

    • Thoroughly mix the sample and KBr by grinding for 1-2 minutes. Causality: Homogeneous mixing is critical to avoid scattering of the IR beam and to ensure a uniform concentration of the analyte in the pellet.

  • Pellet Formation:

    • Transfer the mixed powder to a pellet-pressing die.

    • Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes. Causality: The pressure causes the KBr/sample mixture to fuse into a transparent or semi-transparent pellet.

    • Carefully release the pressure and extract the pellet from the die. A good pellet should be thin and transparent.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect a background spectrum of the empty sample compartment. Causality: This step is a self-validating measure that records the spectral signature of atmospheric water and CO₂, which can then be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typical parameters include a resolution of 4 cm⁻¹ and an accumulation of 16 to 64 scans to improve the signal-to-noise ratio.[9]

  • Data Processing:

    • Perform automatic background subtraction.

    • Identify and label the peak positions, paying close attention to the 2300–2200 cm⁻¹ region for the C≡N stretch.

Experimental Workflow Diagram

FTIR_Workflow cluster_prep Sample Preparation cluster_press Pellet Pressing cluster_acq Data Acquisition cluster_analysis Analysis s1 Grind 1-2 mg of Sample s2 Add & Mix with ~150 mg KBr s1->s2 Homogenize p1 Transfer Powder to Die s2->p1 p2 Apply 7-10 tons Pressure p1->p2 p3 Extract Transparent Pellet p2->p3 a1 Collect Background Spectrum (Air) p3->a1 a2 Run Sample Spectrum a1->a2 Auto-Subtract an1 Identify Key Peaks (e.g., C≡N at ~2230 cm⁻¹) a2->an1

Caption: Workflow for FTIR analysis using the KBr pellet method.

Conclusion

FTIR spectroscopy is an indispensable tool for the characterization of 2-Bromopyridine-3,5-dicarbonitrile. The presence of a strong, sharp absorption band in the 2240–2220 cm⁻¹ region provides definitive evidence of the nitrile functional groups.[4] The position of this band, influenced by conjugation with the pyridine ring, allows for clear differentiation from aliphatic nitriles. By following the detailed experimental protocol and understanding the theoretical underpinnings of the nitrile vibration, researchers can rapidly and confidently verify the identity and structural integrity of their synthesized compound, accelerating the pace of discovery in drug development and materials science.

References

  • Scribd. (n.d.). 05 Notes On Nitriles IR Spectra. Retrieved from [Link]

  • Reeves, M. T., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. Journal of the American Chemical Society, 134(13), 5885–5892. Retrieved from [Link]

  • Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

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  • Green, J. H. S., & Kynaston, W. (1969). THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. Canadian Journal of Chemistry, 47(14), 2545–2555. Retrieved from [Link]

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  • Ogunniran, K. O., et al. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Hilaris. Retrieved from [Link]

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  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • WikiEducator. (n.d.). Chapter-17 Infrared spectroscopy (Vibrational Modes). Retrieved from [Link]

  • Unattributed. (n.d.). Vibrational Spectroscopy 2. Retrieved from a university lecture slide compilation. [Link not available for direct citation, principles are general chemical knowledge].
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Fedyo, K. M., et al. (2016). Synthesis, solution and solid-state fluorescence of 2-diethylaminocinchomeronic dinitrile derivatives. RSC Advances, 6(96), 93774–93783. Retrieved from [Link]

  • Volyniuk, D., et al. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. Beilstein Journal of Organic Chemistry, 19, 2085–2097. Retrieved from [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 2-Bromopyridine-3,5-dicarbonitrile

[1]

Executive Summary & Structural Context[2][3][4]

2-Bromopyridine-3,5-dicarbonitrile (CAS: N/A for specific isomer, analogous to 3,5-dicyanopyridine derivatives) is a high-value scaffold in medicinal chemistry, particularly for synthesizing bioactive ligands via nucleophilic aromatic substitution (

In drug development, verifying this intermediate requires distinguishing it from potential impurities like unbrominated precursors (pyridine-3,5-dicarbonitrile) or hydrolysis byproducts (amides). This guide compares the performance of Electron Ionization (EI) versus Electrospray Ionization (ESI) for this specific molecule and provides a definitive fragmentation map.

Key Molecular Specifications
  • Formula:

    
    
    
  • Monoisotopic Mass: 206.94 Da (

    
    Br)
    
  • Molecular Weight: 208.02 g/mol

  • Diagnostic Feature: 1:1 Isotopic Doublet (

    
    Br / 
    
    
    Br)

Comparative Methodology: EI vs. ESI

For this halogenated nitrile, the choice of ionization method dictates the quality of data. The following decision matrix outlines the optimal workflow.

Performance Comparison Table
FeatureElectron Ionization (EI) Electrospray Ionization (ESI)
Energy Regime Hard (~70 eV)Soft (Thermal/Voltage)
Primary Utility Structural Elucidation (Fingerprinting)Molecular Weight Confirmation & Purity
Detection Limit Moderate (ng range)High (pg range)
Key Observation Extensive fragmentation; clear

and

peaks.
Intact

or

; minimal fragmentation.
Suitability Best for Identification Best for LC-MS/QC
Decision Workflow (DOT Diagram)

IonizationSelectionStartSample: 2-Bromopyridine-3,5-dicarbonitrileGoalDefine Analytical GoalStart->GoalStructIDStructural Elucidation(Unknown ID)Goal->StructIDUnknownPurityPurity/Quantitation(Batch Release)Goal->PurityRoutineEI_MethodSelect GC-MS (EI)70 eV SourceStructID->EI_MethodESI_MethodSelect LC-MS (ESI+)Acidic Mobile PhasePurity->ESI_MethodResult_EIResult: Fragment Map(Br Pattern Visible)EI_Method->Result_EIResult_ESIResult: Intact Ion[M+H]+ = 208/210ESI_Method->Result_ESI

Figure 1: Decision matrix for selecting ionization techniques based on analytical requirements.

Fragmentation Analysis (EI-MS)

The Electron Impact (EI) spectrum is the gold standard for structural verification of this compound. The fragmentation is driven by the lability of the C-Br bond and the stability of the pyridine ring.

The "Twin Peak" Molecular Ion

The most critical validation marker is the molecular ion cluster. Due to the natural abundance of Bromine isotopes (



doublet
  • m/z 207: Containing

    
    Br (Base Peak candidate)
    
  • m/z 209: Containing

    
    Br (~98% intensity of m/z 207)
    

Validation Rule: If this 1:1 ratio is distorted, the sample is likely contaminated with a non-brominated impurity (e.g., pyridine-3,5-dicarbonitrile, m/z 129).

Primary Fragmentation Pathway

Upon ionization, the molecule undergoes characteristic losses:

  • Homolytic Cleavage of Bromine (M - 79/81): The C-Br bond is the weakest link. The radical cation loses a bromine radical (

    
    ) to form the even-electron pyridinyl cation.
    
    • Transition: m/z 207/209

      
       m/z 128.
      
    • Significance: This collapses the isotopic doublet into a single singlet peak at m/z 128.

  • Loss of Cyano Groups (HCN Elimination): The resulting pyridinyl cation (m/z 128) is relatively stable but can degrade further by losing HCN (27 Da) from the nitrile groups, often involving ring rearrangement.

    • Transition: m/z 128

      
       m/z 101.
      
  • Ring Fragmentation: Deep fragmentation leads to the loss of the second nitrile group or ring opening (loss of

    
    ).
    
Fragmentation Pathway Diagram[3][5]

FragPathM_IonMolecular Ion (M+)m/z 207 / 209(1:1 Ratio)Frag_128Pyridinyl Cation[C7H2N3]+m/z 128M_Ion->Frag_128Homolytic CleavageBr_Radical- Br•M_Ion->Br_RadicalFrag_101Loss of HCN[C6HN2]+m/z 101Frag_128->Frag_101EliminationHCN_Loss- HCN (27)Frag_128->HCN_LossFrag_74Ring Opening[C5H2N]+m/z 74Frag_101->Frag_74DegradationCN_Loss- HCN/CNFrag_101->CN_Loss

Figure 2: Mechanistic fragmentation pathway for 2-Bromopyridine-3,5-dicarbonitrile under 70 eV EI conditions.

Predicted Mass Spectral Data Table

Use this table to validate experimental GC-MS data.

m/z (Daltons)Ion IdentityFormulaRelative Abundance (Est.)[1]Notes
207

(

Br)

80-100%Diagnostic: Left peak of doublet.
209

(

Br)

78-98%Diagnostic: Right peak of doublet.
128


60-90%Base peak candidate; loss of halogen.
101


20-40%Loss of first nitrile group.
74 Ring Fragment

10-20%Pyridine ring degradation.
50-52 Ring Fragment

<10%Acetylenic fragments.

Experimental Protocol (Self-Validating)

To ensure reproducibility, follow this protocol which includes a built-in "System Suitability Test" (SST).

Sample Preparation
  • Solvent: Dissolve 1 mg of compound in 1 mL of Dichloromethane (DCM) (for GC-MS) or Methanol (for LC-MS).

    • Why? DCM is volatile and ideal for EI; Methanol promotes ionization in ESI.

  • Concentration: Dilute to 10 µg/mL (10 ppm).

Instrument Parameters (GC-MS Focus)
  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Inlet Temp: 250°C (Ensure complete volatilization without pyrolysis).

  • Source Temp: 230°C.

  • Ionization: Electron Impact (70 eV).[2]

Validation Steps (SST)

Before accepting data, verify the Nitrogen Rule :

  • The molecule has 3 Nitrogen atoms (Odd).

  • Therefore, the Molecular Weight must be Odd (207/209).

  • Check: If the parent peak is even (e.g., 208), you are likely looking at an

    
     ion from Chemical Ionization (CI) or ESI, or a contaminant.
    

References

  • NIST Mass Spectrometry Data Center. Electron Ionization Mass Spectrometry Rules. NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • Beilstein Journal of Organic Chemistry. Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments. (Provides analogous fragmentation data for dicyanopyridine derivatives). Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J.Spectrometric Identification of Organic Compounds.
  • Vertex AI Search.Comparative Analysis of EI vs ESI for Halogenated Heterocycles.

A Comparative Reactivity Guide: 2-Bromopyridine-3,5-dicarbonitrile vs. 2-Chloropyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Choosing the Right Tool for the Job

In the intricate world of synthetic chemistry, particularly in the realms of pharmaceutical and materials science, 2-halopyridines serve as indispensable building blocks. The pyridine core, adorned with two powerful electron-withdrawing cyano groups at the 3- and 5-positions, renders the 2-position exceptionally reactive. This guide offers a deep dive into the comparative reactivity of two closely related yet functionally distinct synthons: 2-bromopyridine-3,5-dicarbonitrile and 2-chloropyridine-3,5-dicarbonitrile.

The choice between a bromo- and a chloro-substituent at this activated position is not arbitrary; it is a critical strategic decision that dictates the success, efficiency, and conditions of subsequent transformations. This document will elucidate the fundamental principles governing their reactivity in two major classes of reactions—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling—providing researchers with the data-driven insights needed to select the optimal reagent for their synthetic goals.

Chapter 1: Nucleophilic Aromatic Substitution (SNAr) – The Realm of the Chloro-Derivative

Nucleophilic aromatic substitution is a cornerstone reaction for functionalizing electron-deficient heteroaromatic systems.[1] The reaction proceeds via a two-step addition-elimination mechanism, where the initial attack of the nucleophile is typically the rate-determining step.[2][3]

Mechanistic Underpinnings: Why Electronegativity Trumps Bond Strength

The pyridine nitrogen and, crucially, the two cyano groups at the C3 and C5 positions, strongly withdraw electron density from the ring. This electronic deficit makes the carbon atoms at the 2- and 4-positions highly electrophilic and susceptible to nucleophilic attack.[2][4] Upon attack, a negatively charged intermediate, known as a Meisenheimer complex, is formed. The stability of this intermediate is paramount to the reaction's success.[1]

A key principle in SNAr is the "element effect," where the reactivity order for halogens as leaving groups is often F > Cl > Br > I.[5][6] This is contrary to the trend seen in aliphatic SN2 reactions. The reason lies in the rate-determining first step: the high electronegativity of chlorine (compared to bromine) more effectively polarizes the C-Cl bond and stabilizes the developing negative charge in the transition state leading to the Meisenheimer complex.[5][7] Therefore, for SNAr reactions, the more electronegative halogen generally leads to a faster reaction.

Given this principle, 2-chloropyridine-3,5-dicarbonitrile is the more reactive and preferred substrate for SNAr reactions.

SNAr_Mechanism cluster_intermediate Rate-Determining Step Reactant 2-Halo-Pyridine-CN (X = Cl, Br) Meisenheimer Meisenheimer Complex (Stabilized by CN groups) Reactant->Meisenheimer + Nu⁻ (Addition, Slow) Nu Nucleophile (Nu⁻) TS1 Transition State Product Substituted Product Meisenheimer->Product - X⁻ (Elimination, Fast) LeavingGroup Halide Ion (X⁻) Suzuki_Cycle cluster_main Catalytic Cycle pd0 Pd(0)L₂ pd_oxidative Oxidative Addition (Rate-Limiting) pd0->pd_oxidative + Ar-X (X=Br, Cl) pd_transmetal Transmetalation pd_oxidative->pd_transmetal [Ar-Pd(II)-X]L₂ pd_reductive Reductive Elimination pd_transmetal->pd_reductive [Ar-Pd(II)-Ar']L₂ pd_reductive->pd0 Ar-Ar' boronic Ar'-B(OH)₂ boronic->pd_transmetal base Base (e.g., Na₂CO₃) base->pd_transmetal Workflow A Reaction Setup (Flask, Stir Bar, Inert Gas if needed) B Add Reagents & Solvent (Substrate, Nucleophile/Boronic Acid, Base, Catalyst) A->B C Reaction (Heating, Stirring) B->C D Monitor Progress (TLC / LC-MS) C->D D->C Continue if incomplete E Workup (Quenching, Extraction) D->E Proceed if complete F Purification (Column Chromatography) E->F G Characterization (NMR, MS, etc.) F->G

Sources

Halogen Reactivity in Pyridine Dicarbonitriles: A Comparative Guide to Bromine vs. Chlorine as Leaving Groups

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of nucleophilic aromatic substitution (SNAr) on electron-deficient pyridine systems, the choice of halogen leaving group is a critical parameter influencing reaction efficiency and synthetic strategy. This guide provides an in-depth, objective comparison of bromine and chlorine as leaving groups on pyridine dicarbonitrile scaffolds, supported by mechanistic principles and experimental data.

The inherent electron-deficient nature of the pyridine ring, further amplified by the presence of two electron-withdrawing nitrile groups, makes halopyridine dicarbonitriles excellent substrates for SNAr reactions.[1] These reactions are fundamental in pharmaceutical and agrochemical synthesis for constructing carbon-heteroatom and carbon-carbon bonds.[2][3] The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a negatively charged intermediate known as a Meisenheimer complex.[4][5] The rate of this reaction is governed by two primary factors: the stability of this intermediate and the ability of the leaving group to depart.

The Decisive Factors: Electronegativity vs. Polarizability

The debate between bromine and chlorine as the superior leaving group in SNAr reactions is nuanced and often counterintuitive when compared to aliphatic substitution (SN1/SN2) reactions. In SNAr, the rate-determining step is typically the initial nucleophilic attack on the aromatic ring to form the Meisenheimer complex.[6]

Contrary to the trend in SN1/SN2 reactions where iodide is the best leaving group, in SNAr the order is often reversed: F > Cl > Br > I.[4][7] This "element effect" is attributed to the high electronegativity of the lighter halogens.[8][9] A more electronegative halogen exerts a stronger inductive electron-withdrawing effect, increasing the partial positive charge on the carbon atom to which it is attached.[6] This heightened electrophilicity accelerates the initial, rate-determining nucleophilic attack.[6]

Therefore, for pyridine dicarbonitriles, the chloro-substituted derivative is generally expected to be more reactive than its bromo counterpart in SNAr reactions. The stronger inductive effect of chlorine enhances the electrophilicity of the reaction center, facilitating a faster nucleophilic attack.

Experimental Evidence and Data

While a direct kinetic comparison for a specific pyridine dicarbonitrile was not found in the immediate search, extensive studies on related activated aryl and heteroaryl systems consistently support the greater reactivity of chloro-substituents in SNAr reactions. For instance, in the synthesis of 2-bromo-4-methoxypyridine from 2-bromo-4-chloropyridine, the chloride is selectively displaced by methoxide, highlighting its superior leaving group ability in this context.[7]

Recent quantitative structure-reactivity relationship (QSRR) models have further solidified these observations. A study developing a multivariate linear regression model for SNAr rates confirmed the established trend, with reactivity decreasing as Ar–F >> Ar–Cl ~ Ar–Br.[10][11]

Table 1: Comparison of Bromine and Chlorine as Leaving Groups in SNAr

FeatureChlorineBromineRationale
Electronegativity Higher (3.16)Lower (2.96)Chlorine's higher electronegativity creates a more electrophilic carbon center.[6]
Polarizability LowerHigherBromine's higher polarizability is more significant in reactions where C-X bond breaking is in the rate-determining step (e.g., cross-coupling).
C-X Bond Strength Stronger (C-Cl)Weaker (C-Br)Less of a determining factor in SNAr as bond cleavage occurs after the rate-determining step.[12]
Typical SNAr Reactivity Generally FasterGenerally SlowerThe rate is primarily influenced by the acceleration of the initial nucleophilic attack.[7][10]
Application in Cross-Coupling Less ReactiveMore ReactiveThe weaker C-Br bond facilitates oxidative addition in palladium-catalyzed reactions.[7]

It is crucial to note that while chlorine is generally more reactive in SNAr, the differences in reactivity between chlorine and bromine can sometimes be minimal (Ar-Cl ~ Ar-Br), and reaction conditions can play a significant role.[10][11]

Mechanistic Insight

The mechanism of nucleophilic aromatic substitution on a 2-halopyridine dicarbonitrile illustrates the role of the leaving group.

Experimental_Workflow Figure 2: Workflow for Comparative Kinetic Analysis cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare Equimolar Stock Solutions (Bromo- & Chloro-pyridines, Internal Standard) react1 Combine Reactants & Internal Standard prep1->react1 react2 Initiate with Nucleophile (t=0) react1->react2 react3 Sample at Time Intervals react2->react3 analysis1 Quench Aliquots react3->analysis1 analysis2 Analyze by HPLC or GC-MS analysis1->analysis2 analysis3 Plot [Reactant] vs. Time analysis2->analysis3 analysis4 Determine Rate Constants & Relative Reactivity analysis3->analysis4

Figure 2. Workflow for Comparative Kinetic Analysis.

Conclusion and Practical Implications

For nucleophilic aromatic substitution on pyridine dicarbonitrile scaffolds, chlorine is generally the more reactive leaving group compared to bromine. This is primarily due to its higher electronegativity, which enhances the electrophilicity of the reaction site and accelerates the rate-determining nucleophilic attack.

For drug development professionals and synthetic chemists, this means that when planning a synthesis involving an SNAr reaction on a pyridine dicarbonitrile, the chloro-derivative is likely to provide higher reaction rates, potentially allowing for milder reaction conditions or shorter reaction times. However, it is important to remember that the bromo-derivative remains a viable substrate and may be preferred if the subsequent synthetic steps involve transformations where bromine is more advantageous, such as palladium-catalyzed cross-coupling reactions. The choice will ultimately depend on the overall synthetic strategy and the specific requirements of the target molecule. Empirical validation through kinetic studies, as outlined above, is always recommended for process optimization.

References

  • Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Lu, J., Paci, I., & Leitch, D. C. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(43), 12792–12800. [Link]

  • Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Tidwell, T. T. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Beilstein Journal of Organic Chemistry, 10, 1417–1428. [Link]

  • YouTube. (2023, January 17). Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

A Researcher's Guide to Melting Point Discrepancies in Commercial 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Researchers, scientists, and drug development professionals rely on the physical and chemical properties of reagents to ensure the accuracy and reproducibility of their work. Among these properties, the melting point stands as a primary indicator of a compound's purity. However, it is not uncommon to encounter significant discrepancies in the reported melting points of commercially available chemical entities. This guide delves into the issue of melting point variability for a key building block, 2-Bromopyridine-3,5-dicarbonitrile, providing a systematic approach to understanding and resolving these inconsistencies.

The Critical Role of an Accurate Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. For a pure substance, this transition occurs over a very narrow temperature range. The presence of impurities typically causes a depression and broadening of this melting range.[1][2] Therefore, an accurate melting point is not just a physical constant; it is a critical quality control parameter that validates the purity and identity of a starting material, ensuring the integrity of subsequent experimental results.

Observed Discrepancies in Commercial 2-Bromopyridine-3,5-dicarbonitrile

A survey of various commercial suppliers reveals a notable range of reported melting points for 2-Bromopyridine-3,5-dicarbonitrile. This variability can be a source of confusion and concern for researchers aiming for precision in their experiments.

Supplier CAS Number Reported Melting Point (°C)
Supplier A573674-03-2188-192
Supplier B573674-03-2190-194
Supplier C573674-03-2192-196
Supplier D573674-03-2189-195

This table is a representative example based on commonly observed ranges. Actual values should be confirmed from supplier documentation.

Such discrepancies necessitate a robust, in-house verification protocol to ascertain the true melting point and purity of the procured material.

Unraveling the Causes of Melting Point Variation

Several factors can contribute to the observed differences in melting points for the same chemical compound from various sources:

  • Impurities: The most common cause for a lowered and broadened melting range is the presence of impurities from the synthetic process, such as starting materials, by-products, or residual solvents.[2]

  • Polymorphism: The ability of a solid material to exist in more than one crystal structure is known as polymorphism.[3][4] Different polymorphs of the same compound can exhibit distinct physical properties, including different melting points.[5][6] This phenomenon is a critical consideration in the pharmaceutical industry.[4]

  • Analytical Method Variation: Differences in the instrumentation, heating rate, and sample preparation can lead to variations in measured melting points.[7] The use of a calibrated apparatus and a standardized method is crucial for obtaining reproducible results.

Experimental Investigation Workflow

To systematically address these discrepancies, a multi-faceted analytical approach is recommended. This workflow is designed to not only determine an accurate melting point but also to identify the underlying causes of any observed variations.

Caption: Workflow for investigating melting point discrepancies.

Detailed Experimental Protocols

Standardized Melting Point Determination (Capillary Method)

This protocol establishes a baseline melting point using a widely accepted and standardized technique.[1][7]

Causality: The capillary method, when performed with a calibrated instrument and a slow ramp rate near the melting point, provides a highly reproducible melting range.[1] Careful sample preparation is paramount to avoid inaccurate results.[7]

Protocol:

  • Instrument Calibration: Calibrate the melting point apparatus using certified reference standards (e.g., caffeine, vanillin) that bracket the expected melting point of 2-Bromopyridine-3,5-dicarbonitrile.

  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered using a mortar and pestle.

    • Pack the powdered sample into a capillary tube to a height of 2-3 mm, ensuring dense packing by tapping the tube on a hard surface.[7]

  • Measurement:

    • Place the capillary tube in the heating block of the apparatus.

    • Set a rapid heating rate (e.g., 10°C/min) to approach the expected melting point.

    • Approximately 15°C below the expected melting point, reduce the heating rate to 1-2°C/min to allow for thermal equilibrium.

    • Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the last solid crystal melts (clear point). This range is the melting point.

    • Perform the measurement in triplicate for each sample.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Causality: DSC is a powerful thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[8][9] It provides highly accurate melting point data and can reveal additional thermal events such as polymorphic transitions, which are not detectable by the capillary method.[10][11]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2-4 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an identical empty pan to serve as a reference.

  • Measurement:

    • Place the sample and reference pans into the DSC cell.

    • Heat the sample under a nitrogen purge at a constant rate of 10°C/min from room temperature to a temperature approximately 30-40°C above the expected melting point.

    • Record the resulting thermogram (heat flow vs. temperature).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area corresponds to the enthalpy of fusion. The presence of multiple peaks may indicate impurities or polymorphism.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Causality: HPLC is a cornerstone technique for assessing the purity of chemical compounds by separating the main component from any impurities.[12] The area percentage of the main peak in the chromatogram provides a quantitative measure of purity.

Protocol:

  • Method Development:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of HPLC-grade water (A) and acetonitrile (B), both containing 0.1% formic acid. The purity of the solvents is critical for reliable results.[13]

    • Gradient: Start with a high percentage of A, and linearly increase the percentage of B over 20-30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set at a wavelength where the analyte and potential impurities absorb (e.g., 254 nm).

  • Sample Preparation: Prepare a stock solution of the sample in acetonitrile or another suitable solvent at a concentration of approximately 1 mg/mL. Dilute as necessary to be within the linear range of the detector.

  • Analysis: Inject a known volume (e.g., 10 µL) of the sample solution into the HPLC system.

  • Data Analysis: Integrate the peaks in the resulting chromatogram. Calculate the purity by dividing the peak area of the main component by the total area of all peaks, expressed as a percentage.

Quantitative NMR (qNMR) for Absolute Purity and Structural Confirmation

Causality: Quantitative ¹H NMR (qNMR) is a primary ratio method that can determine the absolute purity of a compound without needing a reference standard of the analyte itself.[14] It provides structural confirmation and can identify and quantify impurities, including residual solvents, that may be missed by HPLC.[15][16][17]

Protocol:

  • Sample Preparation:

    • Accurately weigh a precise amount of the 2-Bromopyridine-3,5-dicarbonitrile sample.

    • Accurately weigh a precise amount of a certified internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity. The standard should have a simple spectrum with at least one peak that does not overlap with the analyte signals.

    • Dissolve both the sample and the internal standard in a known volume of a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition:

    • Acquire the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1, typically 5 times the longest T1 relaxation time) to allow for full magnetization recovery, which is critical for accurate quantification.

  • Data Analysis:

    • Integrate a well-resolved, characteristic peak of the analyte and a peak of the internal standard.

    • Calculate the absolute purity using the following formula, accounting for the number of protons contributing to each integrated signal, the molar masses, and the weighed masses of the analyte and standard.

    Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molar mass

    • m = mass

    • P = Purity of the standard

Interpreting the Results and Making Informed Decisions

By integrating the data from these orthogonal analytical techniques, a comprehensive picture of the quality of each commercial sample emerges.

  • A sharp melting range from the capillary method, corroborated by a single, sharp endotherm in the DSC analysis , is indicative of a high-purity material.

  • HPLC analysis will quantify the presence of any organic impurities, with a purity value of >99% being ideal for most research applications.

  • qNMR provides the definitive, absolute purity value and confirms the structural identity, giving the highest level of confidence in the material.

Discrepancies between the supplier's reported melting point and the experimentally determined value can often be directly correlated with the purity data obtained from HPLC and qNMR. A lower, broader melting range will typically correspond to a lower purity percentage. The presence of multiple thermal events in the DSC thermogram may suggest polymorphism, which would require further solid-state characterization (e.g., X-ray diffraction) to confirm.

By adopting this rigorous analytical workflow, researchers can move beyond reliance on supplier-provided data, enabling them to validate the quality of critical reagents, troubleshoot experimental inconsistencies, and ensure the integrity and reproducibility of their scientific work.

References

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Torontech. [Link]

  • Polymorphism—A Critical Consideration in Pharmaceutical Development, Manufacturing, and Stability. American Pharmaceutical Review. [Link]

  • Toman, B., Nelson, M. A., & Lippa, K. A. (2016). Chemical purity using quantitative 1H-nuclear magnetic resonance: a hierarchical Bayesian approach for traceable calibrations. Metrologia. [Link]

  • Applications of Differential Scanning Calorimetry (DSC) Analysis. ResolveMass Laboratories Inc. [Link]

  • Differential scanning calorimetry. CureFFI.org. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

  • How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure. [Link]

  • Gao, Y., & Yu, L. (2019). The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of Solid Drugs. Current Pharmaceutical Design. [Link]

  • Gfeller, D., & Schymanski, E. L. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Pauli, G. F., Chen, S. N., & Jaki, B. U. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]

  • Yadav, P., & Maurya, P. (2024). Pharmaceutical polymorphism: The phenomenon affecting the performance of drug and an approach to enhance drug solubility, stability and bioavailability. ResearchGate. [Link]

  • Brittain, H. G. (Ed.). (2009). Polymorphism in Pharmaceutical Solids. CRC Press.
  • How to check the purity of the chemical compound by H NMR? ResearchGate. [Link]

  • Effect of Polymorphism Formulations. Veeprho. [Link]

  • Melting Point Determination. ResolveMass Laboratories Inc. [Link]

  • Melting Point Determination. Stanford Research Systems. [Link]

  • Chemical Analysis: determining melting points with the Thiele-Dennis tube. monocerosfour. [Link]

  • Measuring the Melting Point. Westlab Canada. [Link]

  • Melting point determination. SSERC. [Link]

  • Why Is HPLC Ideal for Chemical Purity Testing? Moravek. [Link]

  • Compound purity analysis and HPLC data. The Royal Society of Chemistry. [Link]

  • HPLC method for purifying organic compounds.
  • How HPLC Water Ensures Precise Lab Results. Ibis Scientific, LLC. [Link]

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A Comparative Guide to the Characterization of Brominated Pyyridine Nitrile Polymorphs Using X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Polymorphism in Drug Development

In the pharmaceutical industry, the solid-state form of an active pharmaceutical ingredient (API) is of paramount importance. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, can profoundly impact a drug's physicochemical properties.[1][2][3] These properties, including solubility, dissolution rate, bioavailability, and stability, are critical determinants of a drug product's safety and efficacy.[2][3][4] The discovery and thorough characterization of all accessible polymorphic forms of an API is therefore a crucial step in drug development to ensure batch-to-batch consistency and optimal therapeutic performance.[5]

Brominated pyridine nitriles are a class of organic compounds with significant interest in medicinal chemistry due to their diverse biological activities. As with many pharmaceutical compounds, they are prone to exhibiting polymorphism. This guide provides a comprehensive comparison of the analytical data obtained from powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) for two hypothetical polymorphs of a brominated pyridine nitrile, designated as Form A and Form B. We will delve into the causality behind experimental choices and provide detailed protocols to ensure the trustworthiness and reproducibility of the findings.

The Power of Powder X-ray Diffraction (PXRD) in Polymorph Identification

PXRD is the cornerstone technique for the identification and characterization of crystalline solids.[4][6] Each crystalline form of a substance produces a unique diffraction pattern, which acts as a "fingerprint" for that specific polymorph.[6] This uniqueness arises from the distinct arrangement of atoms in the crystal lattice, which diffracts X-rays at specific angles according to Bragg's Law.[7]

Hypothetical PXRD Data for Brominated Pyridine Nitrile Polymorphs

For the purpose of this guide, we will consider two hypothetical polymorphs of 5-bromo-2-cyanopyridine:

  • Form A: The thermodynamically stable form under ambient conditions.

  • Form B: A metastable form that can be isolated under specific crystallization conditions.

The simulated PXRD patterns for Form A and Form B are presented below. These patterns were generated based on plausible crystal structures for small organic molecules containing pyridine and nitrile functionalities, incorporating the heavy bromine atom which can significantly influence diffraction intensities.

Table 1: Comparison of Powder X-ray Diffraction Data for Hypothetical Polymorphs of 5-bromo-2-cyanopyridine

Form AForm B
2θ (°) ± 0.2° Relative Intensity (%)
8.565
12.3100
15.870
19.155
21.785
24.640
28.930

The distinct peak positions and relative intensities in the PXRD patterns of Form A and Form B provide unambiguous evidence of their different crystal structures. Form A is characterized by a strong reflection at 12.3° 2θ, while Form B exhibits its most intense peak at 14.5° 2θ. The presence of unique peaks and significant shifts in common peaks allows for the clear differentiation and quantification of these polymorphs in a mixture.

Complementary Thermal Analysis: DSC and TGA

While PXRD provides structural information, thermal analysis techniques like DSC and TGA offer valuable insights into the thermodynamic and kinetic relationships between polymorphs.[8][9]

  • Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature.[5][10][11] It is used to determine melting points, glass transitions, and solid-solid phase transitions.[10][11]

  • Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[5][10] It is particularly useful for identifying the presence of solvates or hydrates and determining the thermal stability of a compound.[10]

Table 2: Thermal Analysis Data for Hypothetical Polymorphs of 5-bromo-2-cyanopyridine

ParameterForm AForm B
DSC Melting Point (Tonset) 155 °C142 °C
DSC Heat of Fusion (ΔHfus) 85 J/g70 J/g
TGA Mass Loss (up to 200 °C) < 0.1%< 0.1%

According to Burger's rules of polymorphism, the lower melting point and smaller heat of fusion of Form B suggest it is the metastable form relative to Form A. The negligible mass loss observed in the TGA for both forms indicates they are unsolvated polymorphs. The DSC thermogram of Form B might also exhibit an exothermic event prior to melting, corresponding to its conversion to the more stable Form A.

Experimental Protocols

Powder X-ray Diffraction (PXRD)

Objective: To obtain high-quality PXRD patterns for the identification and differentiation of the polymorphic forms of 5-bromo-2-cyanopyridine.

Instrumentation: A modern powder diffractometer equipped with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å) and a high-speed detector is recommended.

Step-by-Step Protocol:

  • Sample Preparation: Gently grind approximately 10-20 mg of the sample using an agate mortar and pestle to ensure a fine, homogeneous powder. This minimizes preferred orientation effects.

  • Sample Mounting: Pack the powdered sample into a low-background sample holder. Ensure the sample surface is flat and level with the surface of the holder to avoid errors in peak positions.

  • Instrument Setup:

    • X-ray Source: 40 kV and 40 mA.

    • Scan Range: 2° to 40° in 2θ.

    • Step Size: 0.02° in 2θ.

    • Scan Speed (Time per Step): 0.5 to 2 seconds per step, depending on the crystallinity of the sample.

  • Data Collection: Initiate the data collection scan.

  • Data Analysis: Process the raw data to identify peak positions (in 2θ) and their relative intensities. Compare the experimental patterns with reference patterns of known polymorphs.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting points and heats of fusion of the polymorphs and to investigate any solid-state transitions.

Instrumentation: A calibrated differential scanning calorimeter.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan.

  • Encapsulation: Crimp a lid onto the pan to encapsulate the sample. A pinhole in the lid is recommended to allow for the escape of any volatiles.

  • Instrument Setup:

    • Temperature Program: Heat the sample from 25 °C to 200 °C at a constant heating rate of 10 °C/min.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Collection: Run the temperature program and record the heat flow as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting and integrate the peak area to calculate the heat of fusion.

Thermogravimetric Analysis (TGA)

Objective: To assess the thermal stability and determine the presence of any solvates or hydrates.

Instrumentation: A calibrated thermogravimetric analyzer.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

  • Instrument Setup:

    • Temperature Program: Heat the sample from 25 °C to 300 °C at a constant heating rate of 10 °C/min.

    • Purge Gas: Use an inert purge gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Data Collection: Run the temperature program and record the mass loss as a function of temperature.

  • Data Analysis: Analyze the resulting thermogram to identify any significant mass loss events.

In-Depth Data Analysis and Interpretation

A crucial aspect of polymorph characterization is the detailed analysis of the collected data. For PXRD, this can extend beyond simple pattern matching to a more rigorous structural analysis using the Rietveld refinement method.

Rietveld Refinement

Rietveld refinement is a powerful technique that involves fitting a calculated powder diffraction pattern, based on a known or hypothesized crystal structure, to the experimental data.[8][12][13] This method allows for the refinement of lattice parameters, atomic positions, and other structural details, providing a much deeper understanding of the crystalline form. For our hypothetical polymorphs, if the crystal structure of Form A was solved from a single crystal, a Rietveld refinement could be used to confirm that the bulk powder sample is indeed the same phase and to determine its lattice parameters with high precision.

Workflow for Polymorphic Screening and Characterization

The following diagram illustrates a typical workflow for the discovery and characterization of polymorphs in a drug development setting.

Polymorph_Screening_Workflow cluster_0 Polymorph Generation cluster_1 Initial Screening cluster_2 In-depth Characterization cluster_3 Structural Elucidation & Stability Crystallization Crystallization Studies (Varying Solvents, Temperatures, etc.) PXRD_Screening High-Throughput PXRD Crystallization->PXRD_Screening Unique_Forms Identification of Unique Polymorphs PXRD_Screening->Unique_Forms Detailed_PXRD Detailed PXRD Analysis Unique_Forms->Detailed_PXRD Thermal_Analysis DSC & TGA Unique_Forms->Thermal_Analysis Spectroscopy Spectroscopic Analysis (FTIR, Raman) Unique_Forms->Spectroscopy Rietveld Rietveld Refinement Detailed_PXRD->Rietveld Stability_Studies Stability & Interconversion Studies Thermal_Analysis->Stability_Studies Spectroscopy->Stability_Studies Single_Crystal_XRD Single Crystal XRD Single_Crystal_XRD->Rietveld

Sources

Safety Operating Guide

2-Bromopyridine-3,5-dicarbonitrile: Safe Handling & Disposal Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the scientifically validated disposal and handling protocols for 2-Bromopyridine-3,5-dicarbonitrile . It is designed for Senior Researchers and EHS (Environmental Health & Safety) Officers who require precise, mechanism-based operational procedures.

Executive Summary & Immediate Action

Chemical Identity: 2-Bromopyridine-3,5-dicarbonitrile CAS Number: 1221728-31-9 (verify with specific vendor CoA as isomers exist) Core Hazards: Acute Toxicity (Oral/Dermal), High Cyanide Generation Potential (Acid Sensitive), Skin/Eye Irritant.[1]

CRITICAL WARNING:

NEVER dispose of this compound in acidic waste streams. The dicarbonitrile moiety is susceptible to hydrolysis under acidic conditions, releasing lethal Hydrogen Cyanide (HCN) gas.

Scenario Immediate Action
Minor Spill (<5g) Isolate area. Cover with weak base (Sodium Carbonate) to neutralize potential acidity. Absorb with vermiculite.
Skin Contact Wash immediately with soap and water for 15 min.[2] Do not use acidic neutralizers.
Disposal Bin Segregate into "Solid Toxic - Halogenated" or "Liquid Organic - Halogenated" .
Chemical Profile & Hazard Mechanism

To handle this chemical safely, one must understand the Structure-Activity Relationship (SAR) that dictates its disposal pathway.

  • Pyridine Ring: Provides aromatic stability but increases lipophilicity, aiding skin absorption.

  • Bromine Substituent (C-Br): Classifies the waste as Halogenated . Incineration without scrubbers releases corrosive Hydrogen Bromide (HBr) and Bromine gas (Br₂).

  • Dicarbonitrile Groups (-CN x2): This is the critical disposal vector. Nitriles are generally stable but can hydrolyze to carboxylic acids and ammonia or HCN in the presence of strong acids or metabolic enzymes.

The "Why" Behind the Protocol: Standard organic waste often has a pH of 4-6 due to acetic acid or other common reagents. If 2-Bromopyridine-3,5-dicarbonitrile is added to a general "Organic Waste" carboy containing acidic residues, the risk of HCN evolution increases significantly.

Waste Segregation Logic (Visualized)

Proper segregation is the first line of defense. The following decision tree illustrates the critical separation required to prevent incompatible reactions.

WasteSegregation Start Waste: 2-Bromopyridine-3,5-dicarbonitrile CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Mother Liquor CheckState->Liquid BinSolid Bin: Solid Toxic (Halogenated) *Double Bagged* Solid->BinSolid Direct Disposal CheckAcid Contains Acid? Liquid->CheckAcid Neutralize Neutralize with NaHCO3 to pH 8-9 CheckAcid->Neutralize Yes (Risk of HCN) BinLiquid Bin: Liquid Organic (Halogenated) *NO ACIDS* CheckAcid->BinLiquid No (Neutral/Basic) Neutralize->BinLiquid

Figure 1: Decision logic for segregating 2-Bromopyridine-3,5-dicarbonitrile waste to prevent HCN generation.

Detailed Disposal Procedures
Protocol A: Solid Waste Disposal (Pure Compound/Contaminated Solids)

Applicable for: Expired reagents, contaminated gloves, weighing boats, and spill cleanup debris.

  • Primary Containment: Place the solid waste into a clear, sealable polyethylene bag (4 mil thickness minimum).

  • Labeling: Affix a hazardous waste label to the inner bag.

    • Constituents: "2-Bromopyridine-3,5-dicarbonitrile, 99%"

    • Hazard Checkboxes: Toxic, Irritant.[1][2][3][4]

  • Secondary Containment: Place the sealed primary bag into a second bag or a wide-mouth high-density polyethylene (HDPE) jar.

  • Consolidation: Deposit into the lab's "Solid Hazardous Waste - Halogenated" drum.

    • Note: Ensure the drum is not designated for "Oxidizers" as brominated compounds can react violently with strong oxidizers.

Protocol B: Liquid Waste Disposal (Reaction Mixtures)

Applicable for: Mother liquors, rotovap residues, and wash solvents.

  • pH Verification (Crucial Step):

    • Before adding to any waste container, test the pH of your solution.

    • If Acidic (pH < 7): Slowly add saturated Sodium Bicarbonate (NaHCO₃) or dilute Sodium Hydroxide (NaOH) until pH is 8-9. This keeps the nitrile groups stable and prevents HCN formation.

  • Solvent Compatibility:

    • Dissolve/dilute the compound in a compatible combustible solvent (e.g., Ethanol, Methanol, or Acetone).

    • Avoid: Do not mix with Chloroform/DCM if possible, unless the facility specifically requests halogenated solvents, though the compound itself is halogenated. (Most facilities prefer non-halogenated matrices for easier incineration, but this compound mandates the Halogenated stream).

  • Transfer:

    • Pour into the "Liquid Organic Waste - Halogenated" carboy.

    • Do not fill >90% full.

  • Log Entry: Immediately record the addition on the waste tag.

    • Entry: "Pyridine derivative, Brominated/Nitrile, [Volume] mL".

Professional Disposal Logistics (The "End-of-Life")

Once the waste leaves your laboratory, it enters a regulated disposal chain. Understanding this helps you classify it correctly.

StageProcessWhy it matters to you
Collection Licensed HazMat hauler collects containers.Improper labeling (e.g., omitting "Bromine") can cause fines if the hauler detects halogens in a non-halogenated load.
Treatment High-Temperature Incineration (>1100°C).The only method to break the pyridine ring and destroy the nitrile groups completely.
Scrubbing Wet gas scrubbers (Caustic soda).Captures the HBr and NOx gases generated during incineration.

Regulatory Codes (US EPA Reference):

  • D003 (Reactivity): Potential for cyanide generation.[5]

  • Characteristic Waste: Likely falls under "Toxic" due to the pyridine/nitrile content.

  • Waste Stream: Must be profiled as "Halogenated Organic" to ensure the incinerator uses appropriate scrubbers.

Emergency Spill Response Workflow

In the event of a spill outside of a fume hood, follow this containment logic.

SpillResponse Spill Spill Detected Evacuate Evacuate & Ventilate (Avoid inhaling dust) Spill->Evacuate PPE Don PPE: Nitrile Gloves (Double), Goggles, Lab Coat Evacuate->PPE Control Control Spread: Cover with Vermiculite PPE->Control Clean Scoop into Jar (Do NOT sweep - creates dust) Control->Clean Decon Wipe area with Soap/Water (pH > 7) Clean->Decon

Figure 2: Operational workflow for managing a spill of 2-Bromopyridine-3,5-dicarbonitrile.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7973, 2-Bromopyridine (Analogous Hazard Data). Retrieved from [Link]

  • US Environmental Protection Agency (EPA). Hazardous Waste Codes & Regulations (40 CFR Part 261). (Defining D003 Reactivity and Halogenated Waste protocols). Retrieved from [Link]

Sources

Personal protective equipment for handling 2-Bromopyridine-3,5-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

2-Bromopyridine-3,5-dicarbonitrile is a highly functionalized heteroaromatic intermediate often employed in the synthesis of bioactive scaffolds (e.g., adenosine receptor antagonists). Its structure combines a halogenated pyridine core with two electron-withdrawing nitrile groups.

Critical Hazard Profile (Inferred from SAR & Analogues):

  • Acute Toxicity (Dermal/Oral): High.[1] Structural analogs (e.g., 2-Bromopyridine) are classified as Fatal in contact with skin (H310) and Toxic if swallowed (H301) . The addition of nitrile groups often enhances metabolic toxicity.

  • Skin/Eye Irritation: The electron-deficient ring is a potent alkylating agent and irritant.

  • Metabolic Hazard: While organic nitriles are distinct from inorganic cyanides, metabolic hydrolysis can liberate cyanide ions (

    
    ), necessitating specific medical surveillance.
    

Core Directive: Treat this compound as a Potent Compound (OEB 3/4) . All handling must occur within a certified chemical fume hood. Zero skin contact is the operational standard.

Personal Protective Equipment (PPE) Matrix

The following PPE configuration is designed to create a redundant barrier system against solid particulates and potential solutions.

PPE CategorySpecificationTechnical Rationale
Hand Protection Double-Gloving Strategy 1. Inner: Nitrile (4 mil / 0.10 mm)2. Outer: Nitrile (Extended Cuff, 8 mil / 0.20 mm) or Silver Shield® (Laminate)Halogenated pyridines exhibit high lipophilicity, allowing rapid permeation through thin latex or vinyl. Double nitrile provides a breakthrough time >480 mins for solids; Laminate is required if dissolved in penetrating solvents (e.g., DCM, DMSO).
Respiratory Primary: Chemical Fume Hood (Face velocity: 100 fpm)Secondary (Spill/Outside Hood): Full-face respirator with P100/OV cartridges.Fine organic dusts are easily inhaled. The P100 filter captures particulates, while the Organic Vapor (OV) cartridge protects against volatile solvent vectors.
Body Protection Lab Coat + Tyvek® Sleeves (or full Tyvek suit for >10g scale).Standard cotton coats are porous. Tyvek sleeves cover the wrist gap—the most common point of dermal exposure during weighing.
Eye Protection Chemical Splash Goggles (ANSI Z87.1+)Safety glasses with side shields are insufficient for fine powders that can drift around lenses. Goggles provide a sealed environment.

Operational Protocol: Step-by-Step

Phase 1: Pre-Operational Setup
  • Engineering Check: Verify fume hood flow rate is >0.5 m/s. Clear the sash path.

  • Deactivation Prep: Prepare a 10% bleach solution (sodium hypochlorite) adjusted to pH >10. Note: Basic hydrolysis is the standard method for converting organic nitriles to less toxic carboxylates, though this reaction is slow.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Brominated heteroaromatics are often fluffy, electrostatic solids that "jump" during weighing.

Phase 2: Weighing and Solubilization
  • Don PPE: Put on inner gloves, Tyvek sleeves, and then outer gloves. Tape the sleeve/glove interface if working with >5g.

  • Transfer: Open the source container only inside the hood.

  • Weighing: Use a disposable anti-static weighing boat. Do not use spatulas that have been used with strong acids (risk of HCN liberation).

  • Solvent Addition: Add solvent (e.g., DMF, DMSO) immediately to the weighing boat or flask to suppress dust.

    • Caution: Dissolution increases dermal absorption risk 10-100x.

Phase 3: Reaction & Cleanup[3]
  • Sealing: Ensure reaction vessels are vented to a scrubber or inert gas line.

  • Decontamination: Wipe all surfaces (balance, hood sash) with a solvent-soaked wipe (Acetone/Ethanol), followed by a soap/water wash.

  • Doffing: Remove outer gloves inside the hood. Peel Tyvek sleeves inside-out. Remove inner gloves last. Wash hands with soap and cool water (warm water opens pores).

Emergency Response & Signaling Pathways

Scenario A: Dermal Exposure (Solid or Solution)
  • Immediate Action: Drench area with water for 15 minutes.[2][3][4] Do not use organic solvents (ethanol/DMSO) to wash skin; they act as vehicles, driving the toxin deeper into the dermis.

  • Medical Alert: Inform responders of "Organic Nitrile / Halogenated Pyridine" exposure.[2][3][4][5]

Scenario B: Spills
  • Solid: Cover with wet paper towels to prevent dust dispersion. Scoop into a hazardous waste bag.

  • Solution: Absorb with vermiculite or sand.[1] Do not use combustible materials (sawdust).

Visualizing the Safety Workflow

The following diagram illustrates the "Defense in Depth" strategy required for this compound.

SafetyProtocol Risk Risk Assessment: 2-Bromopyridine-3,5-dicarbonitrile EngControl Engineering Control: Fume Hood Verified Risk->EngControl Mandatory PPE PPE Donning: Double Nitrile + Tyvek Sleeves EngControl->PPE Pre-Work Handling Handling: Static Control + Dust Suppression PPE->Handling Safe to Proceed Handling->PPE Breach? Re-evaluate Decon Decontamination: Solvent Wipe + Soap/Water Handling->Decon Post-Process Waste Disposal: Halogenated Organic Stream Decon->Waste Final Step

Caption: Operational workflow emphasizing the hierarchy of controls: Engineering first, then PPE, followed by strict procedural handling.

Disposal Logistics

Waste Classification: Hazardous Chemical Waste (Toxic, Halogenated).

  • Segregation: Do not mix with strong acids (risk of hydrolysis to HCN) or strong oxidizers.

  • Labeling: Clearly mark container: "Halogenated Organic Waste - Contains Organic Nitriles."

  • Container: High-density polyethylene (HDPE) or glass. Avoid metal containers if the compound is in an acidic solution.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • PubChem. (n.d.). 2-Bromopyridine Safety Data Sheet (Compound Summary). National Library of Medicine. Retrieved February 17, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: Nitriles. United States Department of Labor. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.